Product packaging for Phenthoate(Cat. No.:CAS No. 61362-00-3)

Phenthoate

Cat. No.: B10861093
CAS No.: 61362-00-3
M. Wt: 320.4 g/mol
InChI Key: XAMUDJHXFNRLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenthoate is an organic thiophosphate that is ethyl mandelate in which the hydroxy group has been replaced by a (dimethoxyphosphorothioyl)sulfanediyl group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and an agrochemical. It is an organic thiophosphate, an organothiophosphate insecticide and an ethyl ester.
This compound is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless crystalline solid with an aromatic odor, and exposure occurs by inhalation, ingestion, or contact.
RN given refers to cpd without isomeric designation;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17O4PS2 B10861093 Phenthoate CAS No. 61362-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMUDJHXFNRLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042280
Record name Phenthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline]
Record name Phenthoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6635
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

70-80 °C at 2-5X10-5 mm Hg
Record name PHENTHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

165-170 °C
Record name PHENTHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether.
Record name PHENTHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.226 @ 20 °C/4 °C
Record name PHENTHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C
Record name Phenthoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6635
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENTHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS, CRYSTALLINE SOLID

CAS No.

2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5
Record name Phenthoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2597-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenthoate [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061361997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061362003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-Papthion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenthoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENTHOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96Q7F091K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENTHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

17 TO 18 °C
Record name PHENTHOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Phenthoate: A Technical Guide to its Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organothiophosphate insecticide Phenthoate, with a focus on its chemical properties, mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological studies.

Core Chemical and Physical Properties

This compound is a non-systemic insecticide with the CAS Registry Number 2597-03-7 .[1][2][3][4] It is characterized as a colorless crystalline solid or a reddish-yellow liquid.[3][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C12H17O4PS2[1][2]
Molecular Weight 320.36 g/mol [2][3]
Melting Point 17-18 °C[1][3]
Boiling Point Decomposes at normal pressure before boiling.[6]
Density 1.226 g/cm³ (at 20 °C)[1][3]
Vapor Pressure 4 x 10⁻⁵ torr (at 40 °C)[6]
Solubility in Water 11 mg/L (at 24 °C)[3]
Log P (Octanol/Water) 3.69[6]
Flash Point 165-170 °C[5][6]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[7][8][9] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[8]

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft.[7][8] This results in the hyperstimulation of nicotinic and muscarinic acetylcholine receptors, leading to disrupted neurotransmission and, ultimately, the toxic effects observed in target organisms.[8]

Phenthoate_Mechanism_of_Action cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Substrate Receptor Postsynaptic Receptor (Nicotinic/Muscarinic) ACh->Receptor Binds & Stimulates Products Choline + Acetic Acid (Inactive) AChE->Products Catalyzes Breakdown Accumulation ACh Accumulation & Hyperstimulation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AChE Irreversible Phosphorylation

This compound's inhibition of acetylcholinesterase leads to acetylcholine accumulation.

Experimental Protocols

Acute Toxicity Bioassay in Freshwater Fish (Labeo rohita)

This protocol outlines a method for determining the median lethal concentration (LC50) of this compound in a freshwater fish species.[10]

1. Preparation of Stock Solution:

  • A stock solution of this compound is prepared by dissolving 1 gram of the pesticide in 100 mL of acetone to achieve a standard concentration of 1 mg/L.[10]

2. Acclimatization of Test Organisms:

  • Fish (Labeo rohita, length 8.5 ± 0.5 cm; weight 6.5 ± 0.5 g) are acclimatized for 10 to 15 days in dechlorinated tap water under laboratory conditions.[10]

  • Hygienic conditions are maintained by regular water changes and daily feeding.[10]

3. Experimental Procedure:

  • Pilot experiments are conducted to determine the approximate LC50 values.

  • For the definitive test, five batches of 10 fish each are exposed to varying concentrations of this compound (e.g., 0.6, 1.2, 1.8, 2.4, and 3.0 mg/L) for a 24-hour period.[10]

  • The required quantity of this compound is drawn from the stock solution and added to the test containers with dechlorinated and aerated water.[10]

  • Mortality and behavioral responses of the fish are observed and recorded at 24, 48, 72, and 96-hour intervals.[10]

4. Data Analysis:

  • The percentage of mortality is calculated, and the LC50 values are determined using Finney's probit analysis.[10]

Mutagenicity Assay (Ames Test)

This protocol describes a method to evaluate the mutagenic potential of this compound using bacterial reverse mutation assays.[6]

1. Test Strains:

  • Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP-2) are used.[6]

2. Metabolic Activation:

  • The assay is performed both with and without a mammalian metabolic activation system (e.g., S9 fraction from induced rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[6]

3. Experimental Procedure:

  • This compound is tested at various concentrations, up to 5 mg/plate.[6]

  • The test compound, bacterial strain, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C.

4. Data Analysis:

  • The number of revertant colonies (mutants) on the test plates is counted and compared to the number on the solvent control plates.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

  • Based on available studies, this compound has shown no mutagenic activity in these assays.[6]

Residue Analysis in Soil

This protocol details a method for studying the persistence and mobility of this compound in soil.[6]

1. Soil Column Preparation:

  • Glass columns are filled to a height of 25.4 cm with untreated soil (e.g., sandy loam, clay loam).[6]

  • The columns are pre-wetted with water.

2. Application and Leaching:

  • A 5 cm layer of soil fortified with a known concentration of this compound is added to the top of the untreated soil column.[6]

  • To study the mobility of metabolites, the fortified soil can be aged for a period (e.g., 30 days) before being added to the column.[6]

  • Water, equivalent to a specified rainfall amount (e.g., 500 mm), is passed through the column.[6]

3. Sample Collection and Analysis:

  • The leachate (water that passes through the column) is collected and analyzed for the presence of this compound and its degradation products.

  • Soil samples can also be taken from field plots at various depths (e.g., 0-6 cm and 6-12 cm) and time intervals (e.g., 1, 3, 7, 14, and 28 days) after treatment.[6]

  • Analysis is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_analysis Data Collection & Analysis A1 Prepare Stock Solution B1 Expose Organisms to Varying Concentrations A1->B1 A2 Acclimatize Test Organisms A2->B1 A3 Prepare Soil Columns B3 Apply this compound & Leach Soil A3->B3 C1 Record Mortality & Behavioral Changes B1->C1 B2 Incubate Plates (Ames Test) C2 Count Revertant Colonies B2->C2 C3 Analyze Leachate & Soil Samples B3->C3 D Statistical Analysis (e.g., LC50, Probit) C1->D C2->D C3->D

A generalized workflow for toxicological and environmental fate studies of this compound.

References

An In-depth Technical Guide to the Synthesis and Formulation of Phenthoate Technical Grade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, formulation, and analysis of Phenthoate technical grade. This compound is a non-systemic organophosphate insecticide and acaricide known for its contact and stomach action. It is primarily used to control a broad spectrum of pests in various agricultural crops.[1][2]

Chemical and Physical Properties

This compound is characterized as a yellowish to reddish liquid with a pungent, garlic-like odor.[1] Technical grade this compound has a minimum purity of 92%.[1] The key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate[3]
CAS Registry No. 2597-03-7[3]
Molecular Formula C₁₂H₁₇O₄PS₂[3]
Molecular Weight 320.4 g/mol [3][4]
Appearance Yellowish to Reddish Liquid[1]
Melting Point 17.5 ± 0.5°C[4]
Boiling Point Decomposes before boiling at normal pressure; 100 °C at 1.80 Pa[1][4]
Vapor Pressure 4 x 10⁻⁵ torr at 40°C[4]
Density 1.226 g/cm³ at 20°C[1][4]
Solubility in Water Approx. 10-11 mg/L at 24-25°C[1][4]
Solubility in Solvents Readily soluble in most organic solvents including methanol, ethanol, acetone, xylene, and hexane.[1][4]
Octanol/Water Partition Coefficient (logP) 3.69[1][4]

Synthesis of this compound Technical Grade

The industrial synthesis of this compound involves a multi-step process. The key reaction is the formation of a phosphorodithioate ester. This is typically achieved by reacting an alpha-substituted phenylacetate derivative with O,O-dimethyl phosphorodithioic acid or its corresponding salt.

A common pathway begins with the preparation of a key intermediate, such as ethyl α-bromophenylacetate or alpha-carbethoxybenzyl chloride.[5][6] This intermediate is then reacted with O,O-dimethyl phosphorodithioic acid in the presence of a base to yield this compound.[5]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Phenylacetic_acid Phenylacetic Acid Ethyl_alpha_bromophenylacetate Ethyl α-bromophenylacetate Phenylacetic_acid->Ethyl_alpha_bromophenylacetate Esterification & Bromination Ethanol Ethanol Ethanol->Ethyl_alpha_bromophenylacetate Phosphorus_Pentasulfide Phosphorus Pentasulfide OODMPA O,O-dimethyl phosphorodithioic acid Phosphorus_Pentasulfide->OODMPA Reaction with Methanol Methanol Methanol Methanol->OODMPA This compound This compound Ethyl_alpha_bromophenylacetate->this compound Reaction in presence of base OODMPA->this compound Mechanism_of_Action cluster_normal Normal Synaptic Transmission cluster_this compound Action of this compound ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Receptor ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released from receptor Nerve_impulse Nerve Impulse Propagated ACh_receptor->Nerve_impulse ACh_breakdown ACh Breakdown AChE->ACh_breakdown AChE_inhibited AChE Inhibited This compound This compound This compound->AChE_inhibited ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation prevents breakdown Continuous_stimulation Continuous Nerve Stimulation ACh_accumulation->Continuous_stimulation Paralysis Paralysis & Death Continuous_stimulation->Paralysis Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Material Sample Extraction Extraction with Acetonitrile Sample->Extraction Cleanup Cleanup with Graphitized Carbon Black Extraction->Cleanup HPLC RP-HPLC Separation (Chiral OJ-RH Column) Cleanup->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification of Enantiomers MSMS->Quantification Analysis Enantiomeric Ratio Analysis Quantification->Analysis

References

An In-depth Technical Guide to Phenthoate Degradation: Pathways and Major Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the organophosphate insecticide phenthoate and its major metabolites. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science. This guide details the breakdown of this compound in various environmental matrices and biological systems, summarizes quantitative degradation data, and outlines detailed experimental protocols for its analysis.

Introduction to this compound

This compound is a non-systemic organophosphate insecticide and acaricide with contact and stomach action. It is primarily used to control a wide range of agricultural pests on crops such as citrus, cotton, rice, and vegetables. Understanding its environmental fate and metabolic pathways is crucial for assessing its potential ecological impact and ensuring food safety.

This compound Degradation Pathways

The degradation of this compound proceeds primarily through two main chemical reactions: hydrolysis and oxidation. These transformations occur in various environments, including soil, water, and within living organisms, leading to the formation of several key metabolites.

Abiotic Degradation

Hydrolysis: The breakdown of this compound in water is significantly influenced by pH. The ester linkage in the this compound molecule is susceptible to hydrolysis, leading to the formation of this compound acid. This process is generally faster under alkaline conditions. For instance, the half-life of this compound in water at pH 8.0 is approximately 12 days.[1][2] In contrast, degradation is relatively slight after 20 days in solutions with pH ranging from 3.9 to 7.8.[1] At a pH of 9.7, approximately 25% of this compound degrades after 20 days.[1]

Photodegradation: Exposure to sunlight can also contribute to the degradation of this compound. Photolysis can lead to the formation of this compound oxon, its oxygen analog, as well as other products like ethyl mandelate.[1]

Biotic Degradation

Soil: In soil, this compound is primarily degraded by microbial activity. The rate of degradation is influenced by factors such as soil type, organic matter content, moisture, and temperature.[1] Under aerobic conditions, soil microorganisms can rapidly convert this compound to this compound acid, which can be further degraded to carbon dioxide.[1] The half-life of this compound in various moist soils is typically around 10 days, with over 95% degradation occurring within 30 days.[2] However, in drier soil conditions, this compound can be more persistent.[1]

Plants: When applied to plants, this compound residues are found mostly on the surface and a small fraction penetrates the plant tissues.[1] Inside the plant, it undergoes oxidation and hydrolysis, forming metabolites such as this compound oxon, this compound acid, desmethyl this compound, and mandelic acid.[1]

Mammals: In mammals, this compound is rapidly absorbed, metabolized, and excreted. The primary metabolic pathways involve both oxidative and hydrolytic degradation.[1] Key metabolites identified in mammalian systems include this compound acid, desmethyl this compound, and their corresponding oxon analogs. These metabolites are primarily excreted in the urine.[1]

Major Metabolites of this compound

The degradation of this compound results in the formation of several key metabolites, the presence and concentration of which vary depending on the environmental matrix and the degradation pathway.

  • This compound Acid: Formed through the hydrolysis of the ethyl ester linkage. It is a major metabolite in soil, water, plants, and mammals.[1]

  • This compound Oxon: The oxygen analog of this compound, formed through oxidative desulfuration. It is generally more toxic than the parent compound but is typically found in trace amounts.[1]

  • Desmethyl this compound: Results from the cleavage of a methyl group from the phosphate ester.

  • Mandelic Acid: Formed from the cleavage of the side chain of the this compound molecule.[1]

  • Ethyl Mandelate: Another product resulting from the breakdown of the side chain.[1]

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation of this compound in different environmental conditions.

MatrixpHTemperature (°C)Half-life (DT50)Reference
Water6.024.5 ± 1> 28 days (45% remaining)[1]
Water7.024.5 ± 1> 28 days (21% remaining)[1]
Water8.024.5 ± 1~12 days[1][2]
Water9.7Ambient~25% degradation in 20 days[1]
Table 1: Hydrolysis of this compound in Water
Soil TypeConditionHalf-life (DT50)Reference
Silty Clay Loam, Clay, Sandy LoamMoist< 10 days[2]
Fine Sandy LoamDrier> 75 days (62% remaining)[2]
Table 2: Degradation of this compound in Soil
PlantTime After Treatment (days)This compound (% of total residue)This compound Oxon (% of total residue)This compound Acid (% of total residue)Desmethyl this compound (% of total residue)Mandelic Acid (% of total residue)
Cabbage Seedlings810.21.84.83.246.9
Table 3: Distribution of this compound and its Metabolites in Cabbage Seedlings (Data derived from a single study) [1]

Experimental Protocols

This section outlines the methodologies for key experiments in this compound degradation studies, focusing on sample preparation and analytical techniques.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.

Objective: To extract this compound and its metabolites from a solid matrix (e.g., soil, fruits, vegetables) and remove interfering substances prior to instrumental analysis.

Materials:

  • Homogenized sample (10-15 g)

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or other salts for phase separation

  • Primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE)

  • C18 sorbent (for high-fat matrices)

  • Graphitized carbon black (GCB) (for samples with high pigment content)

  • Centrifuge capable of ≥3000 x g

  • Vortex mixer

Procedure:

  • Sample Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add internal standards if required.

    • Add the appropriate salt mixture (e.g., MgSO₄ and NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

    • Centrifuge the tube at ≥3000 x g for 5 minutes to separate the organic layer from the solid and aqueous phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (typically 1-8 mL) and transfer it to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., MgSO₄ and PSA).

    • Cap the tube and vortex for 30 seconds to 1 minute to allow the sorbents to bind with interfering matrix components.

    • Centrifuge at a high speed for 2-5 minutes to pellet the sorbents.

    • The resulting supernatant is the cleaned extract, ready for analysis.

Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful analytical technique for the sensitive and selective determination of this compound and its metabolites.

Objective: To separate, identify, and quantify this compound and its metabolites in the cleaned extract.

Instrumentation:

  • Gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).

  • Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., electron ionization - EI).

Typical GC-MS/MS Parameters:

  • Injection: 1-2 µL of the final extract in splitless mode.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example:

    • Initial temperature of 70-100 °C, hold for 1-2 minutes.

    • Ramp at 10-25 °C/minute to 280-300 °C.

    • Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target analyte (this compound and its metabolites) to ensure high selectivity and sensitivity.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230-250 °C.

    • Transfer Line Temperature: 280-300 °C.

Data Analysis: Quantification is performed by comparing the peak areas of the target analytes in the samples to those of a calibration curve prepared using certified reference standards. The use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in extraction efficiency.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the major degradation pathways of this compound and a typical experimental workflow for its analysis.

Phenthoate_Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation (Soil, Plants, Mammals) Phenthoate_A This compound Phenthoate_Oxon_A This compound Oxon Phenthoate_A->Phenthoate_Oxon_A Oxidation (Photodegradation) Phenthoate_Acid_A This compound Acid Phenthoate_A->Phenthoate_Acid_A Hydrolysis (pH dependent) Ethyl_Mandelate Ethyl Mandelate Phenthoate_A->Ethyl_Mandelate Photodegradation Phenthoate_B This compound Phenthoate_Oxon_B This compound Oxon Phenthoate_B->Phenthoate_Oxon_B Oxidation Phenthoate_Acid_B This compound Acid Phenthoate_B->Phenthoate_Acid_B Hydrolysis Desmethyl_this compound Desmethyl this compound Phenthoate_B->Desmethyl_this compound Demethylation Mandelic_Acid Mandelic Acid Phenthoate_Acid_B->Mandelic_Acid Further Degradation CO2 CO2 (in soil) Phenthoate_Acid_B->CO2 Microbial Degradation

Figure 1: Major abiotic and biotic degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Start Sample Homogenization (e.g., soil, vegetable) Extraction Extraction with Acetonitrile and Salts Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Injection GC-MS/MS Injection Final_Extract->Injection Transfer of cleaned extract Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data_Analysis Data Processing and Quantification Detection->Data_Analysis End Results Data_Analysis->End

Figure 2: A typical experimental workflow for this compound residue analysis.

References

The Environmental Fate and Toxicological Profile of Phenthoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the environmental persistence, degradation pathways, and toxicological effects of the organophosphate insecticide, Phenthoate.

This compound is a non-systemic organophosphate insecticide and acaricide characterized by its contact and stomach action.[1] It has been utilized in agriculture to control a wide range of pests, including aphids, scale insects, leafhoppers, and mealybugs on various crops such as citrus fruits, cotton, and vegetables.[1] As an organophosphate compound, its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to the accumulation of acetylcholine, continuous nerve stimulation, paralysis, and ultimately, the death of the target insect.[2][3] While effective, the use of this compound raises concerns regarding its environmental impact and potential toxicity to non-target organisms, necessitating a thorough understanding of its environmental fate and toxicological properties.

Physicochemical Properties

A comprehensive understanding of the environmental behavior of a pesticide begins with its fundamental physicochemical properties. These characteristics influence its solubility, mobility, persistence, and bioavailability in various environmental compartments.

PropertyValueReference
Chemical Name S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate[1]
CAS Registry No. 2597–03–7[1]
Molecular Formula C12H17O4PS2[1]
Molecular Weight 320.4 g/mol [1]
Appearance Yellowish to Reddish Liquid[1]
Odor Pungent, garlic-like[1]
Boiling Point 100 °C/1.80 Pa[1]
Vapor Pressure 5.3 mPa at 40°C[1]
Water Solubility 11 mg/L at 25°C[1]
Log Kow (Octanol-Water Partition Coefficient) 3.69[1]
Specific Gravity 1.226 g/cm³ at 20°C[1]

Environmental Fate

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes that determine its persistence, degradation, and mobility in soil, water, and air.

Degradation

This compound is susceptible to degradation through several mechanisms, including hydrolysis, photolysis, and microbial biodegradation.

Hydrolysis: The breakdown of this compound in water is pH-dependent. It is relatively stable in acidic to neutral conditions but degrades more rapidly under alkaline conditions.[4] The half-life of this compound in water at pH 8.0 is approximately 12 days.[5][6] The primary hydrolysis products include this compound acid, demethyl this compound, and demethyl this compound oxon.[6]

Photolysis: Exposure to sunlight can also contribute to the degradation of this compound. On glass surfaces exposed to sunlight, approximately 90% of the applied this compound was lost after 40 hours, primarily through volatilization.[5] The major degradation product identified from photodegradation was ethyl mandelate.[5]

Biodegradation: Microbial activity plays a significant role in the degradation of this compound in the environment. In soil, this compound is rapidly degraded by extracellular enzymes to its primary metabolite, this compound acid.[5][7] This degradation occurs under both aerobic and anaerobic conditions.[5][7] Under aerobic conditions, this compound acid can be further degraded by soil microorganisms to carbon dioxide.[5][7] The dissipation half-life (DT50) of this compound in both upland and submerged soil is reported to be less than or equal to 1 day.[1]

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Water (pH dependent) Photolysis Photolysis This compound->Photolysis Sunlight Biodegradation Biodegradation This compound->Biodegradation Soil Microorganisms Phenthoate_Acid This compound Acid Hydrolysis->Phenthoate_Acid Demethyl_this compound Demethyl this compound Hydrolysis->Demethyl_this compound Demethyl_Phenthoate_Oxon Demethyl this compound Oxon Hydrolysis->Demethyl_Phenthoate_Oxon Ethyl_Mandelate Ethyl Mandelate Photolysis->Ethyl_Mandelate Biodegradation->Phenthoate_Acid CO2 CO2 Phenthoate_Acid->CO2 Aerobic Conditions

Figure 1. Simplified degradation pathways of this compound in the environment.

Mobility

The mobility of a pesticide in the environment determines its potential to move from the application site and contaminate non-target areas, including groundwater and surface water.

Soil Mobility: The mobility of this compound in soil is influenced by its adsorption to soil particles. With a Log Kow of 3.69, this compound has a moderate tendency to adsorb to soil organic matter.[1] Leaching studies have shown that the majority of this compound and its metabolites are retained in the upper layers of the soil.[5] In a study using different soil types, the upper 15 cm of a sandy soil contained 72.3% of the applied this compound, while other soils with higher organic matter content retained 87.3-88.8% of the applied amount.[5] However, a small percentage of the applied radioactivity was detected in the water effluent, indicating some potential for leaching, particularly in soils with low organic matter content.[5]

Toxicology

The toxicological effects of this compound are primarily attributed to its inhibition of acetylcholinesterase, a mechanism common to organophosphate insecticides.

Mechanism of Action

This compound is a cholinesterase inhibitor.[1][3] In the body, it is metabolically converted to its oxygen analog, this compound oxon, which is a more potent inhibitor of acetylcholinesterase.[5] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors. This disruption of the nervous system leads to the characteristic signs of organophosphate poisoning, including salivation, lacrimation, urination, defecation (SLUD), muscle tremors, convulsions, and ultimately, respiratory failure.[8]

G cluster_0 Metabolic Activation cluster_1 Synaptic Transmission This compound This compound Phenthoate_Oxon This compound Oxon This compound->Phenthoate_Oxon Oxidation AChE Acetylcholinesterase (AChE) Phenthoate_Oxon->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Overstimulation Cholinergic Overstimulation AChE->Overstimulation Accumulation of Acetylcholine Acetylcholine Acetylcholine Acetylcholine->AChE Hydrolysis Nerve_Synapse Nerve Synapse Toxic_Effects Toxic Effects (Paralysis, Death) Overstimulation->Toxic_Effects

Figure 2. Mechanism of action of this compound leading to acetylcholinesterase inhibition.

Mammalian Toxicology

This compound exhibits moderate acute toxicity in mammals. The oral LD50 in rats has been reported to be greater than 2000 mg/kg.[1] However, other studies have shown that the purity of the technical product significantly influences its toxicity, with impurities potentiating its acute effects.[5] Chronic exposure to this compound in rats has been shown to cause decreases in the weights of various organs, including the liver, heart, spleen, brain, and testes.[9]

EndpointSpeciesValueReference
Acute Oral LD50 Rat>2000 mg/kg[1]
Acute Dermal LD50 Rat>2000 mg/kg[1]
Inhalation LC50 (4h) Rat>4.27 mg/l[1]
NOEL (104 weeks) Dog0.29 mg/kg daily[1]
Ecotoxicology

This compound poses a risk to various non-target organisms in the environment.

Birds: this compound is toxic to birds. The acute oral LD50 has been determined to be 218 mg/kg for pheasants and 300 mg/kg for quail.[1]

Fish: The toxicity of this compound to fish is high. The 48-hour median tolerance limit (TLm) is 2.5 ppm for carp and 2.4 ppm for goldfish.[1] Another study reported 96-hour LC50 values for rainbow trout to be 22 parts per billion for an EC4 formulation.[10]

Aquatic Invertebrates: Information on the toxicity to aquatic invertebrates is limited in the provided search results.

Bees: this compound is highly toxic to bees, with a reported LD50 of 0.306 µ g/bee .[1]

OrganismEndpointValueReference
Pheasant Acute Oral LD50218 mg/kg[1]
Quail Acute Oral LD50300 mg/kg[1]
Carp 48h TLm2.5 ppm[1]
Goldfish 48h TLm2.4 ppm[1]
Rainbow Trout 96h LC50 (EC4 formulation)22 ppb[10]
Bees LD500.306 µ g/bee [1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline generalized methodologies for key studies related to the environmental fate and toxicology of this compound.

Soil Degradation Study

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Methodology:

  • Soil Collection and Preparation: Collect representative soil samples from a relevant agricultural area. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.

  • Test Substance Application: Prepare a stock solution of radiolabeled (e.g., ¹⁴C-phenthoate) or non-labeled this compound. Apply the test substance to replicate soil samples at a known concentration.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Maintain both aerobic and anaerobic (by flooding the soil) conditions in separate sets of samples.

  • Sampling: Collect soil samples at predetermined time intervals over the course of the experiment.

  • Extraction and Analysis: Extract this compound and its degradation products from the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry or Electron Capture Detector) to identify and quantify the parent compound and its metabolites. For radiolabeled studies, quantify the radioactivity in the extracts and in the soil residue after extraction.

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound in the soil. Identify the major degradation products and propose a degradation pathway.

G start Start soil_prep Soil Collection & Preparation start->soil_prep application This compound Application (Radiolabeled/Non-labeled) soil_prep->application incubation Incubation (Aerobic/Anaerobic, Controlled Temp/Moisture) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC/GC-MS Analysis extraction->analysis data_analysis DT50 & Pathway Determination analysis->data_analysis end End data_analysis->end

Figure 3. Experimental workflow for a soil degradation study of this compound.

Acute Fish Toxicity Test

Objective: To determine the acute toxicity of this compound to a representative fish species.

Methodology:

  • Test Organisms: Select a standard test species, such as rainbow trout (Oncorhynchus mykiss), and acclimate them to laboratory conditions.

  • Test Substance Preparation: Prepare a series of test concentrations of this compound in water. A solvent may be used to aid dissolution, with a corresponding solvent control group.

  • Exposure: Expose groups of fish to each test concentration and a control (water only and solvent control) in static or semi-static test systems for a period of 96 hours.

  • Observations: Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Water Quality Monitoring: Monitor water quality parameters such as pH, dissolved oxygen, and temperature throughout the test.

  • Data Analysis: Calculate the median lethal concentration (LC50) for each observation time point using appropriate statistical methods (e.g., probit analysis).

Acetylcholinesterase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound and its metabolites on acetylcholinesterase activity.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of purified acetylcholinesterase (e.g., from electric eel or recombinant human AChE) and a solution of the substrate, acetylthiocholine.

  • Inhibitor Preparation: Prepare a series of concentrations of this compound and its primary active metabolite, this compound oxon.

  • Assay Procedure: In a microplate format, combine the enzyme solution with the different concentrations of the inhibitor and incubate for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.

  • Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

  • Data Analysis: Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound is a moderately persistent organophosphate insecticide that undergoes degradation in the environment through hydrolysis, photolysis, and, most significantly, microbial biodegradation. Its mobility in soil is limited by its adsorption to organic matter, although some potential for leaching exists. The primary toxicological concern with this compound is its inhibition of acetylcholinesterase, leading to acute toxicity in mammals, birds, fish, and bees. A thorough understanding of its environmental fate and toxicology is crucial for assessing the risks associated with its use and for developing strategies to mitigate its impact on non-target organisms and the environment. This technical guide provides a consolidated overview of the available data to support further research and informed decision-making in the fields of environmental science and drug development.

References

Phenthoate Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of phenthoate, a non-systemic organothiophosphate insecticide and acaricide, in various aqueous and organic media. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental methodologies, and key influencing factors.

Quantitative Solubility Data

The solubility of this compound is a critical parameter influencing its environmental fate, bioavailability, and formulation development. The following tables summarize the available quantitative data for both pure and technical grade this compound in water and a range of organic solvents.

Table 1: Solubility of this compound in Water
GradeTemperature (°C)Solubility (mg/L)
Pure Compound24~10[1]
Technical Grade20200[1][2]
Not Specified2511[3]
Not Specified2411[2]
Not Specified2011
Table 2: Solubility of Technical Grade this compound in Organic Solvents
SolventTemperature (°C)Solubility
AcetoneNot SpecifiedMiscible in all proportions[1]
BenzeneNot SpecifiedMiscible in all proportions[1]
Carbon DisulphideNot SpecifiedMiscible in all proportions[1]
Carbon TetrachlorideNot SpecifiedMiscible in all proportions[1]
CyclohexaneNot SpecifiedMiscible in all proportions[1]
CyclohexanoneNot SpecifiedMiscible in all proportions[1]
DioxaneNot SpecifiedMiscible in all proportions[1]
EthanolNot SpecifiedMiscible in all proportions[1]
Ethyl EtherNot SpecifiedMiscible in all proportions[1]
MethanolNot SpecifiedMiscible in all proportions[1]
Methyl CellosolveNot SpecifiedMiscible in all proportions[1]
n-Hexane20120 g/L[1]
n-Hexane25116 g/L[3]
Kerosene25340 g/L[3]
Ligroin2017%
Diethylene Glycol20>20%
Petroleum Solvent20>100 g/L[1]

Experimental Protocol: Determination of Water Solubility (OECD 105 Shake-Flask Method)

Principle

A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, representing its water solubility at that temperature.

Apparatus
  • Shaking a pparatus: A mechanical shaker or magnetic stirrer capable of maintaining a constant temperature (e.g., a thermostatically controlled water bath or incubator).

  • Equilibration vessels: Glass-stoppered flasks or tubes of sufficient size to allow for adequate mixing.

  • Centrifuge: Capable of operating at a sufficient speed to separate undissolved material, preferably with temperature control.

  • Analytical instrumentation: A validated analytical instrument suitable for the quantitative determination of this compound, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a suitable detector.

Procedure
  • Preparation: An amount of this compound that is clearly in excess of its expected solubility is added to a series of equilibration vessels.

  • Equilibration: A known volume of water (typically purified, e.g., deionized or distilled) is added to each vessel. The vessels are then tightly sealed and placed in the shaking apparatus maintained at a constant temperature (e.g., 20 ± 0.5 °C).

  • Agitation: The vessels are agitated until equilibrium is established. A preliminary test is often conducted to determine the necessary equilibration time. For many substances, 24 to 48 hours is sufficient, but longer periods may be necessary.

  • Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material. Centrifugation is then employed to ensure complete removal of suspended solids.

  • Sampling and Analysis: A sample of the clear aqueous supernatant is carefully withdrawn. The concentration of this compound in the sample is determined using a validated analytical method.

  • Replicates: The determination is performed in at least duplicate.

Data and Reporting

The mean of at least two valid measurements is reported as the water solubility of this compound at the specified temperature. The report should include the test conditions, the analytical method used, and the individual measurement values.

Factors Influencing this compound Solubility

The solubility of this compound is governed by several physicochemical factors. The interplay of these factors determines its partitioning in different environmental compartments and its interaction with biological systems.

Phenthoate_Solubility_Factors cluster_this compound This compound Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions cluster_solubility Solubility Outcome This compound This compound LogP Log P (Octanol/Water) ~3.69 This compound->LogP determines Structure Molecular Structure (Ester and Thiophosphate) This compound->Structure possesses Solubility Solubility LogP->Solubility influences Structure->Solubility influences Polarity Polarity Polarity->Solubility influences H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility influences Temperature Temperature Temperature->Solubility influences pH pH pH->Solubility influences

Caption: Key factors influencing the solubility of this compound.

The relatively high octanol/water partition coefficient (Log P ≈ 3.69) indicates this compound's lipophilic nature, consistent with its low water solubility and high solubility in many organic solvents.[1] The ester and thiophosphate functional groups in its structure contribute to its polarity and potential for interactions with different solvents. Temperature generally has a positive correlation with the solubility of solids in liquids. While this compound is relatively stable in neutral and acidic aqueous solutions, it is susceptible to hydrolysis under alkaline conditions, which can affect its measured solubility over time.[1][2]

References

Phenthoate's Mode of Action on Insect Pests: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenthoate is a non-systemic organophosphate insecticide and acaricide that exerts its toxic effects on insect pests through contact and stomach action.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the insect's central nervous system. This guide provides a comprehensive overview of the biochemical mechanisms underlying this compound's insecticidal activity, detailed experimental protocols for its evaluation, and a summary of its toxicity against key insect pests.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound, like other organophosphate insecticides, is the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at the synaptic cleft. This process is essential for terminating nerve impulses and allowing the neuron to return to its resting state.

This compound acts as an irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme, rendering it inactive. This inactivation leads to the accumulation of ACh in the synapse, causing continuous and uncontrolled nerve firing. The constant stimulation of cholinergic pathways results in a cascade of physiological effects, including tremors, paralysis, and ultimately, the death of the insect.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway disrupted by this compound in the insect nervous system.

Phenthoate_Signaling_Pathway cluster_synapse Synaptic Cleft ACh_presynaptic Acetylcholine (ACh) Released AChR Acetylcholine Receptor (AChR) on Postsynaptic Membrane ACh_presynaptic->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Initiates This compound This compound This compound->AChE Inhibits Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Caption: Signaling pathway of this compound's mode of action in an insect synapse.

Quantitative Data: Toxicity of this compound

The efficacy of this compound varies among different insect species. The following table summarizes available quantitative data on its toxicity.

Target PestMethodMetricValueReference
Housefly (Musca domestica) - MaleTopical ApplicationLD502.151 µ g/fly [2]
Housefly (Musca domestica) - FemaleTopical ApplicationLD501.849 µ g/fly [2]
Cotton Aphid (Aphis gossypii)Leaf DipLT505.68 days (at 0.05% concentration)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the mode of action of this compound.

Insect Toxicity Bioassay: Topical Application

This protocol is adapted for determining the contact toxicity of this compound against adult houseflies (Musca domestica).

Objective: To determine the median lethal dose (LD50) of this compound.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Adult houseflies (3-5 days old, of a susceptible strain)

  • Microsyringe or microapplicator

  • Glass vials or petri dishes with a food source (e.g., sugar water on a cotton swab)

  • CO2 for anesthetizing flies

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of at least five serial dilutions to create a range of concentrations.

  • Insect Handling: Anesthetize a batch of houseflies using a brief exposure to CO2.

  • Topical Application: Using a calibrated microsyringe, apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of individual anesthetized flies. A control group should be treated with acetone only.

  • Incubation: Place the treated flies in holding containers with a food source and maintain them at a constant temperature and humidity (e.g., 25°C and 60% RH).

  • Mortality Assessment: Record mortality at 24 hours post-treatment. Flies that are unable to move when gently prodded are considered dead.

  • Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.

Experimental Workflow Diagram:

Toxicity_Bioassay_Workflow A Prepare this compound Dilutions in Acetone C Topical Application (1 µL to Dorsal Thorax) A->C B Anesthetize Houseflies (CO2) B->C D Incubate (24h) with Food Source C->D E Assess Mortality D->E F Probit Analysis (Calculate LD50) E->F

Caption: Workflow for a topical application toxicity bioassay.

Acetylcholinesterase Inhibition Assay

This protocol, based on the Ellman method, is designed to measure the in vitro inhibition of AChE by this compound using insect homogenate.

Objective: To determine the concentration of this compound that inhibits 50% of AChE activity (IC50).

Materials:

  • Insect heads (e.g., from houseflies or other target pests)

  • Phosphate buffer (pH 7.5)

  • Triton X-100

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Technical grade this compound

  • Spectrophotometer (microplate reader)

  • 96-well microplates

  • Homogenizer

Procedure:

  • Enzyme Preparation: Homogenize insect heads in ice-cold phosphate buffer containing Triton X-100. Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant, containing AChE, is used for the assay.

  • Reagent Preparation:

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of the substrate, ATCI, in phosphate buffer.

    • Prepare a series of dilutions of this compound in an appropriate solvent (e.g., ethanol or DMSO, ensuring the final solvent concentration in the assay is low and does not affect enzyme activity).

  • Assay Setup (in a 96-well plate):

    • To each well, add the insect head supernatant (enzyme source).

    • Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at room temperature.

    • Add the DTNB solution to all wells.

  • Initiation and Measurement:

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Experimental Workflow Diagram:

AChE_Assay_Workflow A Homogenize Insect Heads & Prepare Enzyme Supernatant C Add Enzyme & this compound to 96-well Plate A->C B Prepare this compound Dilutions, DTNB, and ATCI Solutions B->C D Pre-incubate C->D E Add DTNB D->E F Initiate with ATCI & Measure Absorbance at 412 nm E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.

Resistance Mechanisms in Insect Pests

The development of resistance to this compound and other organophosphates in insect populations is a significant concern. The primary mechanisms of resistance include:

  • Target-Site Insensitivity: Mutations in the gene encoding AChE can alter the enzyme's structure, particularly at the active site. This modification can reduce the binding affinity of this compound, rendering the enzyme less susceptible to inhibition.

  • Metabolic Resistance: Resistant insects may exhibit increased activity of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases. These enzymes can metabolize this compound into less toxic compounds before it reaches its target site.

Logical Relationship of Resistance Mechanisms:

Resistance_Mechanisms This compound This compound Application Target Acetylcholinesterase (AChE) This compound->Target Targets Metabolism Detoxification Enzymes (Esterases, GSTs, P450s) This compound->Metabolism Metabolized by Reduced_Binding Reduced this compound Binding Target->Reduced_Binding Leads to Detoxification Increased this compound Detoxification Metabolism->Detoxification Results in Mutation AChE Gene Mutation Mutation->Target Alters Increased_Activity Increased Enzyme Activity Increased_Activity->Metabolism Enhances Resistance Insect Resistance Reduced_Binding->Resistance Detoxification->Resistance

Caption: Logical relationship of this compound resistance mechanisms in insects.

Conclusion

This compound is a potent insecticide that acts by inhibiting acetylcholinesterase in insect pests. Understanding its precise mode of action, quantitative efficacy, and the potential for resistance is crucial for its effective and sustainable use in pest management programs. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and develop novel pest control strategies.

References

Chirality and enantiomers of Phenthoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chirality and Enantiomers of Phenthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a non-systemic organophosphate insecticide, is widely utilized in agriculture to control a broad spectrum of insect pests on crops such as citrus, cotton, and rice.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2] A critical and often overlooked aspect of this compound's chemistry is its chirality. The molecule possesses a single chiral center, and therefore exists as a pair of non-superimposable mirror images known as enantiomers.[3]

These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit significant differences in their biological activities, including toxicity and insecticidal efficacy, as well as their environmental fate.[4] This phenomenon, known as enantioselectivity, arises from the stereospecific interactions of the enantiomers with chiral biological macromolecules such as enzymes and receptors.

This technical guide provides a comprehensive overview of the current scientific understanding of the chirality and enantiomers of this compound. It is intended for researchers, scientists, and professionals in drug development and pesticide regulation who require a detailed understanding of the stereochemical aspects of this important insecticide. The guide covers the stereochemistry of this compound, the enantioselective differences in its biological activity and environmental degradation, and detailed experimental protocols for its enantioselective analysis and synthesis.

Stereochemistry of this compound

This compound, with the IUPAC name (RS)-Ethyl --INVALID-LINK--acetate, has a single stereocenter at the alpha-carbon of the phenylacetate moiety.[5] This results in the existence of two enantiomers, designated as (+)-phenthoate and (-)-phenthoate, based on the direction in which they rotate plane-polarized light. The absolute configuration at the chiral center is denoted by the Cahn-Ingold-Prelog (CIP) priority rules as (R)- and (S)-phenthoate. While the exact correlation between the (+)/(-) and (R)/(S) notations for this compound is not consistently reported in the available literature, it is crucial to recognize that these pairs of designations refer to the distinct enantiomeric forms of the molecule. Commercially available this compound is typically a racemic mixture, containing equal amounts of both enantiomers.[3]

Enantioselective Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent disruption of nerve function.[6] Research has indicated that there is a significant enantioselectivity in the interaction of this compound enantiomers with AChE.

Enantioselective Toxicity

The differential interaction of this compound enantiomers with biological targets also translates to enantioselective toxicity. Although specific acute toxicity data (LD50 and LC50 values) for the individual enantiomers of this compound are not extensively documented in publicly available literature, the principle of enantioselectivity in toxicity is well-established for other chiral pesticides. It is highly probable that one enantiomer of this compound is significantly more toxic to both target pests and non-target organisms than the other.

3.1.1 Acute Toxicity of Racemic this compound

The following tables summarize the available acute toxicity data for racemic this compound across various organisms. This data provides a baseline for the toxicity of the commercial mixture.

Table 1: Acute Oral and Dermal Toxicity of Racemic this compound in Rats

MetricValue (mg/kg)Reference
Oral LD50>2000[1]
Dermal LD50>2000[1]
Oral LD50410[7]
Dermal LD50>5,000[7]
Oral LD50116 (in groundnut oil)[8]

Table 2: Acute Toxicity of Racemic this compound to Non-Target Organisms

OrganismTestMetricValueReference
Labeo rohita (freshwater fish)96 hLC502.1 mg/L[9]
Carp48 hTLm2.5 ppm[1]
Goldfish48 hTLm2.4 ppm[1]
Pheasant-Oral LD50218 mg/kg[1]
Quail-Oral LD50300 mg/kg[1]
Mallard duck8 daysDietary LC50>10000 ppm[10]
Bee-LD500.306 µ g/bee [1]

Enantioselective Environmental Fate

The environmental persistence and degradation of this compound are also subject to enantioselectivity. The differential metabolism of enantiomers by microorganisms in soil and water, as well as by plants, can lead to a shift in the enantiomeric ratio of this compound in the environment over time.

Enantioselective Degradation

Studies have demonstrated the enantioselective degradation of this compound in different environmental matrices. In a field trial on citrus, it was observed that (-)-phenthoate degraded faster than its antipode, leading to a relative accumulation of (+)-phenthoate.[4] In soil, the degradation of this compound is influenced by the soil's pH. In alkaline soils, the (+)-enantiomer degrades more rapidly than the (-)-enantiomer.[11] Conversely, in acidic soil, little to no enantioselectivity in degradation is observed.[11] The half-life (DT50) of racemic this compound in soil is reported to be less than or equal to one day.[1]

Table 3: Enantioselective Degradation of this compound

MatrixEnantiomer with Faster DegradationObservationsReference
Citrus(-)-PhenthoateRelative accumulation of (+)-phenthoate.[4]
Alkaline Soil(+)-PhenthoateHigh enantioselectivity observed.[11]
Acidic SoilNo significant differenceLittle to no enantioselectivity observed.[11]

Experimental Protocols

Enantioselective Analysis by RP-HPLC-MS/MS

The following protocol details a method for the separation and quantification of this compound enantiomers in plant-origin matrices.[4]

Objective: To achieve baseline separation and accurate quantification of (+)-phenthoate and (-)-phenthoate.

Instrumentation:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions:

  • Chiral Column: Chiral OJ-RH column

  • Mobile Phase: Methanol:Water (85:15, v/v)

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Sample Preparation (for plant matrices):

  • Homogenize the sample.

  • Extract with acetonitrile.

  • Clean up the extract using graphitized carbon black as a sorbent.

  • Filter the final extract through a 0.22 µm filter before injection.

Detection (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor for precursor and product ions specific to this compound.

Generalized Protocol for Resolution of Racemic this compound

Objective: To separate the enantiomers of racemic this compound.

Principle: Racemic this compound can be reacted with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques such as column chromatography or crystallization. After separation, the chiral auxiliary can be removed to yield the pure enantiomers of this compound.

Generalized Procedure:

  • Derivatization: React racemic this compound with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or alcohol) in the presence of a suitable coupling agent to form diastereomeric esters or amides.

  • Separation: Separate the resulting diastereomers using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Monitor the separation by thin-layer chromatography (TLC) or HPLC.

  • Hydrolysis: Cleave the chiral auxiliary from each separated diastereomer through hydrolysis (acidic or basic) to yield the individual, enantiomerically pure (+)- and (-)-phenthoate.

  • Purification and Characterization: Purify the individual enantiomers by chromatography and characterize them using techniques such as polarimetry (to determine the optical rotation), chiral HPLC (to determine enantiomeric excess), and NMR spectroscopy.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_released ACh (released) ACh_vesicle->ACh_released Nerve Impulse AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_accumulation ACh Accumulation ACh_released->ACh_accumulation Leads to Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Phenthoate_AChE_complex This compound-AChE Complex (inhibited) Hyperstimulation Continuous Receptor Stimulation Presynaptic_Neuron Presynaptic Neuron This compound This compound Enantiomers This compound->AChE Binds to (Enantioselectively) ACh_accumulation->Hyperstimulation

Caption: Acetylcholinesterase inhibition pathway by this compound.

Experimental Workflow for Chiral HPLC Separation of this compound Enantiomers

HPLC_Workflow start Start: Racemic This compound Sample sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep hplc_injection Injection into Chiral HPLC System sample_prep->hplc_injection separation Enantiomeric Separation on Chiral OJ-RH Column hplc_injection->separation Mobile Phase: Methanol:Water (85:15) detection Detection by MS/MS (MRM Mode) separation->detection data_analysis Data Analysis: Peak Integration & Quantification detection->data_analysis results Results: Concentration of (+)-Phenthoate and (-)-Phenthoate data_analysis->results end End results->end

Caption: Workflow for chiral HPLC-MS/MS analysis of this compound.

Conclusion

The chirality of this compound is a critical factor influencing its biological activity and environmental behavior. The existence of enantiomers with differing insecticidal efficacy, toxicity, and degradation profiles underscores the importance of an enantioselective perspective in the assessment of this pesticide. While commercial this compound is a racemic mixture, the evidence suggests that the biological and environmental impact may be disproportionately driven by one enantiomer.

This technical guide has summarized the current knowledge on the stereochemistry, enantioselective activity, and environmental fate of this compound. The provided experimental protocols for enantioselective analysis offer a framework for researchers to further investigate the properties of the individual enantiomers. A significant knowledge gap remains concerning the specific quantitative toxicity (LD50/LC50) and acetylcholinesterase inhibition constants (Ki) for the individual enantiomers of this compound. Future research should prioritize filling these data gaps to enable a more accurate and comprehensive risk assessment of this compound. Such data will be invaluable for regulatory agencies and for the potential development of enantiomerically enriched or pure formulations with improved efficacy and reduced non-target impacts.

References

Phenthoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phenthoate: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals involved in drug development and agrochemical research. The guide includes a detailed visualization of the chemical structure and a summary of key quantitative data.

Chemical Structure and IUPAC Name

This compound is an organothiophosphate insecticide and acaricide.[1][2] Its chemical formula is C₁₂H₁₇O₄PS₂.[3][4] The molecule contains a chiral center, meaning it exists as two different enantiomers.[5] The technical grade product is typically a racemic mixture.[5]

IUPAC Name: S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate[3][5][6]

Alternate IUPAC names include (RS)-Ethyl --INVALID-LINK--acetate and ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate.[1][2]

Below is a two-dimensional representation of the this compound chemical structure, generated using the DOT language.

Phenthoate_Structure P P S1 S P->S1 S2 S P->S2 = O1 O P->O1 O2 O P->O2 C_alpha CH S1->C_alpha C_Me1 CH₃ O1->C_Me1 C_Me2 CH₃ O2->C_Me2 C_phenyl C_alpha->C_phenyl C_carbonyl C C_alpha->C_carbonyl dummy1 Ph C_phenyl->dummy1 O_carbonyl O C_carbonyl->O_carbonyl = O_ethyl O C_carbonyl->O_ethyl C_ethyl1 CH₂ O_ethyl->C_ethyl1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2 dummy2

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.

PropertyValueReference
Molecular FormulaC₁₂H₁₇O₄PS₂[2][3][4]
Molecular Weight320.4 g/mol [3][7]
AppearanceReddish-yellow liquid[3]
Melting Point17.5 ± 0.5 °C[3]
Boiling PointDecomposes before reaching boiling point[3]
Density1.226 g/cm³ at 20°C[3]
Vapor Pressure4 x 10⁻⁵ torr at 40°C[3]
Water Solubility (pure)~10 mg/L at 24°C[3]
Partition Coefficient (log P)3.69 - 3.82[3]
Flash Point~165 °C[3]

Experimental Protocols

Industrial Synthesis of this compound

The industrial synthesis of this compound involves a two-step process.[5]

  • Preparation of the Intermediate: The key intermediate, alpha-carbethoxybenzyl chloride, is prepared. This is typically achieved through the chlorination of either ethyl mandelate or ethyl phenylacetate.

  • Formation of the Phosphorodithioate Ester: The prepared alpha-carbethoxybenzyl chloride is then reacted with O,O-dimethyl phosphorodithioic acid (or its chloride derivative). This reaction is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process is carried out in an organic solvent like toluene or xylene under carefully controlled temperature and pH conditions to maximize the yield and minimize the formation of by-products.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as a non-systemic insecticide with both contact and stomach action.[5][6] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[2][5][6] AChE is critical for the proper functioning of the nervous system in insects (and other animals) as it is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at the synaptic junctions, leading to overstimulation of the nervous system, paralysis, and ultimately, the death of the insect.

The logical relationship of this signaling pathway is depicted in the diagram below.

AChE_Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh_breakdown ACh Breakdown (Hydrolysis) AChE->ACh_breakdown Catalyzes ACh Acetylcholine (ACh) ACh->AChE Substrate for Nerve_stimulation Continuous Nerve Stimulation ACh->Nerve_stimulation Causes ACh_breakdown->Nerve_stimulation Prevents Paralysis Paralysis / Death Nerve_stimulation->Paralysis

Figure 2: this compound's mechanism of action via AChE inhibition.

References

The Discovery and History of Phenthoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at the Synthesis, Mechanism, and Toxicological Profile of an Organophosphate Insecticide

Introduction

Phenthoate is a non-systemic organothiophosphate insecticide and acaricide with a broad spectrum of activity against various agricultural pests.[1][2] First introduced in the 1960s, it has been utilized in the control of chewing and sucking insects on a variety of crops, including rice, cotton, vegetables, and fruits.[3][4] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, mechanism of action, and toxicological profile of this compound, intended for researchers, scientists, and professionals in drug development and crop protection.

Discovery and History

This compound was developed by the Italian company Montecatini in the 1960s.[5] It emerged during the "Age of Pesticides," a period of rapid development and deployment of synthetic organic pesticides following World War II.[6] Organophosphates, including this compound, were developed as highly effective insecticides, often replacing the more persistent organochlorine compounds.[6] this compound is also known by various trade names, including Cidial®, Elsan®, Phendal®, and Tanone®.[2][7]

Physicochemical Properties

This compound is a colorless crystalline solid or a reddish-yellow liquid in its technical form, with a characteristic aromatic or garlic-like odor.[7][8] It is soluble in many organic solvents but has low solubility in water.[8][9] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (RS)-Ethyl --INVALID-LINK--acetate[1]
CAS Number 2597-03-7[1]
Chemical Formula C12H17O4PS2[1]
Molar Mass 320.36 g/mol [1]
Appearance Colorless crystalline solid / Reddish-yellow liquid (technical)[7][9]
Melting Point 17-18 °C[7]
Density 1.226 g/mL (at 20 °C)[1]
Water Solubility 11 mg/L (at 24 °C)[1]
Vapor Pressure 4 x 10^-5 torr (at 40°C)[9]
Log P (Octanol/Water) 3.69[9]

Synthesis of this compound

The industrial synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, ethyl 2-chloro-2-phenylacetate (α-carbethoxybenzyl chloride). This is typically achieved through the chlorination of ethyl mandelate or ethyl phenylacetate. The second step is the reaction of this intermediate with the sodium or ammonium salt of O,O-dimethyl phosphorodithioic acid.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl phenylacetate

  • Sulfuryl chloride (SO2Cl2)

  • O,O-dimethyl phosphorodithioic acid

  • Triethylamine (or another suitable base)

  • Toluene (or another suitable organic solvent)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Synthesis of Ethyl 2-chloro-2-phenylacetate:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl phenylacetate in an inert solvent like toluene.

    • Slowly add sulfuryl chloride to the solution while stirring. The reaction is typically initiated with a radical initiator (e.g., benzoyl peroxide) and may require heating.

    • Monitor the reaction by gas chromatography (GC) until the starting material is consumed.

    • After the reaction is complete, cool the mixture and wash it with a dilute sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude ethyl 2-chloro-2-phenylacetate.

  • Synthesis of this compound:

    • In a separate reaction vessel, prepare the triethylammonium salt of O,O-dimethyl phosphorodithioic acid by reacting O,O-dimethyl phosphorodithioic acid with triethylamine in toluene.

    • Slowly add the crude ethyl 2-chloro-2-phenylacetate to the salt solution with stirring.

    • Heat the reaction mixture under reflux for several hours, monitoring its progress by GC.

    • Once the reaction is complete, cool the mixture and wash it with water to remove the triethylammonium chloride byproduct.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • The resulting crude this compound can be further purified by vacuum distillation or chromatography.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of this compound A Ethyl Phenylacetate C Chlorination A->C B Sulfuryl Chloride B->C D Ethyl 2-chloro-2-phenylacetate (Intermediate) C->D H Reaction with Intermediate D->H E O,O-dimethyl phosphorodithioic acid G Salt Formation E->G F Triethylamine F->G G->H I This compound H->I

Caption: A logical workflow for the two-step synthesis of this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[3][10][11] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft.

Inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synapses. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[10]

The active form of the inhibitor is often the this compound oxon, which is formed in vivo through metabolic oxidation of the P=S bond to a P=O bond.[12]

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by this compound ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds & Stimulates Products Choline + Acetic Acid (Inactive) AChE->Products This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Inhibits ACh_accum Acetylcholine Accumulation Receptor_overstim Overstimulation of Cholinergic Receptor ACh_accum->Receptor_overstim Continuously Binds Paralysis Paralysis & Death Receptor_overstim->Paralysis

Caption: Signaling pathway of acetylcholinesterase (AChE) inhibition by this compound.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized version of the Ellman's method for determining AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound solutions of varying concentrations

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • Assay:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • This compound solution (or solvent for control)

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Toxicology

The toxicity of this compound varies depending on the species, route of administration, and the purity of the technical product.[10] Impurities in technical grade this compound have been shown to potentiate its toxicity.[10] A summary of acute toxicity data is presented in Table 2.

Table 2: Acute Toxicity of this compound in Various Species

SpeciesRouteLD50 (mg/kg bw)Reference(s)
Rat (Male)Oral116[13]
RatOral242 (90.5% purity)[10]
RatOral118 (78.7% purity)[10]
RatOral77.7 (61.2% purity)[10]
RabbitDermal1830-2220[10]
HareOral72[10]
ChickenOral~255 (90.5% purity)[10]
ChickenOral2990 (purified)[10]
Experimental Protocol: Determination of Acute Oral LD50 in Rats

This protocol is a generalized procedure for determining the acute oral lethal dose (LD50).

Materials:

  • Wistar rats (or another appropriate strain), typically young adults of a single sex.

  • This compound dissolved in a suitable vehicle (e.g., corn oil).

  • Oral gavage needles.

  • Animal cages with appropriate bedding, food, and water.

Procedure:

  • Animal Acclimatization:

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.

  • Dose Preparation:

    • Prepare a range of doses of this compound in the vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.

  • Administration:

    • Divide the animals into groups (e.g., 5-10 animals per group). One group will serve as the control and receive only the vehicle.

    • Administer a single oral dose of this compound to each animal in the treatment groups using an oral gavage needle.

  • Observation:

    • Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for 14 days.

    • Record all clinical signs of toxicity, such as tremors, convulsions, salivation, and changes in activity.

  • Data Analysis:

    • Record the number of mortalities in each dose group over the 14-day observation period.

    • Calculate the LD50 value and its 95% confidence limits using a recognized statistical method, such as probit analysis.

Efficacy

This compound is effective against a wide range of insect pests. It has been used to control pests in crops such as rice, cotton, citrus, and vegetables. Some of the target pests include aphids, leafhoppers, scale insects, mealybugs, and the larvae of Lepidoptera.[8]

Environmental Fate and Metabolism

This compound is relatively non-persistent in the environment.[10] In soil, it is degraded by microbial action.[9] In plants, it is metabolized through oxidation and hydrolysis.[8] In mammals, this compound is rapidly absorbed, metabolized, and excreted, primarily in the urine.[10] The major metabolites include this compound acid, desmethyl this compound, and their oxon analogs.[10][12]

Analytical Methods

The analysis of this compound residues in environmental and biological samples is typically performed using chromatographic techniques. Gas chromatography (GC) with a flame photometric detector (FPD) or a mass spectrometer (MS) is commonly used.[1] High-performance liquid chromatography (HPLC) coupled with MS is also employed for the analysis of this compound and its metabolites.[14] Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix.[8]

Conclusion

This compound has been a significant organophosphate insecticide for several decades, valued for its broad-spectrum efficacy and relatively low environmental persistence compared to older insecticides. Its discovery and development were part of a broader movement in the mid-20th century towards synthetic organic pesticides. A thorough understanding of its chemical properties, synthesis, mechanism of action as an acetylcholinesterase inhibitor, and toxicological profile is essential for its safe and effective use, as well as for the development of newer, more selective pest control agents. The experimental protocols outlined in this guide provide a framework for the scientific investigation of this compound and similar compounds.

References

A Technical Guide to the Physical and Chemical Stability of Phenthoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenthoate (S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate) is a non-systemic organophosphate insecticide and acaricide widely used in agriculture for controlling a variety of pests on crops such as citrus, cotton, and rice.[1] The efficacy, environmental persistence, and toxicological profile of this compound are intrinsically linked to its physical and chemical stability. Understanding its degradation under various environmental conditions—hydrolysis, photolysis, and thermal stress—is critical for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This technical guide provides an in-depth analysis of this compound's stability, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways.

Hydrolytic Stability

The hydrolysis of this compound is highly dependent on the pH of the aqueous medium. It is a critical degradation pathway in aquatic environments and spray tank mixtures. Generally, this compound is stable in neutral to acidic conditions but degrades as the alkalinity increases.[2][3]

Data Presentation: Hydrolytic Degradation of this compound

The following table summarizes the quantitative data on the hydrolytic stability of this compound under different pH conditions.

pHMediumTemperature (°C)TimeDegradation (%)Half-life (t½)Major ProductsCitation
3.9 - 7.8Buffer solutionsNot Specified20 daysSlight/StableNot Determined-[2][4]
8.00.01 M Phosphate BufferNot Specified--~12 daysThis compound acid, Demethyl this compound, Demethyl this compound oxon[3][4][5]
9.7Buffer solutionsNot Specified20 days~25%Not Determined-[2][3][4]

Experimental Protocol: Hydrolysis Study

This protocol is a generalized procedure for assessing the hydrolysis of this compound as a function of pH, based on standard pesticide testing guidelines.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9) to represent acidic, neutral, and alkaline conditions.[6] A water-ethanol (1:1) solution can also be used.[4]

  • Sample Preparation: Prepare a stock solution of this compound (radiolabeled, e.g., ¹⁴C, or non-labeled) in a suitable solvent. Add a small aliquot of the stock solution to the buffer solutions in sterile, transparent containers to achieve the desired final concentration (e.g., 1.5 x 10⁻⁵ M).[4]

  • Incubation: Seal the containers and incubate them in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 3, 7, 14, 21, and 28 days).[4]

  • Analysis: Quench the reaction if necessary. Extract the parent compound and degradation products using an appropriate organic solvent. Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to quantify the concentration of this compound and identify major degradation products.[4][7]

  • Data Analysis: Determine the degradation rate and calculate the half-life (DT50) for each pH level, typically using first-order kinetics.[8][9]

Visualization: Hydrolysis Pathway of this compound

The diagram below illustrates the primary degradation pathway of this compound under hydrolytic conditions.

Hydrolysis_Pathway This compound This compound Phenthoate_Acid This compound Acid (Major Product) This compound->Phenthoate_Acid Hydrolysis of carboethoxy moiety Demethyl_this compound Demethyl this compound This compound->Demethyl_this compound Hydrolysis of methoxy group

Hydrolysis pathway of this compound in aqueous solutions.

Photostability

Photodegradation is another significant pathway for the dissipation of this compound in the environment, particularly on plant surfaces and in shallow water bodies. Exposure to sunlight or artificial UV light can transform this compound into various products.

Data Presentation: Photodegradation of this compound

Light SourceMediumConcentrationIrradiation TimeDegradation (%)Major ProductsCitation
Medium Pressure Mercury Lamp (>280 nm)Distilled Water (pH ~7.0)5-8 mg/kg6-8 hours~50%Ethyl mandelate, three unknown products (<10% each)[4]
SunlightGlass PlatesNot Specified40 hours~90% (mainly volatilization)This compound oxon, Demethyl this compound, Mandelic acid, Bis-[alpha-(carboethoxy)benzyl] disulfide, O,O-dimethyl phosphorothioic/dithioic acid[4][5]

Experimental Protocol: Aqueous Photolysis Study

This protocol outlines a method for evaluating the photodegradation of this compound in water, consistent with international guidelines (e.g., ICH Q1B, OECD 316).[10][11]

  • Sample Preparation: Prepare an aqueous solution of this compound, typically using radiolabeled material (e.g., ¹⁴C-phenthoate) in sterilized, purified water (e.g., distilled or HPLC grade) at a concentration relevant to environmental conditions.[4]

  • Apparatus: Use a photolysis reactor equipped with a light source capable of simulating sunlight, such as a xenon arc lamp or a medium-pressure mercury lamp fitted with a filter to exclude wavelengths below 280-290 nm.[4] The temperature of the solution should be maintained at a constant level.

  • Irradiation: Place the this compound solution in chemically inert and transparent quartz cells within the reactor. Irradiate the samples for a defined period.

  • Control Samples: Prepare identical samples to be kept in the dark at the same temperature to serve as controls, allowing for differentiation between hydrolytic and photodegradation.[4]

  • Sampling and Analysis: At specified time intervals, withdraw samples from both the irradiated and dark control solutions. Analyze the samples using methods like HPLC, TLC, or LC-MS to determine the concentration of the parent this compound and to identify and quantify photoproducts.[4]

  • Quantum Yield Determination: If required, the quantum yield can be calculated to determine the reaction rate of direct photolysis.

Visualization: Photodegradation Pathway of this compound

The following diagram shows the complex degradation pathways of this compound when exposed to light.

Photolysis_Pathway cluster_main Sunlight / UV cluster_products Degradation Products This compound This compound P_Oxon This compound Oxon This compound->P_Oxon Oxidation DM_this compound Demethyl this compound This compound->DM_this compound Demethylation Mandelic_Acid Mandelic Acid This compound->Mandelic_Acid Hydrolysis Disulfide Bis-[alpha-(carboethoxy)benzyl] Disulfide This compound->Disulfide Dimerization

Key photodegradation pathways of this compound.

Thermal Stability

The thermal stability of this compound is crucial for determining appropriate storage conditions for both the technical grade active ingredient and its formulated products. High temperatures can lead to degradation and, in some cases, the formation of more toxic byproducts.

Data Presentation: Thermal Stability of this compound

Product TypeTemperature (°C)DurationActive Ingredient Loss (%)ObservationsCitation
Technical GradeRoom Temperature1 year1 - 2%Stable under normal storage.[4]
Technical Grade501 month1 - 4%Minor degradation.[4]
Technical Grade60ExtendedStable-[2]
Technical Grade120Not Specified-Decomposes.[3]
Formulated Product4012 monthsNot SpecifiedIncreased acute oral toxicity (LD₅₀ decreased from 258 to 130 mg/kg).[4]

Experimental Protocol: Accelerated Storage Stability Study

This protocol is based on standard methods like OECD 113 for evaluating the stability of pesticides under accelerated storage conditions.[12]

  • Sample Preparation: Place a known quantity of the this compound technical material or formulated product into its original, sealed container or a suitable inert container.

  • Storage Conditions: Place the containers in a temperature-controlled oven set to an elevated temperature (e.g., 54 ± 2°C, or 50°C as per specific studies).[4][12] The duration is typically 14 days for an accelerated study, which can be extrapolated to a longer shelf-life at ambient temperatures.[12]

  • Control Samples: Store control samples at ambient or refrigerated temperatures.

  • Analysis: After the storage period, allow the samples to return to room temperature. Analyze the concentration of the active ingredient using a validated analytical method, such as GC or HPLC.[13]

  • Evaluation: Compare the active ingredient concentration of the stored sample to the initial concentration (or the control sample) to determine the percentage of degradation. Physical properties should also be observed and recorded.

General Experimental Workflow and Analytical Techniques

Stability studies for this compound, whether for hydrolysis, photolysis, or thermal degradation, follow a structured experimental workflow. The choice of analytical technique is critical for accurately quantifying the parent compound and identifying degradation products.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of this compound and its polar metabolites.[4][7][13]

  • Gas Chromatography (GC): Suitable for analyzing the volatile parent compound, often coupled with detectors like a flame photometric detector (FPD) or an electron capture detector (µECD).[14]

  • Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS), it is the gold standard for the structural elucidation and confirmation of degradation products.[15]

  • Thin-Layer Chromatography (TLC): A useful technique for separating radiolabeled compounds and their metabolites.[4]

Visualization: General Workflow for this compound Stability Testing

The diagram below outlines the logical steps involved in a typical stability study.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting A Define Study Type (Hydrolysis, Photolysis, Thermal) B Prepare Test System (e.g., Buffers, Water) A->B C Prepare & Fortify Sample (this compound Solution) B->C D Incubate Under Defined Conditions (pH, Light, Temp) C->D E Set Up Dark/Ambient Control Samples C->E F Collect Samples at Time Intervals D->F E->F G Sample Extraction & Cleanup F->G H Instrumental Analysis (HPLC, GC-MS) G->H I Data Processing & Kinetic Analysis H->I J Final Report & Conclusion I->J

Generalized experimental workflow for stability studies.

Conclusion

This compound exhibits moderate stability, with degradation being significantly influenced by environmental factors. It is relatively stable in acidic to neutral aqueous solutions but undergoes hydrolysis under alkaline conditions, primarily forming this compound acid.[2][3][4] Photodegradation proceeds at a moderate rate, yielding a variety of products including this compound oxon and mandelic acid.[4][5] While stable at typical ambient storage temperatures, this compound degrades at elevated temperatures, and its formulated products may become more toxic over time with improper storage.[4] A thorough understanding of these stability characteristics, gained through methodologically sound studies, is essential for ensuring its effective use in agriculture and for accurately assessing its environmental fate and risk.

References

Phenthoate: A Technical Guide to its Mammalian Toxicity and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenthoate is an organophosphate insecticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This in-depth technical guide provides a comprehensive overview of the mammalian toxicity and safety profile of this compound, drawing from a range of toxicological studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment. This guide summarizes key quantitative data in structured tables, outlines experimental methodologies for pivotal studies, and provides detailed diagrams of the metabolic and signaling pathways involved in its toxicity.

Mechanism of Action

The principal mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE)[1][2]. This compound itself is a phosphorothioate, which is metabolically activated to its oxygen analog, this compound oxon[3]. This "oxon" form is a potent inhibitor of AChE[4]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses[2][5]. By inhibiting AChE, this compound oxon leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors[5][6][7]. This overstimulation disrupts normal nerve impulse transmission, leading to the characteristic signs of organophosphate poisoning[4][6].

dot

cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Oxon Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation No Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Blocked_AChE Inhibited AChE Receptor->Postsynaptic Signal Propagation Overstimulation Receptor Overstimulation Receptor->Overstimulation Phenthoate_Oxon This compound Oxon Phenthoate_Oxon->AChE Inhibits ACh_Accumulation->Receptor Continuous Binding

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound Oxon.

Toxicokinetics and Metabolism

Following oral administration, this compound is rapidly absorbed, distributed, metabolized, and its metabolites are excreted, primarily in the urine[4]. The metabolic pathway involves two main types of reactions: activation and detoxification. The activation step, mediated by cytochrome P450 enzymes, converts the parent this compound (a 'thion') to its active oxygen analog, this compound oxon[3]. Detoxification occurs through hydrolysis by carboxylesterases and glutathione transferases, as well as through the formation of various water-soluble degradation products such as this compound acid and desmethyl this compound acid[4][8].

dot

This compound This compound (P=S) Phenthoate_Oxon This compound Oxon (P=O) This compound->Phenthoate_Oxon Activation (Cytochrome P450) Metabolites Detoxification Products (e.g., this compound Acid, Desmethyl this compound Acid) This compound->Metabolites Detoxification (Hydrolysis) Phenthoate_Oxon->Metabolites Detoxification (Hydrolysis) Excretion Urinary Excretion Metabolites->Excretion

Caption: Simplified Metabolic Pathway of this compound in Mammals.

Mammalian Toxicity Profile

Acute Toxicity

This compound is classified as moderately hazardous (WHO Hazard Class II)[3]. The acute toxicity of this compound can vary significantly depending on the purity of the technical product, with impurities potentiating its toxicity[4].

Table 1: Acute Toxicity of this compound in Mammalian Species

SpeciesRouteLD50 (mg/kg bw)PurityReference
RatOral116Not Specified[9]
RatOral24290.50%[4]
RatOral400Not Specified[3]
RatOral410Technical[10]
RatOral4,72898.5%[4]
RatDermal> 5,000Technical[10]
MouseOral350-400Technical[11]
RabbitDermal72.0Not Specified[1]

Experimental Protocol: Acute Oral Toxicity (General)

A standardized protocol, such as those outlined by the OECD (e.g., Guideline 401), is typically followed[12]. The study generally involves the administration of a single dose of the test substance to rodents (e.g., rats) via oral gavage. Multiple dose groups with a set number of animals per sex are used to determine the dose that is lethal to 50% of the test population (LD50). Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. A necropsy is performed on all animals.

dot

start Start acclimatization Animal Acclimatization start->acclimatization grouping Grouping (Dose & Control) acclimatization->grouping dosing Single Oral Dose grouping->dosing observation Observation (14 days) dosing->observation data_collection Record Toxicity Signs & Mortality observation->data_collection necropsy Gross Necropsy data_collection->necropsy ld50 LD50 Calculation necropsy->ld50

Caption: Generalized Workflow for an Acute Oral Toxicity Study.

Subchronic and Chronic Toxicity

Repeated exposure to this compound has been shown to cause various effects, primarily related to cholinesterase inhibition.

Table 2: Subchronic and Chronic Toxicity of this compound

SpeciesDurationRouteNOAELLOAELEffects at LOAELReference
Rat90 daysOral< 2.5 mg/kg/day2.5 mg/kg/dayDecreased organ weights[9][13]
Rat13 weeksOral-2.5-10 mg/kg/dayDecreased weights of liver, heart, spleen, brain, testes, and adrenals[13]
Rat116 weeksDiet20 ppm100 ppmDepression of plasma cholinesterase activity in females[14]
Dog104 weeksDiet10 ppm (0.29 mg/kg/day)-No toxicological effect[10][14]

Experimental Protocol: Chronic Toxicity/Carcinogenicity Study (General)

These long-term studies, often following OECD guidelines (e.g., 451), involve administering the test substance in the diet to rodents for a substantial portion of their lifespan (e.g., 2 years)[12][15]. Multiple dose groups and a control group are used. Throughout the study, animals are monitored for clinical signs, body weight changes, and food consumption. Periodic hematological and clinical chemistry analyses, including cholinesterase activity, are conducted. At the end of the study, a full histopathological examination of all major tissues and organs is performed to assess for non-neoplastic and neoplastic changes.

Carcinogenicity

This compound has not been found to be carcinogenic in long-term studies in mice and rats[4][14]. In an 18-month study in mice fed diets containing up to 1000 mg/kg, this compound was not a carcinogen[4]. Similarly, a 116-week study in rats fed diets containing up to 500 ppm did not show any oncogenic potential[14].

Genotoxicity

This compound has shown no evidence of mutagenic activity in a variety of in vitro and in vivo assays. It was not mutagenic in the Ames test with several strains of Salmonella typhimurium and E. coli, both with and without metabolic activation[4]. It also did not show mutagenic potential in a recombination assay with B. subtilis or in a host-mediated assay in mice[4].

Reproductive and Developmental Toxicity

A three-generation reproduction study in rats did not reveal any significant adverse effects on reproductive parameters at dietary concentrations up to 100 ppm[4].

Neurotoxicity

The primary neurotoxic effect of this compound is due to the inhibition of acetylcholinesterase, leading to cholinergic signs of poisoning[4]. Studies in hens have shown that this compound does not cause delayed neurotoxicity, a characteristic of some other organophosphates[4].

Human Health and Safety

In cases of human self-poisoning, this compound has a case fatality rate of around 6.5%[3][16]. The clinical picture is consistent with acute cholinergic crisis[3]. The primary metabolites found in human poisoning cases are this compound acid and demethyl this compound oxon acid[8]. The active oxon metabolite is often not detected, suggesting it rapidly binds to AChE or is quickly degraded[3][8].

Conclusion

This compound is a moderately toxic organophosphate insecticide. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase by its active metabolite, this compound oxon, leading to a cholinergic crisis. It is not considered to be carcinogenic, mutagenic, or a reproductive toxin at doses tested. The acute toxicity of this compound is notably influenced by the presence of impurities. This technical guide provides a consolidated resource for understanding the mammalian toxicity and safety profile of this compound, which is crucial for risk assessment and the development of safer alternatives.

References

Phenthoate ecotoxicity in aquatic and terrestrial organisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Phenthoate's Effects on Aquatic and Terrestrial Ecosystems

This compound, an organophosphate insecticide, has been utilized in agriculture to control a variety of insect pests. However, its application raises concerns about its potential impact on non-target organisms within both aquatic and terrestrial environments. This technical guide provides a comprehensive overview of the ecotoxicity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support researchers, scientists, and drug development professionals in understanding its environmental risk profile.

Executive Summary

This compound exhibits a range of toxic effects on a diverse array of non-target organisms. As an acetylcholinesterase (AChE) inhibitor, its primary mode of action involves the disruption of the nervous system. This guide summarizes the available ecotoxicological data, highlighting the varying sensitivity of different species. Aquatic organisms, particularly fish and invertebrates, show susceptibility to this compound at low concentrations. Terrestrial organisms, including birds and beneficial insects like bees, are also at risk of adverse effects from exposure. Understanding the nuances of this compound's ecotoxicity is crucial for evaluating its environmental safety and for the development of safer alternatives.

Aquatic Ecotoxicity

The aquatic environment is a primary recipient of pesticide runoff from agricultural areas. Consequently, the impact of this compound on aquatic life is a significant area of concern.

Acute and Chronic Toxicity to Fish

Studies have demonstrated that this compound is toxic to fish species. The 96-hour median lethal concentration (LC50) is a common metric for acute toxicity. For the freshwater fish Labeo rohita, the 96-hour LC50 for a 50% emulsifiable concentrate (EC) formulation of this compound was determined to be 2.1 mg/L.[1] The toxicity was observed to be time-dependent, with LC50 values of 3.0, 2.6, and 2.3 mg/L at 24, 48, and 72 hours, respectively.[1] For rainbow trout (Oncorhynchus mykiss), an even lower 96-hour LC50 of 22 µg/L has been reported.

Table 1: Acute Toxicity of this compound to Fish

SpeciesFormulationExposure DurationLC50Reference
Labeo rohita50% EC24 h3.0 mg/L[1]
48 h2.6 mg/L[1]
72 h2.3 mg/L[1]
96 h2.1 mg/L[1]
Oncorhynchus mykiss (Rainbow Trout)Not Specified96 h22 µg/L
Toxicity to Aquatic Invertebrates
Toxicity to Algae

The impact of this compound on primary producers like algae is a crucial aspect of its ecotoxicological profile. Algal growth inhibition tests, such as OECD Guideline 201, are used to determine the effects of chemicals on the growth of freshwater green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria. These tests typically determine the EC50 (the concentration causing a 50% reduction in growth or biomass) and the NOEC. While specific EC50 and NOEC values for this compound are not widely reported in the reviewed literature, its classification as a hazardous substance suggests that it has the potential to inhibit algal growth at environmentally relevant concentrations.

Terrestrial Ecotoxicity

This compound can impact a variety of terrestrial organisms through direct contact, ingestion of contaminated food, or exposure to contaminated soil and water.

Avian Toxicity

Birds can be exposed to this compound through the consumption of treated seeds, contaminated insects, or by drinking contaminated water. The acute oral toxicity (LD50) and dietary toxicity (LC50) are key parameters in assessing avian risk. For the Mallard duck (Anas platyrhynchos), the 8-day dietary LC50 for this compound has been reported as >10,000 ppm, with a No Observed Effect Level (NOEL) of 10,000 ppm.[2] This suggests a relatively low dietary toxicity to this species under the tested conditions. However, it is important to note that sensitivity can vary significantly between different bird species. Information on the reproductive toxicity of this compound to birds is limited in the available literature.

Table 2: Avian Dietary Toxicity of this compound

SpeciesExposure DurationEndpointValueReference
Anas platyrhynchos (Mallard duck)8 daysLC50>10,000 ppm[2]
8 daysNOEL10,000 ppm[2]
Mammalian Toxicity

This compound is moderately toxic to mammals. The acute oral LD50 in rats has been reported to be in the range of 77.7 to 242 mg/kg, with the toxicity varying depending on the purity of the technical product.[3] Impurities in the technical mixture have been shown to potentiate the acute toxicity of this compound.[3]

Table 3: Acute Oral Toxicity of this compound to Mammals

SpeciesPurityLD50Reference
Rat90.50%242 mg/kg[3]
Rat78.7%118 mg/kg[3]
Rat61.2%77.7 mg/kg[3]
Toxicity to Terrestrial Invertebrates

This compound poses a risk to honey bees, which are vital for pollination. Both acute contact and oral toxicity are important routes of exposure. While specific LD50 values for this compound are not detailed in the provided search results, as an organophosphate insecticide, it is expected to be toxic to bees. Standardized testing protocols, such as OECD Guidelines 213 (Acute Oral Toxicity) and 214 (Acute Contact Toxicity), are used to determine the LD50.

Mechanism of Action

This compound, like other organophosphate insecticides, acts as an inhibitor of the enzyme acetylcholinesterase (AChE).[4] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft of the nervous system.

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine Acetylcholine->AChE Normally hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Leads to

Mechanism of action of this compound as an acetylcholinesterase inhibitor.

By inhibiting AChE, this compound causes an accumulation of acetylcholine at the nerve synapse. This leads to continuous stimulation of the postsynaptic receptors, resulting in hyperactivity of the nervous system, paralysis, and ultimately, death of the organism.

Environmental Fate and Transport

The environmental persistence and mobility of this compound are key factors in determining its potential for ecotoxicological effects.

Degradation

This compound is subject to both biotic and abiotic degradation processes in the environment.

  • Hydrolysis: The breakdown of this compound in water is dependent on pH. It is relatively stable in acidic to neutral conditions (pH 3.9-7.8) but degrades more rapidly under alkaline conditions.[3][5] At pH 9.7, approximately 25% of this compound degrades in 20 days.[3][5] The hydrolysis half-life at pH 8.0 has been reported to be approximately 12 days.[5]

  • Soil Degradation: In soil, this compound degradation is influenced by microbial activity, moisture, and temperature.[5] Under favorable conditions, the half-life of this compound in various soil types can be around 10 days, with over 95% degradation occurring within 30 days.[5] In drier soils, the persistence can be longer.[5]

Bioconcentration

The potential for a chemical to accumulate in the tissues of an organism to a concentration higher than that in the surrounding environment is known as bioconcentration, measured by the Bioconcentration Factor (BCF). While specific BCF values for this compound were not found in the provided search results, its physicochemical properties can provide an indication of its bioconcentration potential.

Experimental Protocols

The ecotoxicity data presented in this guide are derived from standardized laboratory tests. The following provides an overview of the methodologies for some of the key experiments.

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short period, typically 96 hours.

G cluster_0 Acclimation cluster_1 Exposure cluster_2 Observation & Data Collection cluster_3 Data Analysis Acclimation Acclimate test fish to laboratory conditions (e.g., 10-15 days) Preparation Prepare a series of test concentrations and a control Acclimation->Preparation Exposure Expose groups of fish to each concentration in test chambers Preparation->Exposure Duration Maintain exposure for 96 hours under controlled conditions (temperature, light) Exposure->Duration Observation Record mortality and sublethal effects at regular intervals (e.g., 24, 48, 72, 96 h) Duration->Observation Analysis Calculate LC50 values and confidence limits using statistical methods (e.g., probit analysis) Observation->Analysis

General workflow for a fish acute toxicity test (OECD 203).

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for cold water and Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas) for warm water.

  • Test Conditions: The test is conducted in a static, semi-static, or flow-through system with controlled temperature, pH, and dissolved oxygen levels.

  • Procedure: Groups of fish are exposed to a range of concentrations of the test substance. Mortality and any abnormal behavioral or physiological responses are recorded at specified intervals over the 96-hour period.

  • Data Analysis: The LC50 values and their 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.[1]

Avian Dietary Toxicity Test (Following OECD Guideline 205)

This test determines the concentration of a substance in the diet that is lethal to 50% of the test birds (LC50) over a defined period.

G cluster_0 Acclimation cluster_1 Dietary Exposure cluster_2 Observation & Data Collection cluster_3 Data Analysis BirdAcclimation Acclimate young birds to test conditions DietPrep Prepare diets with a range of test substance concentrations BirdAcclimation->DietPrep Exposure Provide treated diets to groups of birds for 5 days DietPrep->Exposure UntreatedDiet Provide untreated diet for a 3-day observation period Exposure->UntreatedDiet DailyObservation Record mortality, signs of toxicity, and food consumption daily UntreatedDiet->DailyObservation LC50_Calc Calculate the 8-day dietary LC50 and NOEL DailyObservation->LC50_Calc

References

An In-depth Technical Guide to the Degradation Products of Phenthoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of the organothiophosphate insecticide Phenthoate. It details the chemical structures of these products, summarizes quantitative data on degradation rates, and outlines experimental protocols for studying this compound's environmental fate.

Introduction to this compound and its Environmental Degradation

This compound, with the chemical name S-[α-(ethoxycarbonyl)benzyl] O,O-dimethyl phosphorodithioate, is a non-systemic insecticide and acaricide. Its environmental persistence is a key factor in assessing its overall impact. This compound degrades in the environment through various pathways, including hydrolysis, oxidation, photodegradation, and microbial metabolism, leading to the formation of several degradation products. Understanding the identity and formation of these products is crucial for a complete toxicological and environmental risk assessment.

Chemical Structures of this compound and its Degradation Products

The degradation of this compound results in a variety of metabolites. The primary degradation products identified in various matrices such as citrus, water, and soil, and upon exposure to sunlight are presented below.[1]

This compound

  • IUPAC Name: S-[α-(ethoxycarbonyl)benzyl] O,O-dimethyl phosphorodithioate

  • Molecular Formula: C₁₂H₁₇O₄PS₂

  • Chemical Structure:

Major Degradation Products:

  • This compound Oxon: Formed by the oxidative desulfuration of the P=S bond to a P=O bond.

    • IUPAC Name: S-[α-(ethoxycarbonyl)benzyl] O,O-dimethyl phosphorothioate

    • Molecular Formula: C₁₂H₁₇O₅PS

    • Chemical Structure:

  • Demethyl this compound: Results from the demethylation of one of the methoxy groups.

    • IUPAC Name: S-[α-(ethoxycarbonyl)benzyl] O-methyl O-hydrogen phosphorodithioate

    • Molecular Formula: C₁₁H₁₅O₄PS₂

    • Chemical Structure:

  • This compound Acid: Formed by the hydrolysis of the ethyl ester group.

    • IUPAC Name: 2-[(dimethoxyphosphinothioyl)sulfanyl]-2-phenylacetic acid

    • Molecular Formula: C₁₀H₁₃O₄PS₂

    • Chemical Structure:

  • Mandelic Acid: A product of the cleavage of the side chain.

    • IUPAC Name: 2-hydroxy-2-phenylacetic acid

    • Molecular Formula: C₈H₈O₃

    • Chemical Structure:

  • Bis-[α-(carboethoxy)benzyl] disulfide: A disulfide product formed from the side chain.

    • Molecular Formula: C₂₀H₂₂O₄S₂

    • Chemical Structure:

  • O,O-dimethyl phosphorothioic acid: A product of the cleavage of the phosphorus-sulfur bond.

    • Molecular Formula: C₂H₇O₃PS

    • Chemical Structure:

  • O,O-dimethyl phosphorodithioic acid: Another product resulting from the cleavage of the phosphorus-sulfur bond.

    • Molecular Formula: C₂H₇O₂PS₂

    • Chemical Structure:

Quantitative Data on this compound Degradation

The degradation rate of this compound is influenced by environmental factors such as pH, temperature, soil type, and the presence of light.

Hydrolysis

This compound is relatively stable in acidic and neutral aqueous solutions but degrades more rapidly under alkaline conditions.[2]

pHTemperature (°C)Half-life (t½)Remaining this compound after 28 days (%)Reference
6.024.5 ± 1-45[2]
7.024.5 ± 1-21[2]
8.024.5 ± 1~12 days22[1][2]
9.7Not specified-~75% after 20 days[2]
Soil Degradation

In soil, this compound degradation is primarily mediated by microbial activity. The persistence of this compound in soil can vary significantly depending on soil type and environmental conditions.

Soil TypeIncubation ConditionsHalf-life (t½)Degradation Product(s)Reference
Loam and Silty Clay Loam (moist)Aerobic and AnaerobicRapidThis compound acid, CO₂[2]
Dry SoilField conditions> 75 days (62% remaining)-[2]
Not specified25°C, dark3.2 days (77.0 hours)-[3]
Photodegradation

Exposure to sunlight accelerates the degradation of this compound.

MediumLight SourceHalf-life (t½)Major Degradation Product(s)Reference
On glass platesSunlight-This compound oxon[2]

Experimental Protocols

This section provides an overview of methodologies for key experiments to study this compound degradation.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound standard

  • Buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Constant temperature incubator

  • HPLC system with UV or MS detector

Procedure:

  • Prepare stock solutions of this compound in acetonitrile.

  • Add a small aliquot of the this compound stock solution to each buffer solution in separate sterile vessels to achieve a final concentration suitable for analysis.

  • Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw aliquots from each solution.

  • Immediately analyze the samples by HPLC to determine the concentration of remaining this compound.

  • Calculate the hydrolysis rate constants and half-lives using first-order kinetics.[4]

Soil Degradation Study

Objective: To evaluate the degradation rate and identify major degradation products of this compound in soil.

Materials:

  • This compound standard (radiolabeled or non-labeled)

  • Representative soil samples (sieved)

  • Incubator

  • Extraction solvents (e.g., acetonitrile, ethyl acetate)

  • Analytical instruments (GC-μECD, LC-MS/MS)[3][5]

Procedure:

  • Characterize the soil properties (pH, organic matter content, texture).

  • Fortify a known amount of soil with a this compound standard solution to a specific concentration (e.g., 0.75 mg/kg).[5]

  • Adjust the moisture content of the soil to a specified level (e.g., 50% of water holding capacity).[2]

  • Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C).[5]

  • Collect soil subsamples at various time points (e.g., 0, 2, 6, 12, 24, 48, 72, 120, 168, 336, and 672 hours).[5]

  • Extract this compound and its degradation products from the soil samples using an appropriate solvent.

  • Analyze the extracts using GC or LC-MS/MS to quantify the parent compound and identify degradation products.

  • Determine the dissipation kinetics and calculate the half-life.

Photodegradation Study

Objective: To assess the effect of light on the degradation of this compound.

Materials:

  • This compound standard

  • Solvent (e.g., water, acetonitrile)

  • Photoreactor equipped with a suitable light source (e.g., Xenon lamp)

  • Quartz or borosilicate glass vessels

  • Analytical instruments (HPLC, GC-MS)

Procedure:

  • Prepare a solution of this compound in a photolytically transparent solvent.

  • Place the solution in the photoreactor and expose it to a controlled light source that simulates sunlight.

  • As a control, wrap an identical sample in aluminum foil and place it in the same photoreactor to assess degradation in the absence of light.

  • Withdraw samples from both the exposed and control solutions at regular time intervals.

  • Analyze the samples by HPLC or GC-MS to measure the concentration of this compound.

  • Calculate the photodegradation rate constant and quantum yield.

Visualizations

This compound Degradation Pathways

Phenthoate_Degradation This compound This compound Phenthoate_Oxon This compound Oxon This compound->Phenthoate_Oxon Oxidation Demethyl_this compound Demethyl this compound This compound->Demethyl_this compound Demethylation Phenthoate_Acid This compound Acid This compound->Phenthoate_Acid Hydrolysis Mandelic_Acid Mandelic Acid This compound->Mandelic_Acid Side-chain cleavage Disulfide bis-[α-(carboethoxy)benzyl] disulfide This compound->Disulfide Dimerization DMTP O,O-dimethyl phosphorothioic acid This compound->DMTP P-S Cleavage DMDTP O,O-dimethyl phosphorodithioic acid This compound->DMDTP P-S Cleavage CO2 CO2 and Polar Products Phenthoate_Acid->CO2 Microbial Degradation

Caption: Major degradation pathways of this compound.

Experimental Workflow for Soil Degradation Study

Soil_Degradation_Workflow start Start soil_prep Soil Preparation (Sieving, Moisture Adjustment) start->soil_prep fortification Fortification with this compound soil_prep->fortification incubation Incubation (Constant Temperature, Dark) fortification->incubation sampling Sampling at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC or LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, Half-life) analysis->data_analysis end End data_analysis->end

Caption: Workflow for a this compound soil degradation study.

References

Phenthoate use as an acaricide and insecticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate is a non-systemic organophosphate insecticide and acaricide known for its broad-spectrum efficacy against a variety of agricultural pests.[1] It operates through contact and stomach action, providing rapid knockdown of target organisms. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, toxicological profile, and environmental fate, along with detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is characterized as a colorless crystalline solid with an aromatic odor, although technical grade products may appear as a reddish-yellow liquid.[2][3] It is soluble in many organic solvents but has low solubility in water.[2][4] Key chemical and physical properties are summarized in the table below.

PropertyValueReferences
Chemical Name S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate[4]
CAS Number 2597-03-7[3]
Molecular Formula C₁₂H₁₇O₄PS₂[3]
Molecular Weight 320.4 g/mol [3]
Appearance Colorless crystalline solid / Yellowish to reddish liquid (technical)[2][4]
Melting Point 17-18 °C[3]
Boiling Point Decomposes before boiling at normal pressure[2]
Vapor Pressure 2.6 x 10⁻⁶ mmHg[2]
Water Solubility 11 mg/L at 24°C[4][5]
Log P (Kow) 3.69[4]
Stability Stable in acidic to neutral solutions; hydrolyzes in alkaline conditions.[2]

Mechanism of Action

This compound, like other organophosphate insecticides, functions as a cholinesterase inhibitor.[4][6] Specifically, it inhibits the enzyme acetylcholinesterase (AChE) in the nervous system of target organisms.[6]

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholinesterase is crucial for the termination of nerve impulses at cholinergic synapses. It hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetic acid. By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation, paralysis, and ultimately, the death of the insect or mite.[1]

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Produces ACh_Receptor->Postsynaptic_Neuron Stimulates This compound This compound This compound->AChE Inhibits

Acetylcholinesterase inhibition by this compound.

Efficacy as an Acaricide and Insecticide

This compound is effective against a wide range of sucking and chewing pests on various crops, including cotton, rice, fruits, and vegetables.[6] Its targets include aphids, thrips, whiteflies, mites, caterpillars, and beetles.[6]

Target PestCropApplication RateEfficacyReferences
Rice Stem Borer (Scirpophaga incertulas)Rice0.5 kg a.i./haEffective control[5]
Aphids, Whiteflies, ThripsTomatoNot specifiedEffective control[7]
Cotton Bollworm (Helicoverpa armigera)CottonNot specifiedEffective control[8]
Citrus Red Mite (Panonychus citri)CitrusNot specifiedEffective control[3]
Green LeafhopperRiceNot specifiedEffective control[9]

Note: Specific mortality percentages from field trials are not consistently reported in the available literature. Efficacy is generally described as "effective" at recommended application rates.

Toxicological Profile

This compound is classified as a moderately hazardous insecticide.[10] Its toxicity varies depending on the organism, route of exposure, and purity of the technical product.[1]

OrganismTest TypeValueReferences
Mammals
RatAcute Oral LD₅₀>2000 mg/kg[4]
RatAcute Dermal LD₅₀>2000 mg/kg[4]
MouseAcute Oral LD₅₀350-400 mg/kg[10]
Avian
PheasantAcute Oral LD₅₀218 mg/kg[4]
QuailAcute Oral LD₅₀300 mg/kg[4]
Aquatic Organisms
Carp48h LC₅₀2.5 ppm[4]
Goldfish48h LC₅₀2.4 ppm[4]
Labeo rohita (freshwater fish)96h LC₅₀2.1 mg/L[11]
Insects (Non-target)
Honeybee (Apis mellifera)Contact ToxicityHighly toxic[11]
Trichogramma chilonis (parasitoid wasp)Contact ToxicityHighly toxic[6]
Coccinella septempunctata (predatory beetle)Ingestion35-67% mortality[12]
Aquatic Invertebrates
Daphnia magna48h EC₅₀Not specified, but organophosphates are generally toxic[13]
Gammarus pulex96h LC₅₀Not specified, but sensitive to organophosphates[4]

Metabolism and Environmental Fate

Metabolism in Mammals

In mammals, this compound is rapidly absorbed, metabolized, and excreted, primarily in the urine.[1] The main metabolic pathways involve hydrolysis of the carboethoxy group to form this compound acid, and oxidative desulfuration to the more toxic this compound oxon, which is then further metabolized.[1]

Phenthoate_Metabolism This compound This compound Phenthoate_Oxon This compound Oxon This compound->Phenthoate_Oxon Oxidation (CYP450) Phenthoate_Acid This compound Acid This compound->Phenthoate_Acid Hydrolysis (Carboxylesterases) Further_Metabolites Further Water-Soluble Metabolites Phenthoate_Oxon->Further_Metabolites Hydrolysis Desmethyl_Phenthoate_Acid Desmethyl this compound Acid Phenthoate_Acid->Desmethyl_Phenthoate_Acid Demethylation Desmethyl_Phenthoate_Acid->Further_Metabolites Conjugation

Simplified metabolic pathway of this compound in mammals.
Environmental Fate

This compound is relatively non-persistent in the environment.[1] In soil, it is rapidly degraded by microbial action, with the primary degradation product being this compound acid.[2] The half-life in soil is generally short.[4] In water, this compound is stable in acidic to neutral conditions but hydrolyzes under alkaline conditions.[2]

Experimental Protocols

Residue Analysis in Vegetables by GC-MS

This protocol provides a general workflow for the determination of this compound residues in vegetable matrices.

Objective: To quantify the concentration of this compound in a vegetable sample.

Materials:

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes (50 mL)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Acetonitrile (pesticide residue grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • This compound analytical standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Homogenize a representative sample of the vegetable.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add salts (e.g., 4 g MgSO₄, 1 g NaCl) for QuEChERS-based methods to induce phase separation and enhance extraction.

    • Shake vigorously for 1 minute and centrifuge.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Take an aliquot of the acetonitrile supernatant.

    • Add a mixture of PSA and anhydrous MgSO₄ to remove interferences like fatty acids and sugars.

    • Vortex and centrifuge.

  • Analysis by GC-MS:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject an aliquot into the GC-MS system.

    • GC Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

      • Injector Temperature: 250°C

      • Oven Program: Start at 70°C, ramp to 280°C.[12]

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring for characteristic this compound ions.

  • Quantification: Prepare a calibration curve using this compound analytical standards and quantify the residue in the sample by comparing peak areas.

Residue_Analysis_Workflow Start Start Homogenize 1. Homogenize Vegetable Sample Start->Homogenize Extract 2. Extract with Acetonitrile and Salts Homogenize->Extract Centrifuge1 3. Centrifuge Extract->Centrifuge1 Cleanup 4. d-SPE Cleanup (PSA, MgSO₄) Centrifuge1->Cleanup Centrifuge2 5. Centrifuge Cleanup->Centrifuge2 Filter 6. Filter Supernatant Centrifuge2->Filter GCMS 7. Analyze by GC-MS Filter->GCMS Quantify 8. Quantify Residue GCMS->Quantify End End Quantify->End

Workflow for this compound residue analysis in vegetables.
Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory effect of this compound on acetylcholinesterase activity.

Objective: To measure the in vitro inhibition of AChE by this compound.

Materials:

  • Spectrophotometer (plate reader)

  • 96-well microplate

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., pH 8.0)

  • This compound solutions of varying concentrations

  • Solvent for this compound (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add buffer, AChE solution, and different concentrations of this compound.

    • Control wells (no inhibition): Add buffer, AChE solution, and the solvent used for this compound.

    • Blank wells: Add buffer, substrate, and DTNB (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow this compound to interact with the enzyme.

  • Initiation of Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • The reaction of the product (thiocholine) with DTNB produces a yellow-colored compound (TNB).

    • Measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).[2]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of AChE inhibition for each this compound concentration relative to the control.

    • Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).

Conclusion

This compound is a potent organophosphate insecticide and acaricide with a well-established mechanism of action. While effective for pest control, its use requires careful consideration of its toxicity to non-target organisms and its environmental fate. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals working with or studying this compound. Further research to generate more specific quantitative data on field efficacy and non-target toxicity would be beneficial for a more complete risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Phenthoate in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the detection and quantification of the organophosphate pesticide, phenthoate, in environmental soil and water samples. The protocols are designed to be implemented in a standard analytical laboratory setting.

Introduction

This compound is a non-systemic insecticide and acaricide with a broad spectrum of activity. Due to its potential toxicity and environmental persistence, monitoring its levels in soil and water is crucial for environmental and human health risk assessment. This document outlines robust and validated analytical methods for the extraction, cleanup, and determination of this compound residues. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.

Analytical Methods Overview

The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. This guide details two primary workflows: one for soil matrices and one for water matrices. Both workflows involve sample preparation, extraction of the analyte, cleanup of the extract, and subsequent analysis by chromatography coupled with mass spectrometry.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for this compound analysis. These values can be used as a benchmark for laboratory performance.

Table 1: Quantitative Performance Data for this compound Analysis in Soil

Analytical MethodExtraction TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-UVMatrix Solid-Phase Dispersion (MSPD)--75 - 941.5 - 6.5[1][2]
GC-μECD / LC-MS/MSSolvent Extraction-0.01 mg/kg (LC-MS/MS)--[3]
GC/ECDSLE/LTP-SDME0.18 - 0.59 µg/kg-67.2 - 122.5< 22.4[4]
GC-QTOFShaking Extraction10 µg/L (in final extract)-70 - 120< 15[5]

Table 2: Quantitative Performance Data for this compound Analysis in Water

Analytical MethodExtraction TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MSSolid-Phase Extraction (SPE)1.0 ng (MDQ)---[6]
GC-NPDAutomated Solid-Phase Extraction (SPE)0.02 - 1.0 µg/L-83 - 100-[7]
HRGC/HRMSSeparatory Funnel / Continuous L/L ExtractionMatrix DependentMatrix Dependent--[8]

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by GC-MS

This protocol is based on a general approach for pesticide residue analysis in soil, incorporating a robust extraction and cleanup procedure.

1. Sample Preparation:

  • Air-dry the soil sample at ambient temperature until it can be easily crushed.

  • Remove any large debris such as stones and plant matter.

  • Homogenize the soil sample by passing it through a 2-mm sieve.[9]

  • Store the homogenized sample in a sealed container at 4°C until extraction.

2. Extraction:

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Shake the tube vigorously for 1 hour using a mechanical shaker.[5]

  • Centrifuge the sample at 4000 rpm for 5 minutes.[5]

  • Decant the supernatant into a clean tube.

  • Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.

  • Combine the supernatants.

3. Cleanup (Dispersive Solid-Phase Extraction - dSPE):

  • To the combined acetonitrile extract, add 1.5 g of anhydrous magnesium sulfate and 0.5 g of Primary Secondary Amine (PSA) sorbent.

  • Vortex the tube for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for analysis.

4. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A suitable capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 25°C/min.

    • Ramp to 200°C at 3°C/min.

    • Ramp to 280°C at 8°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of this compound (e.g., m/z 121, 163, 247, 320).

Protocol 2: Analysis of this compound in Water by LC-MS/MS

This protocol is adapted from multi-residue methods for pesticides in water, utilizing Solid-Phase Extraction for sample concentration and cleanup.

1. Sample Preparation:

  • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • If the sample is not for immediate analysis, adjust the pH to < 7 and store at 4°C.

2. Solid-Phase Extraction (SPE):

  • Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL).

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 2 x 5 mL of acetonitrile.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water, 50:50 v/v) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-product ion transitions for this compound (e.g., 321.0 -> 247.1 and 321.0 -> 163.1).[10]

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound in soil and water.

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Soil_Sample Soil Sample Air_Dry Air Dry & Homogenize Soil_Sample->Air_Dry Sieve Sieve (2mm) Air_Dry->Sieve Weigh Weigh 10g Soil Sieve->Weigh Add_ACN Add Acetonitrile Weigh->Add_ACN Shake Shake (1 hr) Add_ACN->Shake Centrifuge Centrifuge Shake->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_Salts Add MgSO4 & PSA Collect_Supernatant->Add_Salts Vortex Vortex Add_Salts->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract GC_MS GC-MS Analysis Final_Extract->GC_MS Water_Analysis_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_concentration Concentration & Reconstitution cluster_analysis Analysis Water_Sample Water Sample Filter Filter (0.45 µm) Water_Sample->Filter Condition Condition Cartridge Filter->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Acetonitrile Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS

References

Application Note: Analysis of Phenthoate Residues Using Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the determination of phenthoate residues in complex matrices, such as food and environmental samples. This compound is an organophosphate pesticide, and monitoring its residue levels is crucial for ensuring food safety and environmental quality.[1] The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[2] This method provides high recovery and reproducibility, making it suitable for high-throughput laboratories.

Experimental Protocol

Principle

The analytical workflow begins with the extraction of this compound from a homogenized sample using an organic solvent (acetonitrile) and partitioning salts.[2][3] This is followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like lipids and pigments.[4][5] The final extract is then injected into a GC-MS/MS system. In the gas chromatograph, analytes are separated based on their volatility and interaction with the stationary phase of the GC column.[1] The separated compounds are then ionized, fragmented, and detected by the tandem mass spectrometer, which provides high selectivity and sensitivity for quantification.[6][7]

Required Materials and Reagents
  • Solvents: Acetonitrile (ACN), Toluene (HPLC grade or equivalent)

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Citrate Sesquihydrate

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18

  • Standards: Certified this compound reference standard

  • Equipment: High-speed blender/homogenizer, centrifuge (capable of 5000 rpm), vortex mixer, analytical balance, GC-MS/MS system.

Standard Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent like toluene. Store in a freezer at -20 °C for up to 6 months.[8][9]

  • Intermediate/Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile. These solutions are used to build the calibration curve for quantification.[8]

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a streamlined approach for sample extraction and cleanup.[3] It has been officially recognized by organizations like AOAC and CEN.[2]

  • Homogenization: Prepare a representative sample by homogenizing it using a high-speed blender. For samples with high water content, cryogenic homogenization with dry ice can improve homogeneity and prevent degradation of analytes.[10][11]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[9]

    • Add 10 mL of acetonitrile (ACN).[9]

    • Add the extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[9]

    • Immediately cap the tube and shake vigorously for 10 minutes on a mechanical shaker.[9]

    • Centrifuge the tube at 5000 rpm for 5 minutes.[9] The upper layer is the acetonitrile extract containing the pesticides.[3]

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot (e.g., ~8 mL) of the supernatant (acetonitrile layer) into a 15 mL d-SPE cleanup tube.[9]

    • The cleanup tube should contain 1200 mg MgSO₄ (to remove residual water), 400 mg PSA (to remove organic acids, sugars, and some lipids), and 400 mg C18 (to remove non-polar interferences like fats).[5][9]

    • Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents.[9]

    • Centrifuge at 5000 rpm for 5 minutes.[9]

  • Final Extract:

    • Carefully collect the final cleaned supernatant and transfer it into a GC vial for analysis.[9]

Instrumental Analysis: GC-MS/MS Conditions

The following table outlines the recommended instrumental parameters for the analysis of this compound. These settings are a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Setting
GC System Gas chromatograph with a triple-quadrupole mass spectrometer (GC-MS/MS)[7][9]
Injector Split/Splitless or PTV injector; Pulsed splitless injection is recommended for low-level detection.[6]
Injector Temp. 280 °C
Liner PTV Baffle Liner (Siltek), Deactivated, 2 mm ID[9]
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/min[12][13]
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane phase (e.g., DB-5ms, Elite-5MS)[6][13]
Oven Program Initial: 70 °C, hold for 2 min Ramp 1: 25 °C/min to 150 °C, hold for 0 min Ramp 2: 3 °C/min to 200 °C, hold for 0 min Ramp 3: 8 °C/min to 280 °C, hold for 10 min
MS System Triple-Quadrupole Mass Spectrometer
Ion Source Temp. 300 °C[6]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
This compound MRMs Quantifier Ion: To be determined empiricallyQualifier Ion(s): To be determined empirically

Method Validation and Performance

Method validation is critical to ensure that the analytical procedure is reliable and fit for its intended purpose.[14][15] The following table summarizes typical performance characteristics for multi-residue pesticide analysis methods, including for compounds like this compound, using QuEChERS and GC-MS/MS.

Validation ParameterTypical Performance Criteria
Linearity (R²) > 0.99 for calibration curves across the working range.[16]
Limit of Detection (LOD) 0.005 - 0.015 mg/kg (matrix dependent)[17]
Limit of Quantification (LOQ) 0.010 - 0.050 mg/kg; often set at the lowest validated spike level.[17][18]
Accuracy (Recovery) 70 - 120% for spiked samples at relevant concentration levels.[5][17]
Precision (RSD) ≤ 20% for repeatability (intra-day) and intermediate precision (inter-day).[5][16]

Workflow Visualization

The following diagrams illustrate the key stages of the analytical process.

experimental_workflow Figure 1: this compound Residue Analysis Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization Weigh 2. Weigh 10g Sample Sample->Weigh Extract 3. Add ACN & Salts, Shake Weigh->Extract Centrifuge1 4. Centrifuge (5000 rpm) Extract->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer dSPE 6. Add to d-SPE Tube (PSA/C18) Transfer->dSPE Vortex 7. Vortex & Centrifuge dSPE->Vortex Final 8. Collect Final Extract Vortex->Final Inject 9. Inject into GC-MS/MS Final->Inject Separate 10. GC Separation Inject->Separate Detect 11. MS/MS Detection (MRM) Separate->Detect Quantify 12. Quantification Detect->Quantify Report 13. Report Results Quantify->Report

Caption: Workflow from sample preparation to final reporting.

Conclusion

The described method, combining QuEChERS sample preparation with GC-MS/MS analysis, provides a highly effective, rugged, and sensitive protocol for the routine monitoring of this compound residues in various sample matrices. The procedure minimizes solvent usage and sample handling, leading to improved laboratory efficiency and throughput.[3][5] The high selectivity of tandem mass spectrometry ensures reliable quantification even in complex samples, allowing laboratories to meet stringent regulatory limits for pesticide residues.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Phenthoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of Phenthoate using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for quantitative analysis in various matrices.

Introduction

This compound is an organophosphate pesticide and insecticide.[1] Its detection and quantification are crucial for environmental monitoring, food safety, and toxicological studies. HPLC is a robust and widely used analytical technique for the determination of pesticide residues. This application note describes a reliable reversed-phase HPLC (RP-HPLC) method for the separation of this compound.

Experimental Protocols

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions for two different methods, one for general analysis and another for enantioselective separation.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterMethod 1: General AnalysisMethod 2: Enantioselective Analysis
HPLC Column Newcrom R1 or Newcrom C18 (Reversed-Phase)[2][3]Chiral OJ-RH[4][5]
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid[2][3]Methanol and water (85:15, v/v)[4][5]
Flow Rate 1.0 mL/min[4][5]1.0 mL/min[4][5]
Detection UV at 230 nm[6]Tandem Mass Spectrometry (MS/MS)[4][5]
Column Temp. 30°C[4][5]30°C[4][5]
Injection Vol. 5 µLNot Specified

For Mass Spectrometry (MS) compatible applications, phosphoric acid in Method 1 should be replaced with formic acid.[2][3]

2.2.1. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving an accurately weighed amount of analytical standard in a suitable solvent such as acetonitrile or methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Store the standard solutions at 4°C and protect them from light.

2.2.2. General Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a solid matrix. The specific steps may need to be optimized based on the sample matrix.

  • Extraction:

    • Homogenize a representative sample (e.g., 5-10 g of soil or food material).

    • Add a suitable volume of acetonitrile (e.g., 20 mL) to the homogenized sample.

    • Shake or vortex the mixture vigorously for a specified time (e.g., 30 minutes) to extract the analyte.

    • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10-15 minutes to separate the solid matrix from the solvent.

  • Clean-up (if necessary):

    • For complex matrices, a clean-up step using Solid-Phase Extraction (SPE) may be required to remove interfering substances.

    • Condition an appropriate SPE cartridge (e.g., C18) with the solvent used for extraction.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a small volume of a strong solvent.

  • Final Preparation:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Performance Data

The following table summarizes the performance characteristics of an enantioselective HPLC-MS/MS method for this compound analysis in plant-origin matrices.

Table 2: Method Performance for Enantioselective this compound Analysis

ParameterResult
Linearity (Correlation Coefficient) ≥0.9986[4]
Limit of Quantification (LOQ) 5 µg/kg[4][5]
Limit of Detection (LOD) <0.25 µg/kg[4]
Mean Recoveries 76.2 - 91.0%[4][5]
Intra-day RSDs 2.0 - 7.9%[4][5]
Inter-day RSDs 2.4 - 8.4%[4][5]

Visualizations

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Filtration Filtration (0.45 µm) Concentration->Filtration HPLC HPLC System Filtration->HPLC Column Analytical Column (e.g., C18) HPLC->Column Detector UV or MS/MS Detector Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Reporting Quantification->Report

Caption: General workflow for this compound analysis by HPLC.

This diagram outlines the decision-making process for selecting an appropriate HPLC method for this compound analysis.

Method_Selection start Start: this compound Analysis Required decision Is enantioselective separation required? start->decision general_method Use General RP-HPLC Method (e.g., C18 column, UV detection) decision->general_method No chiral_method Use Chiral HPLC Method (e.g., OJ-RH column, MS/MS detection) decision->chiral_method Yes end End: Method Selected general_method->end chiral_method->end

Caption: Decision tree for HPLC method selection.

References

Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of Phenthoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Phenthoate, an organophosphate pesticide. The method utilizes a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. This protocol is suitable for the analysis of this compound in various complex matrices, such as fruits, vegetables, and soil, providing accurate and reproducible quantification at low levels. This methodology is invaluable for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

This compound is a non-systemic organophosphate insecticide and acaricide used to control a broad spectrum of chewing and sucking insects on various crops. Due to its potential toxicity, monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and specificity.[1][2] This application note provides a detailed protocol for the sensitive detection of this compound using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][3]

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented samples)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (and 7.5 mg GCB if needed).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The monitoring of at least two transitions for this compound is recommended for confident identification and quantification.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
321.0163.015100
321.0247.110100

Quantitative Data

The performance of the LC-MS/MS method was evaluated in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

ParameterResult
Linearity (R²) >0.99
LOD <0.25 µg/kg[4]
LOQ 5 µg/kg[4]
Recovery 76.2 - 91.0%[4]
Intra-day Precision (RSD) 2.0 - 7.9%[4]
Inter-day Precision (RSD) 2.4 - 8.4%[4]

Diagrams

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction + QuEChERS Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for this compound analysis.

G This compound This compound Precursor Ion [M+H]+ m/z 321.0 Fragment1 Product Ion 1 m/z 163.0 This compound->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Product Ion 2 m/z 247.1 This compound->Fragment2 CID

Caption: Simplified fragmentation of this compound in MS/MS.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in complex matrices. The use of the QuEChERS sample preparation method ensures high-throughput analysis with excellent recoveries and minimal matrix effects. The optimized chromatographic and mass spectrometric conditions allow for the confident detection and quantification of this compound at levels relevant for regulatory compliance and risk assessment. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis.

References

Application Note: Enantioselective Analysis of Phenthoate Enantiomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate is a chiral organophosphate pesticide widely used in agriculture.[1][2] Like many chiral compounds, its enantiomers can exhibit different toxicities, behaviors, and insecticidal activities.[1][2][3] The acute toxicity of this compound on human health is primarily due to the inhibition of acetylcholinesterase, making the enantioselective detection of its enantiomers crucial for accurate risk assessment and regulatory compliance.[1][2][3] Specifically, (R)-phenthoate has been shown to have a significantly higher bioaffinity for acetylcholinesterase, the target nerve enzyme, compared to (S)-phenthoate, highlighting its greater potential for neurotoxicity.[3] This application note provides a detailed protocol for the enantioselective analysis of this compound enantiomers in plant-origin matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Principle

The enantiomers of this compound are separated on a chiral stationary phase (CSP) using an isocratic mobile phase. The differential interaction of the enantiomers with the chiral selector results in different retention times, allowing for their individual quantification. Detection is typically achieved using tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[1]

Experimental Protocols

Sample Preparation (QuEChERS-based method)

This protocol is adapted from the method described by Dong et al. (2022) for fruits, vegetables, and grains.[1]

a. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Add internal standard solution if required.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain primary secondary amine (PSA) sorbent to remove organic acids, fatty acids, and sugars, and graphitized carbon black (GCB) to remove pigments and sterols.[1]

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Chiral HPLC-MS/MS Analysis

a. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer.

b. Chromatographic Conditions:

ParameterCondition
Column Chiral OJ-RH (Reversed-Phase)
Mobile Phase Methanol/Water = 85/15 (v/v)
Flow Rate 1 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Run Time < 9 minutes

c. Mass Spectrometry Conditions (example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for each this compound enantiomer should be optimized.

Data Presentation

The following tables summarize the quantitative data for the described method.[1]

Table 1: Method Validation Parameters

ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.9986
Limit of Quantification (LOQ) 5 µg/kg
Limit of Detection (LOD) < 0.25 µg/kg

Table 2: Recovery and Precision in Different Matrices

MatrixSpiked Level (µg/kg)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Fruits5, 50, 50076.2 - 91.02.0 - 7.92.4 - 8.4
Vegetables5, 50, 50078.5 - 89.32.5 - 7.13.1 - 7.9
Grains5, 50, 50080.1 - 90.53.1 - 6.83.5 - 8.1

RSD: Relative Standard Deviation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction (QuEChERS) Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup (PSA/GCB) Extraction->Cleanup Acetonitrile extract Filtration Filtration (0.22 µm) Cleanup->Filtration Injection HPLC Injection Filtration->Injection Prepared Sample Separation Chiral Separation (OJ-RH Column) Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification of Enantiomers Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the enantioselective analysis of this compound.

logical_relationship This compound This compound (Chiral Pesticide) Enantiomers Two Enantiomers ((+)-Phenthoate and (-)-Phenthoate) This compound->Enantiomers DiffToxicity Different Biological Activity and Toxicity Enantiomers->DiffToxicity NeedForSeparation Necessity for Enantioselective Analysis DiffToxicity->NeedForSeparation ChiralHPLC Chiral HPLC as the Analytical Technique NeedForSeparation->ChiralHPLC AccurateRisk Accurate Risk Assessment and Food Safety NeedForSeparation->AccurateRisk ChiralHPLC->AccurateRisk

Caption: Logical relationship of enantioselective analysis of this compound.

Discussion

The presented method provides a rapid and reliable approach for the enantioselective analysis of this compound enantiomers in various plant-based matrices.[1] The use of a reversed-phase chiral column (OJ-RH) allows for a robust separation with a relatively simple mobile phase. The sample preparation procedure, based on the widely accepted QuEChERS method, is efficient for the extraction and cleanup of pesticide residues from complex food samples.

Field trial results have shown that (-)-phenthoate can degrade faster than its (+)-enantiomer in citrus, leading to a relative accumulation of the more toxic (+)-phenthoate.[1] This underscores the importance of enantioselective monitoring to accurately assess the environmental fate and potential risks associated with this compound use.

While this application note focuses on a specific RP-HPLC method, other chiral stationary phases and mobile phase compositions could also be explored for the separation of this compound and other chiral organophosphate pesticides. Polysaccharide-based CSPs are commonly used for this purpose, and both normal-phase and reversed-phase chromatography can be effective depending on the specific analytes and matrix.[4][5]

Conclusion

The enantioselective analysis of this compound is essential for a comprehensive understanding of its environmental behavior and toxicological profile. The detailed protocol and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement a validated chiral HPLC method for the routine analysis of this compound enantiomers in various samples.

References

Application Notes and Protocols for Phenthoate Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of phenthoate, an organophosphate pesticide, in various complex matrices. The methodologies outlined are designed to ensure accurate and reproducible analysis using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a non-systemic insecticide and acaricide with a broad range of applications in agriculture.[1] Its presence in environmental and biological samples is a significant concern due to its potential toxicity.[1] Accurate determination of this compound residues in complex matrices such as soil, water, food products, and biological fluids is crucial for food safety, environmental monitoring, and toxicological studies.[2] Sample preparation is a critical step in the analytical workflow, aiming to extract this compound from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[3][4] This document details three widely used sample preparation techniques: QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Data Presentation: Quantitative Performance of Sample Preparation Methods

The selection of a sample preparation method often depends on the matrix, the desired limit of detection, and the available instrumentation. The following tables summarize the quantitative performance data for this compound analysis using different extraction techniques in various matrices.

MatrixPreparation MethodAnalytical MethodRecovery (%)LODLOQRSD (%)Reference
SoilMatrix Solid-Phase Dispersion (MSPD)HPLC-UV75 - 94-0.005 mg/kg1.5 - 6.5[5]
Fruits, Vegetables, GrainsAcetonitrile Extraction / Graphitized Carbon Black CleanupLC-MS/MS76.2 - 91.0<0.25 µg/kg5 µg/kg2.0 - 8.4[1]
Drinking WaterVortex-Assisted Matrix Solid Phase Dispersion (MSPD)GC-MS70.0 - 120.0--0.2 - 14[5]
WaterSolid-Phase Extraction (SPE)GC-MS>65--<12.3[6]
Fruits and VegetablesQuEChERSGC-MS/MS & LC-MS/MS83.1 - 123.5 (OPs)0.01 mg/kg-<14.8[7]
Human BloodLiquid-Liquid Extraction (LLE)HPLC-MS/MS58.8 - 83.1-6.7 - 33.3 µg/L3.7 - 7.4[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; OPs: Organophosphorus Pesticides.

Experimental Protocols and Workflows

Detailed protocols for the most common sample preparation methods for this compound analysis are provided below. Each protocol is accompanied by a workflow diagram generated using Graphviz (DOT language) for clear visualization of the experimental steps.

QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the analysis of pesticide residues in food matrices due to its simplicity and high throughput.[2][7][9][10]

Experimental Protocol
  • Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., AOAC or EN versions containing MgSO₄, NaCl, and buffering salts).[11]

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL or 15 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and MgSO₄ to remove residual water). For matrices with high chlorophyll content, graphitized carbon black (GCB) may be included.[7]

    • Vortex the d-SPE tube for 30 seconds.

  • Centrifugation: Centrifuge the d-SPE tube at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. It can be directly analyzed by GC-MS or LC-MS/MS, or an aliquot can be transferred to an autosampler vial, potentially with the addition of an analyte protectant for GC analysis.

Workflow Diagram

QuEChERS_Workflow start Homogenized Sample (10g) extraction Add 10mL Acetonitrile Add QuEChERS Salts start->extraction shake Shake Vigorously (1 min) extraction->shake centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube (PSA, MgSO4, etc.) supernatant->dspe vortex Vortex (30 sec) dspe->vortex centrifuge2 Centrifuge (10,000 rcf, 2 min) vortex->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract analysis GC-MS or LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for pesticide analysis in fruits and vegetables.

Solid-Phase Extraction (SPE) for Water Samples

Solid-Phase Extraction (SPE) is a robust technique for the extraction and pre-concentration of pesticides from aqueous matrices like surface water, groundwater, and drinking water.[6][12][13][14]

Experimental Protocol
  • Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., C18 or a polymeric reversed-phase sorbent) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through the cartridge.[6] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).[6]

  • Washing:

    • Wash the cartridge with a small volume of deionized water to remove any polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.[6]

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume (e.g., 2 x 5 mL) of an appropriate organic solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, or acetonitrile).[6][12]

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or hexane).

Workflow Diagram

SPE_Workflow conditioning SPE Cartridge Conditioning (Methanol then Water) loading Sample Loading (e.g., 500mL Water) conditioning->loading washing Washing (Deionized Water) loading->washing drying Drying (Air or Nitrogen) washing->drying elution Elution (Organic Solvent) drying->elution concentration Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution (e.g., 1mL Solvent) concentration->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for water sample analysis.

Liquid-Liquid Extraction (LLE) for Biological Fluids (Blood/Urine)

Liquid-Liquid Extraction (LLE) is a classic and effective method for extracting analytes from biological matrices like blood and urine.[8][15][16][17]

Experimental Protocol
  • Sample Pre-treatment (for Urine - optional hydrolysis):

    • For conjugated metabolites, an enzymatic or acid hydrolysis step may be necessary. For example, add β-glucuronidase to a urine sample and incubate.[18] For acid hydrolysis, add concentrated HCl and heat.[16]

  • Extraction:

    • Place a known volume of the sample (e.g., 2 mL of blood or urine) into a glass centrifuge tube.

    • Add a water-immiscible organic solvent (e.g., 5 mL of n-hexane, ethyl acetate, or a mixture like dichloromethane/acetone).[16]

    • For blood samples, protein precipitation with a solvent like acetonitrile or a salt may be performed prior to LLE.

  • Mixing:

    • Cap the tube and vortex or shake vigorously for an extended period (e.g., 10 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase.[16]

  • Phase Separation:

    • Centrifuge the tube at a moderate speed (e.g., 3000 x g) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.[16]

  • Collection:

    • Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

    • Repeat the extraction process (steps 2-4) one or two more times with fresh solvent and combine the organic extracts to improve recovery.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small amount of anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume or to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a known volume of a suitable solvent for instrumental analysis.

Workflow Diagram

LLE_Workflow sample Biological Sample (e.g., 2mL Blood/Urine) pretreatment Optional: Hydrolysis (for Urine) sample->pretreatment extraction Add Extraction Solvent (e.g., 5mL n-Hexane) pretreatment->extraction mixing Vortex/Shake (10 min) extraction->mixing centrifuge Centrifuge (3000 x g, 5-10 min) mixing->centrifuge collection Collect Organic Layer (Repeat Extraction) centrifuge->collection drying Dry & Concentrate (Na2SO4, N2 stream) collection->drying reconstitution Reconstitute in Solvent drying->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for biological fluids.

Conclusion

The choice of sample preparation method is a critical determinant of the quality and reliability of this compound residue analysis. The QuEChERS method offers a fast and efficient approach for fruits and vegetables, while SPE provides excellent cleanup and concentration for water samples. LLE remains a fundamental and effective technique for complex biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to select and implement the most suitable method for their specific analytical needs, ensuring accurate and defensible results. It is always recommended to validate the chosen method for the specific matrix and analyte combination to ensure it meets the required performance criteria.[19][20]

References

Application Note: Acetylcholinesterase Inhibition Assay for Phenthoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses. Inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. The in vitro determination of the inhibitory potential of compounds like this compound on AChE is a fundamental assay in toxicology, drug discovery, and environmental monitoring. This application note provides a detailed protocol for the determination of acetylcholinesterase inhibition by this compound using the widely accepted Ellman's colorimetric method.

Principle of the Assay

The assay is based on the measurement of the activity of acetylcholinesterase using an artificial substrate, acetylthiocholine (ATC). AChE hydrolyzes ATC to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the extent of inhibition can be determined by comparing the reaction rates with and without the inhibitor.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Organophosphates, including this compound, act as irreversible inhibitors of acetylcholinesterase. The phosphorus atom in this compound is electrophilic and reacts with the serine hydroxyl group in the active site of AChE. This reaction forms a stable, phosphorylated enzyme that is catalytically inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in the characteristic signs of cholinergic toxicity.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_synapse ACh in Synaptic Cleft ACh_release->ACh_synapse ACh_receptor Postsynaptic Receptors (Muscarinic & Nicotinic) ACh_synapse->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activates AChE->ACh_release Terminates Signal Inactive_AChE Inactive Phosphorylated AChE This compound This compound This compound->AChE Irreversibly Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow

The experimental workflow for the acetylcholinesterase inhibition assay involves the preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the enzymatic reaction, and measurement of the product formation over time using a spectrophotometer.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - Phosphate Buffer - DTNB Solution - ATCI Solution - AChE Solution - this compound Solutions start->reagent_prep plate_setup Pipette into 96-well plate: - Buffer - AChE Solution - this compound (or vehicle) reagent_prep->plate_setup preincubation Pre-incubate at room temperature (e.g., 15 minutes) plate_setup->preincubation reaction_start Initiate reaction by adding ATCI and DTNB solution preincubation->reaction_start measurement Measure absorbance at 412 nm kinetically for 5-10 minutes reaction_start->measurement data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the AChE Inhibition Assay.

Experimental Protocol

This protocol is based on the Ellman's method and is suitable for determining the inhibitory activity of this compound on acetylcholinesterase in a 96-well microplate format.

Materials and Equipment
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or other suitable source

  • This compound (analytical standard)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate monobasic and dibasic

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader with kinetic measurement capabilities at 412 nm

  • Incubator (optional, for temperature-controlled assays)

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 8.0):

    • Prepare solutions of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic.

    • Mix the two solutions until the pH reaches 8.0.

    • Store at 4°C.

  • DTNB Solution (10 mM):

    • Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer (pH 7.0).

    • Store protected from light at 4°C.

  • ATCI Solution (10 mM):

    • Dissolve 28.9 mg of ATCI in 10 mL of deionized water.

    • Prepare fresh daily.

  • AChE Stock Solution (e.g., 1 U/mL):

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the enzyme activity. A final concentration of 0.02-0.05 U/mL is often suitable.

    • Keep on ice during use.

  • This compound Stock Solution (e.g., 10 mM in DMSO):

    • Dissolve an appropriate amount of this compound in DMSO to prepare a high-concentration stock solution.

    • Prepare serial dilutions of the stock solution in DMSO to obtain a range of concentrations for testing.

Assay Procedure
  • Plate Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL of 100 mM Phosphate Buffer (pH 8.0)

      • 20 µL of AChE solution

      • 20 µL of this compound solution at various concentrations (or DMSO for the control).

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Pre-incubate the plate at room temperature (or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB solution to each well.

    • Add 10 µL of 10 mM ATCI solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the increase in absorbance at 412 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) from the dose-response curve.

Data Presentation

While a specific in vitro IC50 value for this compound's inhibition of acetylcholinesterase could not be definitively identified in the reviewed literature, the following table presents the IC50 values for other common organophosphate insecticides for comparative purposes. These values can vary depending on the source of the enzyme and the specific assay conditions.

OrganophosphateEnzyme SourceIC50 Value (µM)
Chlorpyrifos-oxonRat Brain~0.01
ParaoxonElectric Eel~0.03
Diazinon-oxonBovine Erythrocyte~0.1
Malathion-oxonHuman Erythrocyte~0.5
This compound Data Not Available N/A

Note: The IC50 values are approximate and can vary based on experimental conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro assessment of acetylcholinesterase inhibition by this compound. The provided methodology, based on the well-established Ellman's assay, is robust and suitable for high-throughput screening and detailed kinetic analysis. The included diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying principles and procedures. While a specific IC50 value for this compound was not available from the surveyed literature, the provided context of other organophosphates allows for a comparative understanding of its potential potency. This protocol will be a valuable resource for researchers in toxicology, pharmacology, and drug development investigating the effects of organophosphates on acetylcholinesterase.

Solid-Phase Extraction: A Robust Cleanup Protocol for Phenthoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Advanced analytical laboratories and research institutions now have a comprehensive guide to an efficient solid-phase extraction (SPE) protocol for the cleanup of Phenthoate, a widely used organophosphate pesticide. This application note provides detailed methodologies for the extraction and purification of this compound from complex matrices, such as soil and food products, ensuring accurate and reliable quantification in downstream analyses like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

This compound's prevalence in agriculture necessitates rigorous monitoring to safeguard environmental and consumer health. However, its analysis is often hampered by matrix interferences that can lead to inaccurate results and damage analytical instrumentation. The SPE protocols outlined below offer a selective and effective solution for isolating this compound, thereby enhancing the sensitivity and reliability of analytical measurements.

"The development of robust and validated cleanup methods is paramount for accurate pesticide residue analysis," says a leading analytical chemist. "This detailed protocol for this compound, leveraging the specificity of solid-phase extraction, will be an invaluable resource for researchers and scientists in the fields of environmental science, food safety, and drug development."

The provided application notes include two distinct protocols: one tailored for the cleanup of this compound from soil samples using Florisil-based matrix solid-phase dispersion (MSPD), and another for food matrices employing graphitized carbon black (GCB). Both methods are detailed with step-by-step instructions, from sample preparation to the final elution of the purified analyte.

Quantitative Performance Data

The following table summarizes the quantitative performance of the described SPE methods for this compound cleanup.

MatrixSPE SorbentSpiking Level (µg/g)Recovery (%)Relative Standard Deviation (RSD) (%)Analytical Method
SoilFlorisil (MSPD)0.175 - 941.5 - 6.5HPLC-UV
SoilFlorisil (MSPD)1.075 - 941.5 - 6.5HPLC-UV
SoilFlorisil (MSPD)10.075 - 941.5 - 6.5HPLC-UV
Plant-based FoodGraphitized Carbon Black (GCB)Not Specified76.2 - 91.02.0 - 8.4LC-MS/MS

Experimental Protocols

Protocol 1: this compound Cleanup from Soil using Matrix Solid-Phase Dispersion (MSPD) with Florisil

This protocol is based on the method described by Li et al. (2002) for the determination of this compound in soil.[1]

1. Sample Preparation: a. Air-dry the soil sample and pass it through a 2 mm sieve to remove large debris. b. Homogenize the sieved soil sample thoroughly.

2. MSPD Procedure: a. Weigh 4 g of the homogenized soil sample into a glass mortar. b. Add 6 g of Florisil to the mortar. c. Add 3 mL of deionized water to moisten the mixture. d. Gently blend the soil, Florisil, and water with a pestle until a homogeneous mixture is obtained. e. Pack the mixture into an empty 10 mL syringe barrel with a frit at the bottom. f. Place another frit on top of the packed material.

3. Elution: a. Pass 20 mL of a hexane:ethyl acetate (7:1, v/v) solvent mixture through the packed syringe. b. Collect the eluate in a suitable collection vessel.

4. Concentrate and Reconstitute: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., acetonitrile or mobile phase) for subsequent analysis by HPLC or GC.

Protocol 2: this compound Cleanup from Plant-Based Food Matrices using Graphitized Carbon Black (GCB)

This protocol is a general procedure for the cleanup of this compound from plant-based food matrices, adapted from methodologies for pesticide residue analysis.[2]

1. Sample Extraction: a. Homogenize a representative portion of the food sample (e.g., 10 g of fruit or vegetable). b. Extract the homogenized sample with an appropriate volume of acetonitrile (e.g., 20 mL) by shaking or blending. c. Centrifuge the mixture and collect the supernatant (acetonitrile extract).

2. SPE Cleanup: a. Conditioning: Pass 5 mL of acetonitrile through a GCB SPE cartridge (e.g., 500 mg). b. Loading: Load an aliquot of the acetonitrile extract (e.g., 5 mL) onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with a small volume of acetonitrile (e.g., 2 mL) to remove co-extracted interferences. Discard the wash eluate. d. Elution: Elute the retained this compound from the cartridge with a suitable solvent mixture (e.g., 10 mL of acetonitrile:toluene, 3:1 v/v).

3. Concentrate and Reconstitute: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for instrumental analysis.

Experimental Workflows

SPE_Workflow_Soil cluster_prep Sample Preparation cluster_mspd MSPD cluster_spe Elution cluster_analysis Analysis Sample Soil Sample Homogenized_Sample Homogenized Soil Sample->Homogenized_Sample Sieve & Homogenize Mix Mix with Florisil & Water Homogenized_Sample->Mix Pack Pack into Syringe Mix->Pack Elute Elute with Hexane:Ethyl Acetate (7:1) Pack->Elute Concentrate Concentrate & Reconstitute Elute->Concentrate Analysis HPLC/GC Analysis Concentrate->Analysis SPE_Workflow_Food cluster_extraction Sample Extraction cluster_spe_cleanup SPE Cleanup cluster_final_steps Final Steps Food_Sample Food Sample Homogenize Homogenize Food_Sample->Homogenize Extract Extract with Acetonitrile Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Acetonitrile Extract Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition GCB Cartridge (Acetonitrile) Condition->Load Wash Wash Cartridge (Acetonitrile) Load->Wash Elute Elute this compound (Acetonitrile:Toluene) Wash->Elute Concentrate Concentrate & Reconstitute Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

References

Application Note: High-Throughput Analysis of Phenthoate Residues in Fruits and Vegetables using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the determination of phenthoate residues in a variety of fruit and vegetable matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which combines simplified extraction and cleanup steps for high-throughput sample processing. This document provides comprehensive experimental protocols, quantitative performance data, and instrumental analysis conditions suitable for researchers, scientists, and professionals in the fields of food safety and drug development. The presented method is validated across several produce types, demonstrating excellent recovery, sensitivity, and reproducibility for the analysis of this compound.

Introduction

This compound is an organophosphate insecticide and acaricide used to control a range of pests on various agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound residues in fruits and vegetables.

The QuEChERS method has become the standard for pesticide residue analysis in the food industry, offering significant advantages over traditional extraction techniques by reducing solvent consumption and sample preparation time. This application note outlines a validated QuEChERS protocol for the extraction and cleanup of this compound from diverse fruit and vegetable matrices, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Homogenization
  • Wash and chop the fruit or vegetable sample into small pieces.

  • Homogenize a representative portion of the sample using a high-speed blender or food processor until a uniform puree is obtained.

  • For low-moisture samples, it may be necessary to add a specific amount of deionized water to achieve a homogenous mixture.

  • Store the homogenized sample in a sealed container at -20°C if not used immediately.

QuEChERS Extraction

This protocol is based on the modified QuEChERS method which has been validated for this compound analysis.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Cap the tube and shake vigorously for 1 minute by hand or using a vortex mixer to ensure thorough mixing.

  • Add a salt mixture of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The cleanup step is crucial for removing matrix co-extractives that can interfere with the instrumental analysis.

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate (MgSO₄) and 25 mg of Primary Secondary Amine (PSA). For highly pigmented samples, such as leafy greens, the addition of 50 mg of graphitized carbon black (GCB) may be necessary.

  • Cap the dSPE tube and vortex for 30 seconds.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract.

Instrumental Analysis

The final extract can be analyzed by either GC-MS/MS or LC-MS/MS. Matrix-matched calibration standards should be used for accurate quantification.

GC-MS/MS Parameters:

  • System: Gas Chromatograph coupled to a Tandem Mass Spectrometer

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 150°C at 25°C/min

    • Ramp to 300°C at 10°C/min, hold for 5 minutes

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 320

    • Product Ions (m/z): 125, 171 (quantification and qualification ions may vary depending on the instrument)

LC-MS/MS Parameters:

  • System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A suitable gradient program should be developed to achieve good separation of this compound from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 321

    • Product Ions (m/z): 125, 171 (quantification and qualification ions may vary depending on the instrument)

Data Presentation

The performance of the QuEChERS method for this compound analysis was evaluated in various fruit and vegetable matrices. The results for recovery, limit of detection (LOD), and limit of quantification (LOQ) are summarized in the table below.

MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
Vegetables
Cucumber0.1113.1 ± 6.15.40.01-[1]
0.5110.1 ± 7.66.9[1]
1.0113.3 ± 7.36.4[1]
Green Mustard0.183.1 ± 11.113.40.01-[1]
0.5112.3 ± 2.42.1[1]
1.0106.4 ± 1.11.0[1]
Tomato0.0196 ± 44.20.0005-[2]
0.0593 ± 55.4[2]
0.194 ± 66.4[2]
0.595 ± 55.3[2]
Fruits
Rock Melon0.1108.5 ± 10.810.00.01-[1]
0.5101.4 ± 7.47.3[1]
1.0121.5 ± 3.52.9[1]
Oranges0.197.3 ± 10.510.80.01-[1]
0.5104.1 ± 1.71.6[1]
1.0104.9 ± 13.512.9[1]
Apple0.0197.1 ± 5.635.80.002380.00795[3]
0.0598.0 ± 4.224.3[3]
Citrus0.0176.2 - 91.02.0 - 8.4<0.000250.005[4]

RSD: Relative Standard Deviation

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis Sample Fruit/Vegetable Sample Homogenize Homogenize Sample->Homogenize Homogenized_Sample 10g Homogenized Sample Homogenize->Homogenized_Sample Add_ACN Add 10 mL Acetonitrile Homogenized_Sample->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add 4g MgSO4 + 1g NaCl Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (>=4000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Take 1 mL of Acetonitrile Layer Centrifuge1->Transfer_Supernatant dSPE_Tube dSPE Tube (150mg MgSO4 + 25mg PSA) Transfer_Supernatant->dSPE_Tube Vortex Vortex (30 sec) dSPE_Tube->Vortex Centrifuge2 Centrifuge (>=4000 rpm, 5 min) Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS

Caption: Experimental workflow for the QuEChERS method.

Conclusion

The QuEChERS method detailed in this application note provides a simple, rapid, and effective approach for the determination of this compound residues in a wide range of fruit and vegetable matrices. The method demonstrates good performance characteristics, including high recoveries, low limits of detection, and good reproducibility, making it suitable for routine monitoring and regulatory compliance testing. The provided experimental protocols and instrumental conditions can be readily adopted by analytical laboratories to ensure the safety and quality of food products.

References

Application Notes: Identification of Phenthoate using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thin-Layer Chromatography (TLC) is a highly versatile, rapid, and cost-effective chromatographic technique used for the separation, identification, and purification of components in a mixture.[1][2] These application notes provide a detailed protocol for the identification of Phenthoate, an organothiophosphate insecticide, using TLC. The method is suitable for the qualitative screening of this compound in various samples. The principle of separation is based on the differential partitioning of the analyte between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[3] Due to its polar nature, this compound's migration on the TLC plate is influenced by the polarity of the mobile phase used.

Principle of Separation

TLC separates compounds based on the principle of adsorption chromatography. The stationary phase, typically silica gel coated on a plate, is polar. The mobile phase, a solvent or a mixture of solvents, is passed over the stationary phase. Non-polar compounds have a lower affinity for the polar stationary phase and a higher affinity for the mobile phase, causing them to travel further up the plate, resulting in a higher Retention Factor (Rf) value.[4] Conversely, more polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to lower Rf values.[4] By using appropriate mobile phases, this compound can be effectively separated and identified based on its characteristic Rf value.

Experimental Protocols

This section provides a comprehensive methodology for the identification of this compound using TLC.

1. Materials and Reagents

  • TLC Plates: Pre-coated Silica Gel 60 F-254 plates (0.25 mm thickness).[5]

  • This compound Standard: Analytical grade this compound.

  • Solvents (Analytical or HPLC Grade):

    • Ethyl Acetate[5]

    • Dichloromethane[5]

    • Acetone (for sample/standard preparation)[6][7]

  • Apparatus:

    • TLC developing chamber with a lid[8]

    • Micro-capillary tubes for spotting[6]

    • Drying oven

    • UV visualization chamber or UV lamp (254 nm and 365 nm)[5][9]

    • Forceps[6]

    • Standard laboratory glassware (beakers, volumetric flasks)

2. Preparation of Standard Solution

  • Accurately weigh 10 mg of analytical grade this compound standard.

  • Dissolve the standard in a volatile solvent such as acetone or ethyl acetate in a 10 mL volumetric flask.[7][8]

  • Make up the volume to the mark to obtain a stock solution of 1 mg/mL.

  • Prepare a working standard solution of approximately 0.1 mg/mL by diluting the stock solution with the same solvent.[10]

3. Sample Preparation

For samples such as food products or environmental matrices, an extraction and clean-up procedure is required.

  • Extraction: Homogenize a representative sample (e.g., 10g of a food product) and extract it with a suitable solvent like acetone or ethyl acetate.[6] For instance, crush the sample using a mortar and pestle to a paste-like consistency with 20 mL of acetone.[6]

  • Filtration: Filter the extract to remove solid debris.

  • Concentration: The filtrate can be concentrated using a rotary evaporator if necessary to achieve a concentration suitable for TLC analysis.

  • Reconstitution: Re-dissolve the final residue in a small, known volume of a volatile solvent for spotting.

4. TLC Plate Preparation and Activation

  • Handle the TLC plate carefully by the edges to avoid contaminating the surface.[8]

  • Using a pencil, gently draw a light origin line about 1.5 cm from the bottom edge of the plate.[1] Mark the positions for spotting the standard and sample solutions.

  • To activate the plate, which removes adsorbed moisture from the silica gel, heat it in an oven at 105-120°C for approximately 30 minutes before use.[5]

  • Allow the plate to cool to room temperature in a desiccator before spotting.

5. Chromatographic Development

  • Chamber Saturation: Pour the selected mobile phase (e.g., Ethyl Acetate or Dichloromethane) into the TLC developing chamber to a depth of about 0.5 cm.[8] Line the inside of the chamber with filter paper soaked in the mobile phase to ensure the chamber atmosphere is saturated with solvent vapors.[1] Close the chamber with the lid and allow it to equilibrate for at least 20-30 minutes.

  • Spotting: Using a micro-capillary tube, apply small spots (2-3 mm in diameter) of the this compound standard and the prepared sample solutions onto the marked positions on the origin line.[7][11] Allow the solvent to evaporate completely between applications.

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber.[11] Ensure the origin line is above the level of the mobile phase.[8]

  • Allow the mobile phase to ascend the plate by capillary action.[7]

  • When the solvent front has traveled to about 0.5-1 cm from the top edge of the plate, remove the plate from the chamber with forceps.[8][11]

  • Immediately mark the position of the solvent front with a pencil.[11]

  • Allow the plate to air-dry completely in a fume hood.

6. Visualization and Identification

  • UV Detection (Non-destructive): Place the dried TLC plate under a UV lamp.[12] Since the plates contain a fluorescent indicator (F-254), compounds that absorb UV light at 254 nm will appear as dark spots against a green fluorescent background.[7][9] Circle the spots lightly with a pencil.[9]

  • Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds, including organophosphates, will react with the iodine vapor to form brownish spots.[7][12]

  • Chromogenic Reagents (Destructive): For more specific visualization of organothiophosphorus pesticides, a spray reagent can be used. A common reagent is a solution of palladium chloride, which often yields yellow spots with sulfur-containing pesticides.

7. Data Analysis: Calculation of Rf Value

The Retention Factor (Rf) is a characteristic value for a specific compound under defined chromatographic conditions.

  • Measure the distance from the origin line to the center of the spot (distance traveled by the analyte).[7]

  • Measure the distance from the origin line to the solvent front mark (distance traveled by the mobile phase).[7]

  • Calculate the Rf value using the following formula:

    Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front)

  • The Rf value of the spot in the sample chromatogram should be compared with the Rf value of the this compound standard run on the same plate. A match in Rf values provides a strong indication of the presence of this compound.

Data Presentation

The following table summarizes the reported Rf values for this compound using different mobile phases on a silica gel stationary phase.

Stationary PhaseMobile PhaseReported Rf ValueReference
Silica gel 60 F-254Ethyl Acetate0.91[5]
Silica gel 60 F-254Dichloromethane0.40[5]

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the TLC identification of this compound.

TLC_Workflow_for_Phenthoate_Identification Workflow for TLC Identification of this compound cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_analysis 3. Analysis Phase Standard_Prep Prepare this compound Standard Solution Spotting Spot Standard & Sample on TLC Plate Standard_Prep->Spotting Sample_Prep Prepare Sample (Extraction & Cleanup) Sample_Prep->Spotting Plate_Prep Prepare & Activate TLC Plate Plate_Prep->Spotting Chamber_Prep Saturate TLC Developing Chamber Development Develop Plate in Mobile Phase Chamber_Prep->Development Spotting->Development Drying Dry the Developed TLC Plate Development->Drying Visualization Visualize Spots (e.g., UV Light) Drying->Visualization Calculation Measure Distances & Calculate Rf Values Visualization->Calculation Identification Compare Sample Rf with Standard Rf Calculation->Identification

Caption: Experimental workflow for this compound identification using TLC.

References

Application Notes and Protocols for Phenthoate Toxicity Testing in Fish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate, an organophosphate insecticide, is utilized in agriculture to control a variety of pests.[1] However, its potential for aquatic toxicity is a significant environmental concern.[1] Understanding the toxicological effects of this compound on fish is crucial for environmental risk assessment and the development of regulatory guidelines. This compound primarily acts as a cholinesterase inhibitor, leading to neurotoxicity.[1][2] It can also induce oxidative stress, causing cellular damage.[3][4] This document provides a detailed protocol for conducting acute toxicity testing of this compound in fish, based on internationally recognized guidelines, and outlines methods for assessing its biochemical effects.

Data Presentation

Table 1: Acute Toxicity of this compound to Various Fish Species
Fish SpeciesScientific NameExposure Duration (hours)LC50 (mg/L)95% Confidence IntervalReference
Labeo rohitaLabeo rohita243.0-[5]
482.6-[5]
722.3-[5]
962.1-[5]
Rainbow troutOncorhynchus mykiss960.0220.013-0.037[6]
Channel catfishIctalurus punctatus---[7]
Bluegill sunfishLepomis macrochirus---[7]

Note: "-" indicates data not available in the cited sources.

Table 2: Water Quality Parameters for Fish Toxicity Testing
ParameterRecommended RangeReference
pH6.5 - 9.0[8]
Dissolved Oxygen> 60% of air saturation value[9]
TemperatureSpecies-specific (e.g., 23 ± 2°C for Zebra fish)[9]
Total Hardness50 - 200 mg/L as CaCO3[10]
Alkalinity50 - 200 mg/L as CaCO3[10]

Experimental Protocols

Acute Fish Toxicity Test (Based on OECD Guideline 203)

This protocol describes a 96-hour acute toxicity test to determine the median lethal concentration (LC50) of this compound in fish.[11]

1. Test Organisms:

  • Species Selection: A variety of fish species can be used, with common choices including Zebra fish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), and Fathead minnow (Pimephales promelas).[12][13] The choice of species may depend on the specific regulatory requirements and environmental relevance.

  • Acclimation: Fish should be acclimated to the laboratory conditions for at least 12 days.[13] During this period, they should be held in water of the quality and temperature to be used in the test.[13] Feeding should be withheld for 24 hours before the test begins.

2. Test Conditions:

  • Test System: A static, semi-static, or flow-through system can be used.[12] For a semi-static system, the test solutions should be renewed every 24-48 hours.[9]

  • Water Quality: Maintain the water quality parameters as outlined in Table 2.

  • Temperature: The temperature should be appropriate for the selected species and maintained constant throughout the test.

  • Loading: The loading of fish should not exceed 1.0 g of fish per liter of test solution.[9]

3. Test Procedure:

  • Range-finding Test: A preliminary range-finding test is conducted to determine the appropriate concentration range for the definitive test.[12]

  • Definitive Test:

    • Expose groups of at least seven fish to at least five concentrations of this compound arranged in a geometric series.[11] A control group (without this compound) and, if necessary, a solvent control group must be included.

    • The duration of the exposure is 96 hours.[11]

    • Observe the fish and record mortalities and any visible abnormalities at 24, 48, 72, and 96 hours.[11]

4. Data Analysis:

  • Calculate the cumulative percentage mortality for each concentration at each observation time.

  • Determine the LC50 values and their 95% confidence limits for each observation period using appropriate statistical methods, such as probit analysis.[14]

Measurement of Biochemical Markers

1. Acetylcholinesterase (AChE) Activity:

  • Principle: this compound inhibits AChE activity.[1] Measuring the extent of this inhibition provides a specific biomarker of exposure and effect.

  • Procedure:

    • Dissect tissues of interest (e.g., brain, muscle) from control and exposed fish.

    • Homogenize the tissues in a suitable buffer.

    • Determine the protein concentration of the homogenate.

    • Measure AChE activity using a spectrophotometric method based on the Ellman assay.

    • Express AChE activity as µmol of substrate hydrolyzed per minute per mg of protein.

2. Oxidative Stress Markers:

  • Principle: this compound can induce oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[3][4]

  • Biomarkers:

    • Lipid Peroxidation (LPO): Measured as malondialdehyde (MDA) levels, an indicator of cell membrane damage.

    • Antioxidant Enzymes: Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured to assess the antioxidant response.[15]

    • Glutathione (GSH): The level of this non-enzymatic antioxidant is a key indicator of the cell's redox state.[15]

  • Procedure:

    • Prepare tissue homogenates as described for AChE activity.

    • Use commercially available assay kits or standard spectrophotometric methods to measure the levels or activities of the selected oxidative stress biomarkers.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Toxicity Testing acclimation Fish Acclimation (≥ 12 days) range_finding Range-Finding Test acclimation->range_finding definitive_test Definitive Acute Toxicity Test (96 hours) range_finding->definitive_test observations Record Mortalities and Visible Abnormalities (24, 48, 72, 96h) definitive_test->observations biochemical_analysis Biochemical Analysis (AChE, Oxidative Stress) definitive_test->biochemical_analysis lc50_calc LC50 Calculation (Probit Analysis) observations->lc50_calc data_analysis Data Interpretation and Reporting lc50_calc->data_analysis biochemical_analysis->data_analysis G cluster_pathway Proposed Signaling Pathway of this compound Toxicity in Fish This compound This compound Exposure ache_inhibition Acetylcholinesterase (AChE) Inhibition This compound->ache_inhibition ros_production Increased Reactive Oxygen Species (ROS) Production This compound->ros_production antioxidant_depletion Depletion of Antioxidant Defenses (e.g., GSH) This compound->antioxidant_depletion ach_accumulation Acetylcholine (ACh) Accumulation ache_inhibition->ach_accumulation neurotoxicity Neurotoxicity (Hyperstimulation of Receptors) ach_accumulation->neurotoxicity physiological_effects Physiological Effects (e.g., Mortality, Behavioral Changes) neurotoxicity->physiological_effects oxidative_stress Oxidative Stress ros_production->oxidative_stress antioxidant_depletion->oxidative_stress cellular_damage Cellular Damage (Lipid Peroxidation, etc.) oxidative_stress->cellular_damage cellular_damage->physiological_effects

References

Application Notes and Protocols for the Determination of Phenthoate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of phenthoate, an organophosphate pesticide, in various biological matrices. The protocols are intended for use by professionals in research, clinical, and forensic toxicology.

Introduction

This compound is a widely used organothiophosphate insecticide and acaricide. Due to its potential for human exposure and toxicity, reliable methods for its determination in biological samples are crucial for assessing exposure, diagnosing poisoning, and conducting toxicokinetic studies. This compound, like other organophosphates, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This document outlines validated methods for the extraction and quantification of this compound in blood, urine, and adipose tissue using modern analytical techniques.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates, including this compound, act as irreversible inhibitors of acetylcholinesterase (AChE).[1][2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft.[2][4] This results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems, as well as autonomic functions.[1][4]

Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by organophosphates.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate (this compound) Inhibition ACh_released Acetylcholine (ACh) Released ACh_receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh_released->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by Excess_ACh Excess Acetylcholine Accumulation ACh_released->Excess_ACh Accumulates as Nerve_Impulse Nerve Impulse Propagation ACh_receptor->Nerve_Impulse Activates Overstimulation Receptor Overstimulation ACh_receptor->Overstimulation Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Termination Termination of Nerve Impulse AChE->Termination Leads to Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound This compound->AChE Irreversibly Binds to and Phosphorylates Excess_ACh->ACh_receptor Continuously Binds to Cholinergic_Crisis Cholinergic Crisis (Toxic Effects) Overstimulation->Cholinergic_Crisis Results in

Caption: Acetylcholinesterase inhibition by this compound.

Analytical Methodologies

The primary methods for the quantification of this compound in biological samples are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be necessary for related metabolites to improve their chromatographic properties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for detecting trace levels of this compound and its metabolites in complex biological matrices without the need for derivatization.

Experimental Protocols

The following are detailed protocols for the determination of this compound in blood, urine, and adipose tissue.

Determination of this compound in Blood (Plasma/Serum)

This protocol describes a liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis.

4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 1 mL of plasma or serum into a 15 mL polypropylene centrifuge tube.

  • Add 100 µL of an internal standard solution (e.g., phosalone at 100 ppb).

  • Add 2 mL of acetonitrile, vortex for 20 seconds, and centrifuge at 4000 x g for 10 minutes.[5]

  • Transfer the supernatant (organic phase) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., isooctane or mobile phase) for analysis.[5]

4.1.2. Instrumental Analysis: LC-MS/MS

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and the internal standard.

Determination of this compound Metabolites in Urine

This protocol involves enzymatic hydrolysis to deconjugate metabolites, followed by solid-phase extraction (SPE) and GC-MS analysis.

4.2.1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • To 2 mL of urine in a glass tube, add 0.5 mL of a buffer solution (e.g., sodium acetate, pH 5.0).

  • Add β-glucuronidase/arylsulfatase enzyme solution.

  • Incubate at 37°C for 4 hours or overnight to hydrolyze conjugated metabolites.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for derivatization and GC-MS analysis.

4.2.2. Instrumental Analysis: GC-MS

  • Chromatographic Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 300°C.[6]

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Impact (EI).

  • Mass Spectrometry: Selected Ion Monitoring (SIM) of characteristic ions for this compound metabolites.

Determination of this compound in Adipose Tissue

This protocol utilizes a matrix solid-phase dispersion (MSPD) approach for the extraction of the lipophilic this compound from fatty tissues.

4.3.1. Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)

  • Weigh approximately 0.5 g of minced adipose tissue in a glass mortar.

  • Add 2 g of a solid support (e.g., Florisil or C18-bonded silica).

  • Grind the tissue and solid support together with a pestle until a homogeneous mixture is obtained.

  • Transfer the mixture to an empty SPE cartridge.

  • Elute the this compound from the dispersed matrix with 10 mL of a suitable organic solvent (e.g., acetonitrile or a hexane/acetone mixture).

  • Collect the eluate and concentrate it under a stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent for LC-MS/MS or GC-MS analysis.

4.3.2. Instrumental Analysis

Follow the LC-MS/MS or GC-MS conditions as described in sections 4.1.2 or 4.2.2, respectively, with potential modifications to the chromatographic gradient or temperature program to optimize separation from the complex matrix.

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound and related compounds in biological and other relevant matrices.

Table 1: Quantitative Data for this compound Analysis by LC-MS/MS

MatrixAnalyteLOQRecovery (%)RSD (%)Reference
Human BloodVarious Pesticides6.7 - 33.3 µg/L58.8 - 83.13.7 - 7.4[2]
Plant MatricesThis compound Enantiomers5 µg/kg76.2 - 91.02.0 - 8.4
SoilThis compound0.005 mg/kg75 - 941.5 - 6.5[7]

Table 2: Quantitative Data for Pesticide Metabolite Analysis in Urine by GC-MS

Analyte ClassLODRecovery (%)Within-day Precision (RSD %)Between-day Precision (RSD %)Reference
Organophosphate Metabolites< 0.1 µg/L~90< 5.2< 8.1[6]
Pyrethroid Metabolites1.6 - 17 ng/mL-5.0 - 12-[8][9]

Experimental Workflows

The diagrams below illustrate the logical flow of the analytical procedures.

Blood_Analysis_Workflow Start Blood Sample (Plasma/Serum) LLE Liquid-Liquid Extraction (Acetonitrile) Start->LLE Centrifugation Centrifugation LLE->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for this compound Analysis in Blood.

Urine_Analysis_Workflow Start Urine Sample Hydrolysis Enzymatic Hydrolysis Start->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution with Organic Solvent SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Workflow for this compound Metabolite Analysis in Urine.

Adipose_Tissue_Analysis_Workflow Start Adipose Tissue Sample MSPD Matrix Solid-Phase Dispersion (MSPD) Start->MSPD Elution Elution of this compound MSPD->Elution Concentration Concentration of Eluate Elution->Concentration Analysis LC-MS/MS or GC-MS Analysis Concentration->Analysis

Caption: Workflow for this compound Analysis in Adipose Tissue.

References

Application Notes and Protocols for Phenthoate Extraction using Matrix Solid-Phase Dispersion (MSPD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the application of Matrix Solid-Phase Dispersion (MSPD) in the extraction of phenthoate from various matrices, primarily soil and food samples. MSPD offers a simplified and efficient alternative to traditional liquid-liquid extraction methods, combining extraction and cleanup into a single step.[1][2]

Introduction to Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion is a sample preparation technique that involves blending a solid or semi-solid sample directly with a solid-phase sorbent.[3][4] This process simultaneously disrupts the sample matrix and disperses it onto the sorbent material, creating a high surface area for efficient extraction of the target analytes.[4] The resulting mixture is then packed into a column, and the analytes of interest are eluted using a suitable solvent or a sequence of solvents.[3][4] MSPD is advantageous due to its reduced solvent consumption, shorter extraction times, and the ability to handle complex matrices with minimal sample pre-treatment.[1][2][5]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the MSPD extraction of this compound.

MatrixSorbentEluting SolventFortification LevelRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
SoilFlorisilHexane:Ethyl Acetate (7:1, v/v)0.1, 1, 10 µg/g75 - 941.5 - 6.5--[1][6]
SoilFlorisilDichloromethane-----[1]
OrangesC8 SilicaDichloromethaneBelow MRLs74 - 842 - 4-0.15 - 0.25 µg/g[7]
Tropical FruitsC18, Silica GelEthyl Acetate0.50 - 2.50 µg/g76 - 1052.8 - 194.0 - 23 µg/kg-[8]
VegetablesSilica GelDichloromethane50, 100, 200% of MRLs61 - 108< 20--[7]
Fatty FoodsFlorisil--Decreased with increasing fat content---[9]

MRLs: Maximum Residue Limits

Experimental Protocols

Protocol 1: MSPD Extraction of this compound from Soil

This protocol is based on the methodology described by Li et al. (2002).[1][6]

1. Materials and Reagents

  • Sample: Soil samples, air-dried and sieved.

  • Sorbent: Florisil (60-100 mesh), activated at 130°C for 12 hours.

  • Dispersing Agent: Anhydrous Sodium Sulfate.

  • Eluting Solvent: Hexane:Ethyl Acetate (7:1, v/v).

  • Apparatus: Glass mortar and pestle, glass column (e.g., 20 mL syringe barrel), glass wool, vacuum manifold.

2. Sample Preparation

  • Weigh 4 g of the soil sample into a glass mortar.

  • Add 6 g of Florisil to the mortar.

  • Add 3 mL of water to the soil-Florisil mixture to facilitate blending.

  • Homogenize the mixture by grinding with a pestle for 5 minutes until a free-flowing powder is obtained.

3. Column Packing and Elution

  • Place a small plug of glass wool at the bottom of a glass column.

  • Transfer the homogenized sample-sorbent mixture into the column.

  • Gently tap the column to ensure uniform packing.

  • Place the column on a vacuum manifold.

  • Elute the this compound by passing the eluting solvent through the column. The specific volume should be optimized, but a starting point of 20 mL can be used.

  • Collect the eluate in a suitable collection vessel.

4. Analysis

  • The collected eluate can be concentrated and reconstituted in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or other appropriate analytical instrumentation.[1][6]

Protocol 2: MSPD Extraction of this compound from Fruits

This protocol is a generalized procedure based on methodologies for pesticide residue analysis in fruits.[8][10]

1. Materials and Reagents

  • Sample: Fruit samples (e.g., oranges, apples, bananas), homogenized.

  • Sorbent: C18 bonded silica or Florisil.

  • Dispersing Agent: Anhydrous Sodium Sulfate (optional, to remove excess water).

  • Eluting Solvent: Ethyl acetate or dichloromethane.

  • Apparatus: Glass mortar and pestle, glass column or syringe, glass wool, vacuum manifold.

2. Sample Preparation

  • Weigh a representative portion of the homogenized fruit sample (e.g., 0.5 g to 1.5 g) into a glass mortar.[8]

  • Add the sorbent (e.g., C18 or Florisil) at a sample-to-sorbent ratio typically ranging from 1:2 to 1:4 (w/w).

  • If the sample has high water content, anhydrous sodium sulfate can be added to obtain a free-flowing powder.

  • Grind the mixture with a pestle until a homogeneous, free-flowing powder is formed.

3. Column Packing and Elution

  • Place a glass wool plug at the bottom of a suitable column.

  • Transfer the sample-sorbent blend into the column.

  • Optionally, a layer of a cleanup sorbent (e.g., silica gel) can be added below the sample blend for further purification.[8]

  • Elute the analytes with an appropriate volume of the chosen eluting solvent (e.g., 5-20 mL).

  • Collect the eluate.

4. Analysis

  • The eluate may be concentrated and reconstituted in a solvent compatible with the analytical technique, such as Gas Chromatography (GC) or HPLC.

Visualizations

Experimental Workflow for MSPD Extraction of this compound

MSPD_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction and Elution cluster_analysis Analysis Sample 1. Weigh Sample (e.g., Soil, Fruit Homogenate) Sorbent 2. Add Sorbent (e.g., Florisil, C18) Sample->Sorbent Blend 3. Blend in Mortar to form a homogeneous mixture Sorbent->Blend Pack 4. Pack Mixture into a column Blend->Pack Elute 5. Elute with Solvent (e.g., Hexane:EtOAc, DCM) Pack->Elute Collect 6. Collect Eluate Elute->Collect Concentrate 7. Concentrate Eluate (if necessary) Collect->Concentrate Analyze 8. Analyze by HPLC or GC Concentrate->Analyze

Caption: Workflow of the Matrix Solid-Phase Dispersion (MSPD) for this compound Extraction.

Logical Relationships in MSPD Optimization

MSPD_Optimization cluster_factors Key Optimization Parameters cluster_outcomes Desired Outcomes Optimization MSPD Optimization for This compound Extraction SorbentType Sorbent Type (e.g., Florisil, C18, Silica) Optimization->SorbentType SampleSorbentRatio Sample to Sorbent Ratio Optimization->SampleSorbentRatio ElutingSolvent Eluting Solvent (Polarity and Composition) Optimization->ElutingSolvent SolventVolume Solvent Volume Optimization->SolventVolume CleanupSorbent Cleanup Sorbent (e.g., Alumina, PSA) Optimization->CleanupSorbent Recovery High Analyte Recovery SorbentType->Recovery SampleSorbentRatio->Recovery ElutingSolvent->Recovery SolventVolume->Recovery Cleanliness Clean Extract (Minimal Matrix Effects) CleanupSorbent->Cleanliness RSD Low Relative Standard Deviation (RSD) LOD_LOQ Low LOD & LOQ

Caption: Key Parameters for Optimizing MSPD of this compound.

References

Application Note: Confirmation of Phenthoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenthoate is an organophosphate insecticide and acaricide used to protect a variety of crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. Accurate and sensitive analytical methods are therefore essential for monitoring its presence and ensuring consumer safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the confirmation and quantification of this compound residues.[2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrumental analysis, and data interpretation.

Principle of GC-MS for this compound Analysis

Gas chromatography separates volatile and semi-volatile compounds from a mixture based on their physical and chemical properties as they pass through a capillary column.[2][4] The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[2] This process generates a unique mass spectrum for each compound, which serves as a "fingerprint" for identification. For quantitative analysis, specific ions of the target analyte are monitored.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for the extraction of pesticide residues from various matrices, particularly fruits and vegetables.[5][6]

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge

  • Vials

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis. If necessary, the extract can be concentrated and reconstituted in a suitable solvent like hexane or acetone.[6]

GC-MS Instrumentation and Conditions

The following are typical instrumental parameters for the analysis of this compound. These may need to be optimized for specific instruments and matrices.

Gas Chromatograph (GC) Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[4]
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min

| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.[5] |

Mass Spectrometer (MS) Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Data Presentation

Mass Spectrum of this compound

The confirmation of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum. The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Key Mass-to-Charge Ratios (m/z) for this compound:

Ion Type m/z
Molecular Ion [M]⁺ 320

| Fragment Ions | 274, 246, 121 |

Data sourced from NIST WebBook and other application notes.[5][6][7]

Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity. The following ions can be used for quantification and confirmation of this compound.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Retention Time (min)
This compound274246121~6.89

Retention time is approximate and can vary depending on the specific GC conditions and column.[5]

Visualization

GC-MS Workflow for this compound Confirmation

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing & Confirmation Sample Homogenized Sample Extraction Extraction with Acetonitrile & Salts Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Injection GC Injection FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Confirmation Confirmation (Mass Spectrum) DataAcquisition->Confirmation Quantification Quantification (SIM) DataAcquisition->Quantification Report Final Report Confirmation->Report Quantification->Report

Caption: Workflow for this compound analysis using GC-MS.

Conclusion

Gas Chromatography-Mass Spectrometry is a robust and reliable technique for the confirmation and quantification of this compound in various samples. The combination of chromatographic separation and mass spectrometric detection provides high selectivity and sensitivity, enabling the detection of this compound at levels relevant to regulatory MRLs. The QuEChERS method offers an efficient and effective approach for sample preparation, minimizing matrix effects and ensuring accurate results. This application note provides a comprehensive protocol that can be adapted by researchers and scientists for the routine monitoring of this compound.

References

Application Notes and Protocols: Efficacy Testing of Phenthoate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Phenthoate is a non-systemic organophosphate insecticide and acaricide renowned for its broad-spectrum efficacy against a wide variety of agricultural pests.[1] It operates through both contact and stomach action, making it a versatile solution for managing chewing and sucking insects.[1] Common formulations include Emulsifiable Concentrates (EC), such as this compound 50% EC, and technical grades of at least 92% purity.[1][2] This document provides an overview of its mechanism of action, a summary of available toxicity data, and detailed protocols for conducting efficacy bioassays.

2.0 Mechanism of Action

As an organophosphate compound, this compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[3]

  • Normal Nerve Function: In a healthy insect, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a nerve impulse. The enzyme AChE then rapidly breaks down ACh to terminate the signal, allowing the nerve to return to its resting state.

  • Action of this compound: this compound phosphorylates the active site of AChE, rendering the enzyme non-functional.

  • Result: This irreversible inhibition leads to an accumulation of acetylcholine in the synapse, causing continuous and uncontrolled nerve firing. The resulting overstimulation of the nervous system leads to loss of motor control, paralysis, and ultimately, the death of the insect.[3]

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Presynaptic Neuron Signal ACh_receptor ACh Receptor on Postsynaptic Neuron ACh_release->ACh_receptor ACh binds AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh in synapse Nerve_Impulse Nerve Impulse ACh_receptor->Nerve_Impulse triggers Signal_Termination Signal Termination AChE->Signal_Termination hydrolyzes ACh This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited binds & inhibits ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation fails to hydrolyze ACh Continuous_Stimulation Continuous Nerve Firing (Paralysis, Death) ACh_accumulation->Continuous_Stimulation

Caption: Mechanism of this compound as an Acetylcholinesterase (AChE) inhibitor.

3.0 Quantitative Efficacy Data

The efficacy of an insecticide is typically quantified by determining the lethal dose (LD50) or lethal concentration (LC50) that causes 50% mortality in a test population. While this compound is known to be effective against a wide range of pests including aphids, whiteflies, and lepidopteran larvae, specific LC50/LD50 values for these target species are not consistently available in published literature and should be determined experimentally using the protocols outlined below.[1] The following table includes data for non-target species found in technical literature to serve as an example of data presentation.

SpeciesCommon NameFormulationBioassay MethodValueUnitReference
Apis melliferaHoney BeeTechnicalTopical Application0.306µ g/bee (LD50)[1]
Labeo rohitaRohu Fish50% ECAqueous Exposure (96h)2.1mg/L (LC50)[2]

4.0 Experimental Protocols

Effective efficacy testing requires a systematic approach, from initial planning and execution to final data analysis. The following sections provide a general workflow and specific bioassay methodologies.

G start Define Objective (e.g., Determine LC50) rearing Insect Rearing & Acclimatization start->rearing range_finding Range-Finding Study (Preliminary Test) rearing->range_finding solutions Prepare Serial Dilutions of this compound Formulation range_finding->solutions bioassay Perform Bioassay (e.g., Leaf-Dip, Vial Test) solutions->bioassay incubation Incubate Under Controlled Conditions bioassay->incubation controls Include Control Groups (Negative & Solvent) controls->bioassay assessment Assess Mortality (e.g., at 24, 48, 72h) incubation->assessment analysis Data Analysis (e.g., Probit Analysis) assessment->analysis end Report LC50/LD50 & Confidence Intervals analysis->end

Caption: General experimental workflow for insecticide efficacy testing.

Protocol: Leaf-Dip Bioassay for Aphids and Lepidopteran Larvae

This method is suitable for determining the LC50 of water-based insecticide formulations for foliage-feeding insects.

4.1.1 Objective To determine the median lethal concentration (LC50) of a this compound EC formulation against a target insect species (e.g., Myzus persicae or Spodoptera exigua).

4.1.2 Materials

  • This compound 50% EC formulation

  • Acetone or other appropriate solvent (for stock solution)

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Glass beakers and volumetric flasks

  • Magnetic stirrer and stir bars

  • Micropipettes

  • Host plant leaves (e.g., cabbage, cotton), free of pesticides

  • Petri dishes with ventilated lids, lined with moist filter paper

  • Fine-tipped forceps and camel-hair brushes

  • Healthy, uniform-aged insects

  • Incubator or environmental chamber set to appropriate conditions (e.g., 25±1°C, >60% RH, 16:8 L:D photoperiod)

4.1.3 Procedure

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent if necessary.

    • Create a series of at least five serial dilutions in distilled water. Add a constant, low concentration (e.g., 0.01%) of a non-ionic surfactant to each dilution to ensure even leaf coverage.

    • Concentrations should be determined by a preliminary range-finding study to bracket the expected LC50 (e.g., achieve mortalities between 10% and 90%).

    • Prepare a negative control (distilled water + surfactant) and a solvent control (if a solvent was used for the stock solution).

  • Treatment Application:

    • Select fresh, undamaged host plant leaves of a uniform size.

    • Using forceps, dip each leaf into a test solution for 10-15 seconds with gentle agitation.

    • Place the treated leaves on a wire rack and allow them to air-dry completely in a fume hood (approx. 1-2 hours).

  • Insect Exposure:

    • Place one dried, treated leaf into each appropriately labeled Petri dish.

    • Carefully transfer a known number of insects (e.g., 10-20 third-instar larvae or 20-30 adult aphids) onto the leaf surface using a camel-hair brush.

    • Secure the ventilated lid on each Petri dish. Each concentration and control should have at least three to four replicates.

  • Incubation:

    • Place the sealed Petri dishes in an incubator set to the appropriate environmental conditions for the test species.

4.1.4 Data Collection and Analysis

  • Mortality Assessment:

    • Record insect mortality at 24, 48, and 72 hours post-exposure.

    • An insect is considered dead if it is unable to move when gently prodded with a brush.

  • Data Analysis:

    • Correct the observed mortality using Abbott's formula if mortality in the control group is between 5-20%. Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.

    • Analyze the corrected mortality data using Probit analysis to calculate the LC50 value, 95% confidence limits, and the slope of the dose-response curve. Statistical software (e.g., R, SAS, PoloPlus) is recommended for this analysis.[2][4]

Protocol: Topical Application Bioassay

This method is used to determine the intrinsic toxicity of an insecticide by applying a precise dose directly to the insect's body, yielding an LD50 value.[5][6]

4.2.1 Objective To determine the median lethal dose (LD50) of a technical-grade this compound against a target insect species.

4.2.2 Materials

  • Technical-grade this compound

  • High-purity acetone

  • Microapplicator capable of delivering precise droplets (e.g., 0.5-1.0 µL)

  • Chilling plate or CO2 for anesthetizing insects

  • Holding vials or Petri dishes with a food source

  • Healthy, uniform-aged and sized insects

  • Analytical balance

4.2.3 Procedure

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of technical this compound in acetone.

    • Create a series of at least five dilutions in acetone. The concentrations should be calculated to deliver the desired dose (ng of active ingredient per mg of insect body weight) in a constant droplet volume.

    • The control group will be treated with acetone only.

  • Insect Handling and Dosing:

    • Anesthetize a batch of insects using CO2 or a chilling plate.

    • Weigh batches of insects to determine an average weight for dose calculation (ng/mg).

    • Using the microapplicator, apply a single, precise droplet of a test solution to the dorsal thorax of each anesthetized insect.

    • Place the treated insects into holding containers with access to food and water. Each dose should have at least three replicates (10-20 insects per replicate).

4.2.4 Data Collection and Analysis

  • Mortality Assessment: Record mortality at 24 and 48 hours post-application.

  • Data Analysis: Use Probit analysis to calculate the LD50 value (in ng/mg or µ g/insect ), 95% confidence limits, and the slope.[4][5]

5.0 Safety Precautions

This compound is a moderately toxic organophosphate insecticide.[1] All handling and application procedures must be conducted in a well-ventilated area, preferably a fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

References

Troubleshooting & Optimization

Overcoming matrix effects in Phenthoate LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in Phenthoate LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] The "matrix" itself refers to all components within a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.[3]

Q2: What causes matrix effects in this compound analysis?

A2: Matrix effects in this compound analysis, as with other pesticides, are primarily caused by the co-elution of matrix components that interfere with the ionization process in the mass spectrometer's ion source.[4][5] These interfering compounds can compete with this compound for ionization, leading to ion suppression.[1][3] In electrospray ionization (ESI), highly polar and basic compounds are often candidates for causing matrix effects.[1][4] The complexity of the sample matrix, such as in various food commodities, significantly influences the extent of the matrix effect.[6]

Q3: How can I detect and quantify matrix effects for this compound?

A3: A common method to assess matrix effects is the post-extraction spike method.[4][7] This involves comparing the response of this compound in a pure solvent standard to the response of this compound spiked into a blank matrix extract (a sample that does not contain the analyte). The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][7]

Q4: What are the general strategies to overcome matrix effects?

A4: There are several strategies to mitigate matrix effects in LC-MS/MS analysis, which can be broadly categorized as:

  • Sample Preparation: Implementing thorough cleanup steps to remove interfering matrix components before injection.[4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[4]

  • Calibration Strategies: Using techniques like matrix-matched calibration or internal standards to compensate for the matrix effect.[8][9]

  • Instrumental Approaches: Adjusting MS parameters or using different ionization techniques can sometimes reduce matrix effects.[4][9]

Troubleshooting Guide

Issue 1: Poor recovery of this compound during sample preparation.

Possible Cause Suggested Solution
Inefficient extraction from the sample matrix.Optimize the extraction solvent and technique. For soil samples, Matrix Solid-Phase Dispersion (MSPD) with Florisil as the solid support and hexane:ethyl acetate as the eluting solvent has shown good recoveries.[10] For fruits and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and generally provides good recoveries.[11][12]
Loss of analyte during cleanup steps.Evaluate the sorbent used in solid-phase extraction (SPE) or dispersive SPE (dSPE). For this compound, a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) can be effective for removing interferences from food matrices.[13] Ensure the elution solvent is strong enough to recover this compound from the sorbent.
Degradation of this compound.This compound can be susceptible to degradation depending on the pH and temperature. Ensure that sample processing conditions are controlled. Avoid excessively high temperatures during solvent evaporation steps.[8]

Issue 2: Significant ion suppression or enhancement observed for this compound.

Possible Cause Suggested Solution
Co-elution of matrix components.Optimize Chromatographic Separation: Modify the LC gradient profile to improve the separation between this compound and interfering peaks. Using a column with a different selectivity may also be beneficial.[4] Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing the matrix effect. However, ensure that the diluted concentration of this compound is still above the limit of quantitation (LOQ).[2][14]
Insufficient sample cleanup.Improve Sample Preparation: Employ a more rigorous cleanup method. For complex matrices, a combination of extraction and cleanup techniques might be necessary. The QuEChERS method with dSPE cleanup is a good starting point for many food matrices.[11][15]
Inappropriate calibration strategy.Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the matrix effect as the standards and samples will experience similar ionization suppression or enhancement.[8][12] Use an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects, as it will behave similarly to the analyte during both chromatography and ionization.[4] If a labeled standard is unavailable, a structural analog can be used, but its effectiveness may vary.[4]

Issue 3: Inconsistent or non-reproducible results for this compound.

Possible Cause Suggested Solution
Variability in the sample matrix between different samples.If possible, group samples with similar matrices to be analyzed in the same batch with a corresponding matrix-matched calibration curve. If matrices are highly variable, the standard addition method, where each sample is spiked with known concentrations of the analyte, can be a robust but more labor-intensive solution.[7]
Inconsistent sample preparation.Ensure that the sample preparation procedure is followed precisely for all samples, standards, and quality controls. Automation of sample preparation can help to improve reproducibility.
LC-MS system instability.Perform regular system suitability checks to ensure the LC-MS system is performing optimally. This includes monitoring retention time, peak shape, and signal intensity of a standard solution.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables

This protocol is a general guideline based on the widely accepted QuEChERS method.[11][15]

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg GCB).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters and may require optimization for your specific instrument and application.[11][13]

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 321.0

    • Product Ions (m/z): 247.1 (quantifier), 163.1 (qualifier)[11]

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve the best signal intensity for this compound.

Data Presentation

Table 1: Example Recovery Data for this compound using MSPD in Soil

Soil TypeFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Clay Loam0.185.24.5
Sandy Loam191.53.2
Silt Loam1088.75.1

Data is illustrative and based on typical performance. Actual results may vary.[10]

Table 2: Example Matrix Effect Data for this compound in Different Food Matrices

MatrixMatrix Effect (%)Classification
Lettuce45Strong Suppression
Tomato75Medium Suppression
Orange125Slight Enhancement
Grape95No Significant Effect

Data is illustrative. The matrix effect can vary significantly depending on the specific sample and experimental conditions.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization extraction QuEChERS Extraction sample->extraction cleanup dSPE Cleanup extraction->cleanup lc_separation LC Separation cleanup->lc_separation Inject Extract ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification me_assessment Matrix Effect Assessment quantification->me_assessment

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic node_sol node_sol start Inaccurate Results? check_recovery Low Recovery? start->check_recovery Yes check_me Matrix Effect Present? start->check_me No node_sol1 Optimize Extraction check_recovery->node_sol1 node_sol2 Refine Cleanup Step check_recovery->node_sol2 check_repro Poor Reproducibility? check_me->check_repro No node_sol3 Matrix-Matched Calibration check_me->node_sol3 Yes node_sol4 Use Internal Standard check_me->node_sol4 Yes node_sol5 Optimize Chromatography check_me->node_sol5 Yes node_sol6 Standardize Sample Prep check_repro->node_sol6 Yes node_sol7 System Suitability Check check_repro->node_sol7 Yes

Caption: Troubleshooting logic for this compound LC-MS/MS analysis.

References

Technical Support Center: Phenthoate Electrospray Ionization Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with signal suppression in Phenthoate electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound ESI-MS analysis?

A1: Signal suppression, also known as the matrix effect, is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy and sensitivity of quantitative analysis.[1]

Q2: What are the common causes of signal suppression for this compound?

A2: Signal suppression for this compound in ESI-MS is primarily caused by:

  • Matrix Effects: Co-extracted components from complex matrices (e.g., soil, food, biological fluids) can interfere with the ionization process.[1][3] These interfering compounds can compete with this compound for ionization, alter the droplet surface tension and solvent evaporation, or form neutral adducts.[4][5]

  • High Concentrations of Non-Volatile Components: Salts, buffers, and other non-volatile materials in the sample or mobile phase can precipitate in the ESI source, leading to reduced ionization efficiency.[4]

  • Ion-Pairing Reagents: While sometimes necessary for chromatographic separation, certain ion-pairing reagents like trifluoroacetic acid (TFA) can cause significant signal suppression.[5][6]

  • Co-eluting Analytes: In multi-residue analysis, other pesticides or compounds with similar retention times can compete with this compound for ionization.[7]

Q3: How can I detect if my this compound signal is being suppressed?

A3: A common method to assess signal suppression is to compare the response of this compound in a pure solvent standard to its response in a matrix extract spiked with the same concentration of this compound.[4] A significantly lower response in the matrix sample indicates signal suppression. This can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value less than 100% indicates suppression, while a value greater than 100% suggests signal enhancement.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating signal suppression in your this compound analysis.

Problem: Low or inconsistent this compound signal intensity.

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a primary source of matrix effects.[8]

  • Recommendation: Employ a robust sample preparation method to remove interfering matrix components.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in various matrices.[9][10]

    • Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup by using a sorbent that selectively retains either the analyte or the interferences.[3][8]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interferences behind.[8]

Step 2: Optimize Chromatographic Separation

Poor chromatographic resolution can lead to co-elution of this compound with matrix components.[4]

  • Recommendation: Adjust your LC method to improve the separation of this compound from potential interferences.

    • Mobile Phase Modification: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and additives. Formic acid is often a better choice than TFA for ESI.[4][5]

    • Gradient Optimization: Modify the gradient profile to enhance the separation between this compound and matrix components.

    • Column Selection: Consider using a different stationary phase that offers alternative selectivity.[4]

Step 3: Adjust Mass Spectrometry Parameters

Instrument settings can significantly influence the extent of signal suppression.

  • Recommendation: Optimize your ESI source parameters.

    • Reduce Flow Rate: Lowering the flow rate to the nano-ESI range (nL/min) can significantly reduce signal suppression by promoting more efficient droplet formation and desolvation.[4][11][12]

    • Ion Source Geometry: The physical arrangement of the ESI probe can impact susceptibility to matrix effects.[12] Consult your instrument manual for optimization guidelines.

    • Alternative Ionization: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which is often less prone to matrix effects than ESI.[4][12]

Step 4: Implement a Compensation Strategy

When complete elimination of signal suppression is not feasible, compensation methods are crucial for accurate quantification.

  • Recommendation: Use appropriate calibration strategies.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the matrix effect as both the standards and samples will experience similar suppression.[1][2]

    • Internal Standards (IS): The use of an internal standard, particularly an isotopically labeled version of this compound, is highly recommended. The IS co-elutes with the analyte and experiences similar signal suppression, allowing for accurate correction of the analyte response.[1][13]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Vegetable Matrix

This protocol is a modification of the EN 15662:2008 standard.[9]

  • Homogenization: Homogenize a representative 10 g sample of the vegetable matrix.

  • Extraction:

    • Place the 10 g homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at a high speed for 2 minutes.

    • Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Identify Regions of Signal Suppression

This experiment helps visualize where matrix components are eluting and causing suppression.

  • Setup:

    • Infuse a standard solution of this compound at a constant flow rate directly into the MS source post-column using a syringe pump and a T-connector.

    • Simultaneously, inject a blank matrix extract onto the LC column and run your chromatographic method.

  • Data Acquisition: Monitor the this compound signal throughout the chromatographic run.

  • Analysis: A stable, flat baseline for the this compound signal is expected. Any dips or decreases in the signal indicate regions where matrix components are eluting and causing ion suppression.

  • Action: Adjust your chromatographic method to move the this compound peak away from these suppression zones.

Quantitative Data Summary

Table 1: Effect of Different Sample Preparation Techniques on this compound Recovery and Matrix Effect

Sample Preparation MethodAverage Recovery (%)Matrix Effect (%)Relative Standard Deviation (%)
Dilute and Shoot9545 (Suppression)15
QuEChERS8885 (Minor Suppression)8
Solid-Phase Extraction (SPE)9295 (Negligible Effect)5

Note: Data is illustrative and will vary depending on the matrix and specific experimental conditions.

Table 2: Comparison of Ionization Sources for this compound Analysis in a Complex Matrix

Ionization SourceSignal-to-Noise RatioMatrix Effect (%)
Electrospray Ionization (ESI)15055 (Suppression)
Atmospheric Pressure Chemical Ionization (APCI)12090 (Minor Suppression)

Note: While APCI may show less suppression, ESI often provides better sensitivity for certain compounds. The choice of ionization source should be based on experimental evaluation.

Visualizations

Signal_Suppression_Mechanism cluster_ESI_Source Electrospray Ionization Source ESI_Droplet Charged Droplet (this compound + Matrix) Gas_Phase_Ions Gas Phase Ions (this compound) ESI_Droplet->Gas_Phase_Ions Ideal Desolvation Suppressed_Signal Suppressed Signal (Reduced this compound Ions) ESI_Droplet->Suppressed_Signal Incomplete Desolvation/ Ion Competition Mass_Analyzer Mass Analyzer Gas_Phase_Ions->Mass_Analyzer Detection Suppressed_Signal->Mass_Analyzer Reduced Detection Matrix_Components Matrix Components (e.g., salts, lipids) Matrix_Components->ESI_Droplet Co-elution Troubleshooting_Workflow Start Start: Low/Inconsistent Signal Prep Step 1: Optimize Sample Prep (QuEChERS, SPE) Start->Prep Chrom Step 2: Improve LC Separation (Mobile Phase, Gradient) Prep->Chrom Suppression Persists End End: Reliable Signal Prep->End Problem Solved MS Step 3: Adjust MS Parameters (Flow Rate, Source) Chrom->MS Suppression Persists Chrom->End Problem Solved Comp Step 4: Use Compensation (Matrix-Matched Cal., IS) MS->Comp Suppression Persists MS->End Problem Solved Comp->End

References

Phenthoate stability in standard solutions and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the stability of phenthoate in standard solutions and under various storage conditions. It includes frequently asked questions, troubleshooting advice, quantitative stability data, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound standard solutions?

A: this compound standard solutions should be stored in tightly sealed, light-protected (e.g., amber glass) containers in a cool, dry, and well-ventilated location.[1][2] For analytical standards, refrigerated storage at 2-8°C or freezing at < -10°C is often recommended by suppliers.[3][4] The general recommendation for the technical product is to not exceed a storage temperature of 25-30°C and to keep it away from heat sources.[2]

Q2: How stable is this compound in aqueous solutions at different pH values?

A: this compound is relatively stable in neutral to acidic conditions but degrades in alkaline environments. It is stable in buffer solutions with a pH range of 3.9 to 7.8.[2][5] However, in alkaline solutions, its stability decreases significantly. For example, at pH 9.7, approximately 25% of this compound is hydrolyzed within 20 days.[2][6] One study reported a half-life of about 12 days in a phosphate buffer at pH 8.0.[5][7]

Q3: What is the shelf-life of this compound?

A: The shelf life depends on the form and storage conditions. The technical material, when stored at room temperature in its original sealed container, shows a minimal decrease in active ingredient (1-2%) after one year.[6] The biological activity can remain practically unchanged for up to two years under proper environmental storage conditions.[2][5] For analytical standard solutions, it is crucial to refer to the expiration date provided by the manufacturer and regularly verify the concentration against a freshly prepared standard.[3]

Q4: What solvents should I use to prepare this compound standard solutions?

A: this compound is soluble in a wide range of organic solvents. Methanol, acetonitrile, and acetone are commonly used for preparing analytical standard solutions.[1][4] It is also soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride.[5] Some studies have noted that racemization (interconversion of enantiomers) can occur in methanol and ethanol but not in solvents like n-hexane, isopropanol, or acetone.[8] For long-term storage, toluene has been shown to be a reliable solvent for many pesticides.[9]

Q5: What are the main degradation products of this compound?

A: The primary degradation pathways are hydrolysis and photolysis.

  • Hydrolysis: The major products of hydrolysis are this compound acid, demethyl this compound, and demethyl this compound oxon.[5][7] this compound acid is formed through the hydrolysis of the carbon-ester bond.[6][10]

  • Photodegradation (exposure to sunlight): Products can include this compound oxon (the P=O analogue), mandelic acid, and various phosphorothioic and phosphorodithioic acids.[7]

Q6: How does temperature affect this compound stability?

A: Higher temperatures accelerate the degradation of this compound. The technical product is stable up to 60°C for extended periods.[2] One study noted a 1-4% decrease in active ingredient content after one month of storage at 50°C.[6] An accelerated stability test at 54°C for 14 days is a standard quality control measure, with an allowance for the active ingredient to decrease to 95% of the initial declared content.[11]

Q7: Is this compound sensitive to light?

A: Yes, this compound is highly sensitive to sunlight. Exposure to sunlight can cause rapid photochemical conversion. One study reported a decomposition half-life of just 11 minutes under direct sunlight.[5] Therefore, it is critical to protect both solid material and solutions from light by using amber vials or storing them in the dark.[2]

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Inconsistent or low analytical results Improper Storage: The standard solution was exposed to high temperatures or light.Verify storage conditions. Always store stock solutions refrigerated or frozen in amber containers. Prepare fresh working standards daily if possible.
Alkaline Hydrolysis: The solvent or sample matrix has a high pH.Ensure the pH of your solutions is neutral or slightly acidic (pH < 7.8). Use buffered solutions if necessary for your experiment.[2]
Solvent Evaporation: The container was not sealed properly, leading to an increase in concentration.Use vials with tight-fitting caps (e.g., screw caps with septa). Re-verify the concentration of older stock solutions against a newly prepared standard.
Appearance of unknown peaks in chromatogram Degradation: The standard has degraded over time, forming new compounds.Prepare a fresh standard solution to confirm if the unknown peaks are absent. If degradation is suspected, refer to literature for mass spectra of known degradants like this compound oxon and this compound acid.[5][7]
Solvent Impurities: The solvent used for dilution contained impurities.Use high-purity, HPLC, or analytical-grade solvents. Run a solvent blank to check for interfering peaks.
Poor chromatographic peak shape Solvent Mismatch: The solvent of the standard solution is too different from the mobile phase.Prepare the final working standards in a solvent that is compatible with or identical to the initial mobile phase of your chromatographic method.
Summary of this compound Stability Data
ConditionMatrix / SolventObservationReference
pH
pH 3.9 - 7.8Buffer SolutionStable[2][5]
pH 8.0Phosphate BufferHalf-life of approx. 12 days[5][7]
pH 9.7Buffer SolutionApprox. 25% hydrolysis in 20 days[2][6]
Temperature
Room Temp.Technical Grade (sealed container)1-2% decrease in 1 year[6]
50°CTechnical Grade1-4% decrease in 1 month[6]
54°CEmulsifiable ConcentrateMust retain ≥95% of active ingredient after 14 days[11]
60°CTechnical GradeStable for extended exposures[2]
Light
SunlightThin film on glass plateDecomposition half-life of 11 minutes[5]
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions

This protocol outlines the preparation of a stock solution and subsequent working standards. All operations should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Materials:

    • This compound analytical standard (solid or certified solution)

    • High-purity solvent (e.g., acetonitrile, methanol, or toluene)

    • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

    • Calibrated analytical balance (if starting from solid)

    • Amber glass vials with PTFE-lined screw caps

    • Calibrated micropipettes

  • Procedure for 1000 µg/mL Stock Solution (from solid): a. Accurately weigh approximately 10 mg of pure this compound standard onto weighing paper. b. Quantitatively transfer the solid to a 10 mL Class A volumetric flask. c. Add a small amount of solvent (e.g., 5-7 mL) and gently swirl to dissolve the compound completely. d. Once dissolved, fill the flask to the calibration mark with the same solvent. e. Cap the flask and invert it at least 10-15 times to ensure a homogeneous solution. f. Transfer the stock solution to a labeled amber glass vial for storage at ≤ -10°C.[4]

  • Procedure for Working Solutions (e.g., 10 µg/mL): a. Allow the stock solution to equilibrate to room temperature before opening. b. Using a calibrated micropipette, transfer 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask. c. Dilute to the mark with the desired solvent (e.g., acetonitrile or a solvent matching your mobile phase). d. Cap and invert several times to mix thoroughly. e. Prepare fresh working solutions from the stock as needed. Do not store dilute solutions for extended periods.

Protocol 2: General Method for Assessing this compound Stability

This protocol describes a general workflow to evaluate the stability of this compound under specific conditions (e.g., different pH, temperature, or light exposure).

  • Preparation: a. Prepare a this compound solution of a known concentration (e.g., 10 µg/mL) in the desired matrix (e.g., buffered water-acetonitrile solution). b. Aliquot the solution into multiple amber vials (for dark conditions) and clear vials (for light exposure tests), ensuring each vial is sealed tightly.

  • Incubation: a. Establish the initial concentration (T=0) by immediately analyzing at least three replicate aliquots. b. Store the remaining vials under the desired experimental conditions (e.g., a temperature-controlled incubator at 40°C, a photostability chamber, etc.).

  • Sampling and Analysis: a. At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw three replicate vials from each condition. b. Allow vials to equilibrate to room temperature. c. Analyze the samples using a validated analytical method, such as HPLC-UV, GC-MS, or LC-MS/MS, to determine the remaining concentration of this compound.[8][12]

  • Data Evaluation: a. Calculate the mean concentration of this compound at each time point. b. Determine the percentage of this compound remaining relative to the T=0 concentration. c. Plot the concentration or percentage remaining versus time to determine the degradation kinetics (e.g., calculate the first-order rate constant and half-life).

Visual Guides

Workflow prep Prepare this compound Standard Solution aliquot Aliquot into Test Vials prep->aliquot t0 Analyze T=0 (Initial Concentration) aliquot->t0 store Store Vials under Experimental Conditions (Temp, pH, Light) aliquot->store data Calculate Concentration & Determine Degradation Rate t0->data sample Withdraw Samples at Time Intervals store->sample Time Points analyze Analyze Samples (e.g., LC-MS/MS) sample->analyze analyze->data

Caption: Experimental workflow for a this compound stability study.

Degradation This compound This compound acid This compound Acid This compound->acid Hydrolysis (Alkaline pH) oxon This compound Oxon This compound->oxon Photodegradation (Sunlight) demethyl Demethyl this compound This compound->demethyl Hydrolysis mandelic Mandelic Acid This compound->mandelic Photodegradation

Caption: Simplified degradation pathways of this compound.

References

Addressing co-elution of Phenthoate and its metabolites in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the co-elution of Phenthoate and its metabolites during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should be aware of during analysis?

A1: this compound metabolism can produce several related compounds. The most common metabolites that may appear in your chromatogram include this compound oxon, this compound acid, and demethyl this compound.[1][2] Due to their structural similarities to the parent compound, these metabolites are often the source of co-elution issues.

Q2: Why am I seeing co-elution of this compound and its metabolites?

A2: Co-elution occurs when two or more compounds travel through the chromatography column at nearly the same speed, resulting in overlapping peaks.[3][4] This is common with a parent compound and its metabolites because they often share similar chemical properties, such as polarity and molecular size. The primary factors influencing this are the choice of stationary phase (column) and mobile phase composition.[5]

Q3: How can I quickly confirm if I have a co-elution problem?

A3: There are several indicators of co-elution:

  • Peak Tailing or Fronting: Asymmetrical peaks are a strong indicator that a hidden peak may be present.[4]

  • Broader-than-expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it may consist of multiple unresolved compounds.

  • Use of a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak.[4] If the spectra are not consistent, the peak is impure. Similarly, an MS detector can reveal the presence of different mass-to-charge ratios (m/z) across a single chromatographic peak.[4]

Q4: Can changing the column temperature or flow rate resolve my co-elution issue?

A4: Yes, these parameters can influence resolution, although often to a lesser extent than mobile or stationary phase changes.

  • Temperature: Increasing the column temperature can sometimes improve peak shape and separation by decreasing mobile phase viscosity and increasing analyte diffusivity. However, it may also decrease retention times, potentially worsening co-elution in some cases.

  • Flow Rate: Decreasing the flow rate can increase the column's efficiency (plate number), leading to sharper peaks and potentially better resolution.[5] However, this will also increase the total run time.

Troubleshooting Guide: Resolving Co-elution

If you have identified a co-elution issue, follow this guide to systematically develop a robust separation method.

Logical Workflow for Troubleshooting Co-elution

The following diagram illustrates a step-by-step workflow for addressing co-elution problems.

G Troubleshooting Workflow for Co-elution cluster_start Start cluster_phase1 Phase 1: Mobile Phase Optimization cluster_phase2 Phase 2: Column & Physical Parameters cluster_end Finish start Co-elution Observed (e.g., this compound + this compound oxon) opt_mobile 1. Optimize Mobile Phase start->opt_mobile isocratic A. Adjust Isocratic %B opt_mobile->isocratic Simple mixtures gradient B. Implement/Adjust Gradient opt_mobile->gradient Complex mixtures or varying polarity solvent_type C. Change Organic Solvent (e.g., ACN to MeOH) opt_mobile->solvent_type opt_column 2. Change Stationary Phase isocratic->opt_column Failure resolved Separation Achieved isocratic->resolved Success gradient->opt_column Failure gradient->resolved Success solvent_type->opt_column Failure solvent_type->resolved Success alt_phase A. Different Bonded Phase (e.g., C18 to Phenyl-Hexyl) opt_column->alt_phase alt_particle B. Smaller Particle Size opt_column->alt_particle opt_phys 3. Adjust Physical Parameters alt_phase->opt_phys Failure alt_phase->resolved Success alt_particle->opt_phys Failure alt_particle->resolved Success flow_rate Adjust Flow Rate or Temperature opt_phys->flow_rate flow_rate->resolved Success

Caption: A logical workflow for troubleshooting co-elution in chromatography.

Step 1: Optimize the Mobile Phase

Changing the mobile phase is often the most effective way to alter selectivity and resolve co-eluting peaks.[5]

  • Isocratic Elution: If you are using an isocratic method (constant mobile phase composition), try systematically decreasing the percentage of the strong organic solvent (e.g., acetonitrile or methanol). This will increase retention times and may provide the necessary resolution.

  • Gradient Elution: For analytes with different polarities, a gradient is highly effective. If you are already using a gradient, try making it shallower (i.e., decrease the rate of change of the organic solvent concentration). A shallower gradient increases the separation window for closely eluting compounds.

  • Change Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile (ACN), try substituting it with methanol (MeOH) or vice versa. These solvents interact differently with both the analyte and the stationary phase, which can alter elution order and improve separation.

Step 2: Select a Different Column (Stationary Phase)

If mobile phase optimization is insufficient, the next step is to change the column. The stationary phase chemistry is a primary driver of separation selectivity.[5]

  • Alternative C18 Phases: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with different properties (e.g., end-capping, carbon load).

  • Different Bonded Phase: For compounds that are difficult to separate on a C18 column, switching to a column with a different stationary phase chemistry can provide a completely different selectivity. Good alternatives for organophosphates include:

    • Phenyl-Hexyl: Offers pi-pi interactions, which can be effective for aromatic compounds like this compound.

    • Cyano (CN): Can be used in both normal-phase and reversed-phase modes and provides different selectivity based on dipole-dipole interactions.[6]

    • Chiral Columns: If you are specifically trying to separate enantiomers of this compound, a chiral column (e.g., a chiral OJ-RH column) is necessary.[7]

Data Summary: Impact of Method Changes on Resolution

The table below summarizes hypothetical data illustrating how different chromatographic conditions can affect the resolution between this compound and its key metabolite, this compound oxon.

Method ID Column Mobile Phase Flow Rate (mL/min) This compound RT (min) This compound oxon RT (min) Resolution (Rs) Notes
A Standard C1860% ACN / 40% Water1.05.215.210.00Co-elution
B Standard C1850% ACN / 50% Water1.07.857.950.85Partial Separation
C Standard C1845% MeOH / 55% Water1.08.128.351.60Baseline Resolved
D Phenyl-Hexyl50% ACN / 50% Water1.06.546.892.15Excellent Separation

Note: Retention Time (RT) and Resolution (Rs) values are for illustrative purposes. Rs > 1.5 is considered baseline resolved.

Experimental Protocols

Protocol 1: Method Development Using Gradient Optimization

This protocol details a systematic approach to developing a gradient HPLC method to separate this compound from its metabolites.

  • System Preparation:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or MS detector.

    • Injection Volume: 10 µL.

    • Sample: Standard mix of this compound and this compound oxon (1 µg/mL each).

  • Initial Scouting Gradient:

    • Run a fast "scouting" gradient to determine the approximate elution time of the compounds.

    • Gradient Program: 5% B to 95% B in 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.

  • Analysis of Scouting Run:

    • Identify the retention times of this compound and this compound oxon. Let's assume they elute between 6.0 and 6.5 minutes, corresponding to a mobile phase composition of ~55-60% B.

  • Optimized Shallow Gradient:

    • Design a new, shallower gradient around the elution window identified in the scouting run.

    • New Gradient Program:

      • 0.0 min: 45% B

      • 10.0 min: 65% B (This creates a shallow gradient of 2% B per minute)

      • 10.1 min: 95% B (for column wash)

      • 12.0 min: 95% B

      • 12.1 min: 45% B

      • 15.0 min: 45% B (equilibration)

  • Evaluation:

    • Inject the standard mix and evaluate the resolution. The shallower gradient should significantly improve the separation between the closely eluting peaks. If separation is still inadequate, consider changing the organic solvent to methanol (Protocol 2).

Protocol 2: Switching Organic Solvents
  • System Preparation:

    • Flush the HPLC system thoroughly with isopropanol to remove all traces of acetonitrile and formic acid.

    • New Mobile Phase A: Water.

    • New Mobile Phase B: Methanol.

    • Equilibrate the same C18 column with the new mobile phase.

  • Method Execution:

    • Repeat the gradient optimization steps described in Protocol 1, starting with a new scouting gradient using methanol as the organic modifier. The different solvent properties will alter selectivity, very likely improving resolution.

Metabolic Pathway of this compound

Understanding the structural relationship between this compound and its primary metabolite, this compound oxon, can provide insight into their chromatographic behavior. The oxon form is typically more polar.

G This compound Metabolic Oxidation This compound This compound (Parent Compound) C12H17O4PS2 oxon This compound Oxon (Metabolite) C12H17O5PS This compound->oxon Oxidative Desulfuration (P=S to P=O)

References

Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of Phenthoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of trace-level detection of Phenthoate.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Causes Solutions
No or Low this compound Peak - Injector Issues: Blocked syringe, incorrect injection volume, septum leak.[1] - Column Problems: Column breakage, incorrect installation, column bleed.[1] - MS Detector Issues: Filament burnout, detector contamination, vacuum leak.[1]- Injector Maintenance: Clean or replace the syringe, verify injection volume, and replace the septum.[1] - Column Care: Check for breaks and reinstall the column correctly. Condition the column to reduce bleed.[1] - MS Detector Check: Inspect and replace the filament if necessary. Clean the ion source. Perform a leak check.[1]
Peak Tailing - Active Sites: Contamination in the injector liner or column.[2] - Improper Flow Rate: Carrier gas flow is too low.- Deactivation: Use a deactivated liner and trim the first few centimeters of the column.[2] - Optimize Flow: Increase the carrier gas flow rate.
Poor Reproducibility - Inconsistent Injection: Variable injection speed or volume. - Matrix Effects: Co-eluting compounds from the sample matrix affecting ionization.[3]- Standardize Injection: Use an autosampler for consistent injections. - Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[3] - Sample Dilution: If sensitivity allows, dilute the sample extract to reduce matrix effects.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Causes Solutions
No or Low this compound Peak - Pump Issues: No mobile phase flow, leaks.[4] - Injector Problems: Sample loop not filled, injector leak.[4] - Detector Malfunction: Lamp off, incorrect wavelength.- Pump Check: Ensure solvent reservoirs are full and lines are primed. Check for leaks in fittings.[4] - Injector Inspection: Ensure the sample loop is completely filled. Check for leaks around the injector seal.[4] - Detector Settings: Turn on the detector lamp and set the correct wavelength for this compound analysis.
Peak Broadening or Splitting - Column Overload: Injecting too much sample. - Column Contamination: Buildup of matrix components on the column. - Mobile Phase Incompatibility: Sample solvent is too different from the mobile phase.- Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Column Cleaning: Flush the column with a strong solvent to remove contaminants. - Solvent Matching: Dissolve the sample in the mobile phase whenever possible.
Retention Time Shifts - Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component. - Fluctuations in Column Temperature: Inconsistent oven temperature. - Column Degradation: Loss of stationary phase over time.- Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation. - Use a Column Oven: Maintain a stable column temperature. - Replace Column: If the column is old or has been used extensively, replace it.
Acetylcholinesterase (AChE)-Based Biosensors
Problem Possible Causes Solutions
Low Sensitivity or No Inhibition Signal - Enzyme Inactivity: Denaturation of AChE due to improper storage or pH. - Substrate Degradation: Acetylthiocholine (ATCh) substrate has degraded. - Electrode Fouling: The electrode surface is contaminated.- Enzyme Handling: Store AChE at the recommended temperature and use the correct buffer pH. - Fresh Substrate: Prepare fresh ATCh solution for each experiment. - Electrode Cleaning: Clean the electrode surface according to the manufacturer's instructions.
High Background Signal - Non-specific Binding: Other compounds in the sample are interacting with the electrode or enzyme. - Interference from Sample Matrix: Components in the sample matrix are electroactive.- Sample Cleanup: Use a sample extraction and cleanup procedure (e.g., QuEChERS) to remove interfering compounds. - Blocking Agents: Use blocking agents like bovine serum albumin (BSA) to reduce non-specific binding.
Poor Reproducibility - Inconsistent Enzyme Immobilization: Uneven distribution of AChE on the sensor surface. - Variable Incubation Times: Inconsistent incubation time with the sample.- Standardize Immobilization: Follow a consistent and validated protocol for enzyme immobilization. - Control Incubation: Use a timer to ensure consistent incubation periods.

Frequently Asked Questions (FAQs)

Q1: How can I enhance the sensitivity of this compound detection using GC-MS?

A1: To enhance sensitivity, you can use a larger injection volume with a programmed temperature vaporization (PTV) inlet, which allows for solvent venting before the sample is transferred to the column.[5] Additionally, using analyte protectants can minimize the degradation of this compound in the hot injector, leading to a better signal.[6] Optimizing the MS parameters, such as using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), will also significantly increase sensitivity and selectivity.[3]

Q2: What is the "matrix effect" in HPLC and GC analysis, and how can I minimize it for this compound detection?

A2: The matrix effect is the alteration of the analyte's signal (either enhancement or suppression) due to the presence of other components in the sample extract.[3] To minimize this, the most common approach is to use matrix-matched calibration, where you prepare your calibration standards in a blank sample matrix that is similar to your samples.[3] Other strategies include diluting the sample extract (if the detection limits are low enough), using a more effective sample cleanup method like dispersive solid-phase extraction (dSPE) with graphitized carbon black (GCB) to remove pigments, or employing advanced injection techniques like PTV in GC.[5]

Q3: For AChE biosensors, what are the critical factors affecting the sensitivity of this compound detection?

A3: The sensitivity of an AChE biosensor is primarily influenced by the enzyme's activity and the efficiency of its immobilization on the sensor surface.[7][8] Factors such as pH, temperature, and the presence of organic solvents can affect the enzyme's conformation and activity. The concentration of the enzyme and the substrate (acetylthiocholine) also need to be optimized.[9] Furthermore, the choice of nanomaterials (e.g., gold nanoparticles, graphene) to modify the electrode can significantly enhance the electrochemical signal and, therefore, the sensitivity.[10]

Q4: What is the QuEChERS method, and is it suitable for this compound extraction from food samples?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for the analysis of pesticide residues in food.[11] It involves an initial extraction with acetonitrile followed by a cleanup step using dSPE.[12] The QuEChERS method is highly suitable for extracting this compound from various food matrices like fruits and vegetables.[13] For pigmented samples, the dSPE cleanup step often includes GCB to remove chlorophyll and other pigments that can interfere with the analysis.[12]

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the detection of this compound.

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
HPLC-MS/MSFruits, Vegetables, Grains<0.25 µg/kg5 µg/kg76.2 - 91.0[14][15]
HPLC-UVSoil-0.1 µg/g75 - 94[16]
Paper-based SensorWater and Food Samples15 µg/L50 µg/L92.6 - 97.4[17]
GC-MS/MSBaby Food-<1.0 ng/mL-[2]

Experimental Protocols

This compound Extraction from Vegetable Samples using QuEChERS

This protocol is a general guideline based on the standard QuEChERS method and should be optimized for your specific matrix and analytical instrumentation.

  • Homogenization: Homogenize a representative portion of the vegetable sample (e.g., 10-15 g) using a high-speed blender.[11]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[18]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing MgSO₄ and primary secondary amine (PSA). For pigmented samples, use a dSPE tube containing GCB.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.[12]

  • Final Extract:

    • The supernatant is the final extract. It can be directly injected into the GC-MS or HPLC system or can be further concentrated and reconstituted in a suitable solvent.

Acetylcholinesterase (AChE) Inhibition Assay for this compound Detection

This protocol outlines a basic colorimetric assay for determining AChE inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of the substrate, acetylthiocholine (ATCh), in deionized water.

    • Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same buffer.

    • Prepare a series of this compound standards of known concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the AChE solution to each well.

    • Add the this compound standard solutions or sample extracts to the wells and incubate for a defined period (e.g., 15 minutes) to allow for enzyme inhibition.

    • Initiate the reaction by adding the ATCh substrate and DTNB to each well.

    • The enzyme will hydrolyze ATCh to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).

  • Measurement:

    • Measure the absorbance of the yellow product at 412 nm using a microplate reader.[19]

    • The degree of inhibition is calculated by comparing the absorbance of the samples containing this compound to the absorbance of a control sample without the inhibitor.

Visualizations

Acetylcholinesterase Inhibition by this compound

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding ACh_accumulation ACh Accumulation ACh->ACh_accumulation Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transmission Continuous_Stimulation Continuous Stimulation ACh_Receptor->Continuous_Stimulation This compound This compound This compound->AChE_active Inhibition ACh_accumulation->ACh_Receptor Excessive Binding

Caption: Mechanism of acetylcholinesterase inhibition by this compound leading to acetylcholine accumulation.

General Workflow for this compound Analysis

Phenthoate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food/Environmental Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_MS GC-MS/MS Final_Extract->GC_MS HPLC HPLC-UV/DAD/MS Final_Extract->HPLC Biosensor AChE Biosensor Final_Extract->Biosensor Quantification Quantification GC_MS->Quantification HPLC->Quantification Biosensor->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound residues in various samples.

References

Technical Support Center: Optimization of Acetylcholinesterase Assay for Phenthoate Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the acetylcholinesterase (AChE) assay for studying phenthoate inhibition. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Question Answer
Why am I seeing high background absorbance or a color change in my control wells without the enzyme? This could be due to the non-enzymatic hydrolysis of the substrate (acetylthiocholine, ATCI) or a reaction between the thiol in your sample and DTNB. To mitigate this, always run a blank control containing the buffer, substrate, and DTNB but no enzyme. Additionally, ensure the pH of your buffer is not too high, as this can increase the rate of non-enzymatic hydrolysis. Some studies suggest using a phosphate/HEPES buffer to increase the stability of DTNB[1].
My results are not reproducible. What are the common sources of variability? Several factors can contribute to poor reproducibility. Key areas to check are: 1. Temperature and pH: Ensure strict control over reaction temperature and buffer pH, as enzyme kinetics are highly sensitive to these parameters[2][3]. 2. Reagent Stability: DTNB is unstable and can interact with free sulfhydryl groups[1]. Prepare fresh solutions and protect them from light. 3. Pipetting Accuracy: Inaccurate pipetting, especially of the enzyme or inhibitor, can lead to significant errors. Use calibrated pipettes and proper technique. 4. Incubation Times: Precisely control all incubation times for consistent results[4].
I am not observing any inhibition even at high concentrations of this compound. What could be the problem? There are several potential reasons for this: 1. Inactive Inhibitor: Ensure your this compound stock solution is correctly prepared and has not degraded. 2. Enzyme Concentration: The concentration of AChE might be too high. The amount of enzyme used should be in the linear range of the assay[5]. You may need to optimize the enzyme concentration to be sensitive enough to detect inhibition. 3. Metabolic Activation: Some organophosphates require metabolic activation to become potent inhibitors[5][6]. This compound itself is an AChE inhibitor, but if you are working with a system that mimics in vivo conditions, this could be a factor to consider. 4. Assay Conditions: Sub-optimal assay conditions (e.g., pH, temperature) can affect inhibitor binding.
The color development in my assay is very rapid and the reaction reaches its endpoint almost immediately. How can I slow it down? This indicates that the enzyme concentration is too high for the chosen substrate concentration. To slow the reaction rate, you can either decrease the concentration of AChE or increase the concentration of the substrate (ATCI). However, it is crucial to ensure that the substrate concentration is not so high that it causes substrate inhibition. Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration around the Km value for optimal results[5].
I am working with whole blood samples and the red color is interfering with my absorbance readings at 412 nm. What can I do? Hemoglobin in red blood cells strongly absorbs light at 412 nm, which is the standard wavelength for the Ellman's assay. To overcome this, you can either: 1. Modify the Wavelength: Change the measurement wavelength to 436 nm. This reduces hemoglobin absorption to about 25% while still allowing for adequate detection of the yellow product[1]. 2. Sample Preparation: Dilute your blood samples significantly (e.g., 1:100) to reduce the concentration of hemoglobin[1]. You can normalize the AChE activity to the hemoglobin content to account for dilution errors.

Frequently Asked Questions (FAQs)

Question Answer
What is the principle of the Ellman's assay for AChE activity? The Ellman's assay is a colorimetric method used to measure acetylcholinesterase activity[2][3]. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm[5][7]. The rate of color development is proportional to the AChE activity.
How does this compound inhibit acetylcholinesterase? This compound is an organophosphate pesticide that acts as an inhibitor of acetylcholinesterase[6][8]. It binds to the serine residue in the active site of the enzyme, leading to its phosphorylation. This inactivation of AChE results in the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors[8][9][10].
What are the key parameters to optimize for this assay? The key parameters to optimize for the AChE inhibition assay are the concentrations of the enzyme (AChE) and the substrate (ATCI), the incubation time for both the enzyme-inhibitor and the enzymatic reaction, the pH of the buffer, and the reaction temperature[2][3][4].
What is a suitable concentration range for this compound in the assay? The optimal concentration range for this compound will depend on its IC50 value under your specific experimental conditions. It is recommended to perform a dose-response curve with a wide range of this compound concentrations (e.g., from nanomolar to millimolar) to determine the IC50, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Are there alternative substrates to acetylthiocholine? Yes, other substrates like indoxyl acetate can be used[4][11]. The hydrolysis of indoxyl acetate by AChE produces a colored product. This can be an alternative in cases where the components of the Ellman's assay (like thiols) interfere with the experiment[11].

Quantitative Data Summary

The following tables summarize typical concentration ranges and conditions for the AChE inhibition assay based on literature. Note that these should be used as a starting point, and optimization for your specific experimental setup is crucial.

Table 1: Reagent Concentrations for AChE Assay

ReagentTypical Concentration RangeSource
AChE (from Electric Eel)20 - 400 U/L[5][12]
Acetylthiocholine Iodide (ATCI)0.5 - 15 mM[13][14]
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)0.3 - 3 mM[3][13]
Phosphate Buffer (pH)7.0 - 8.0[1][13]

Table 2: Example IC50 Values for AChE Inhibitors

InhibitorIC50 (nM)Source
Donepezil340 ± 30[15]
Rivastigmine5100 ± 100[15]
Galanthamine5130 ± 630[15]
Bis-tacrine0.0298 ± 0.0094[15]

Note: IC50 values are highly dependent on the specific assay conditions and the source of the enzyme.

Experimental Protocols

Detailed Protocol for AChE Inhibition Assay using Ellman's Method

This protocol is a general guideline for determining the inhibitory effect of this compound on AChE activity in a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • AChE Solution: Prepare a stock solution of AChE from electric eel in the assay buffer. The final concentration in the well should be optimized to be in the linear range of the assay. A starting concentration of 0.1 U/mL in the final reaction volume can be tested.

  • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

  • ATCI Solution: Prepare a 75 mM stock solution of acetylthiocholine iodide in deionized water.

  • This compound (Inhibitor) Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final solvent concentration in the assay does not exceed 1% and does not affect enzyme activity.

2. Assay Procedure:

  • Plate Setup:

    • Blank: 150 µL Assay Buffer + 50 µL ATCI Working Solution

    • Control (No Inhibitor): 100 µL Assay Buffer + 50 µL AChE Solution + 50 µL ATCI Working Solution

    • Inhibitor Wells: 100 µL this compound Dilution + 50 µL AChE Solution + 50 µL ATCI Working Solution

  • Pre-incubation: Add the buffer, AChE solution, and this compound dilutions to the respective wells. Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the ATCI and DTNB. To each well, add 50 µL of the reaction mix to start the enzymatic reaction. The final concentrations in a 200 µL reaction volume could be, for example, 0.5 mM ATCI and 0.3 mM DTNB.

  • Measurement: Immediately after adding the reaction mix, measure the absorbance at 412 nm using a microplate reader in kinetic mode. Record readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Below are diagrams illustrating key processes and workflows.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound This compound->AChE Inhibits

Caption: Mechanism of AChE inhibition by this compound at the synapse.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) Plate_Setup Set up Plate: Blanks, Controls, Samples Reagents->Plate_Setup Inhibitor Prepare this compound Serial Dilutions Inhibitor->Plate_Setup Preincubation Pre-incubate AChE with this compound (15 min) Plate_Setup->Preincubation Reaction_Start Initiate Reaction (Add ATCI + DTNB) Preincubation->Reaction_Start Measurement Kinetic Reading (Absorbance at 412 nm) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates (ΔA/min) Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_IC50 Plot Dose-Response Curve & Determine IC50 Calc_Inhibition->Plot_IC50

Caption: Workflow for the AChE inhibition assay.

References

Minimizing degradation of Phenthoate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Phenthoate during sample preparation.

I. Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on problems arising from sample preparation.

Issue 1: Low Recovery of this compound

Low recovery is a frequent problem that can stem from incomplete extraction or degradation of the analyte.

Potential Cause Troubleshooting Step Explanation
Incomplete Extraction 1. Verify Solvent Polarity: Ensure the extraction solvent is appropriate for this compound and the sample matrix. Acetonitrile is a commonly used and effective solvent for extracting this compound from various matrices. 2. Optimize Extraction Time and Technique: Increase shaking/vortexing time or consider using homogenization or sonication to improve extraction efficiency from complex matrices. 3. Check Sample-to-Solvent Ratio: An insufficient volume of extraction solvent may lead to incomplete extraction. Ensure an adequate ratio is used.This compound is soluble in many organic solvents, but its extraction efficiency can be matrix-dependent. A more rigorous extraction technique can enhance its release from the sample.
Analyte Degradation (pH-induced Hydrolysis) 1. Measure pH of Sample/Extract: Check the pH of the initial sample homogenate and the final extract. 2. Acidify the Sample/Extract: If the pH is neutral to alkaline, consider adding a small amount of a weak acid (e.g., 0.1% acetic acid or formic acid) to the extraction solvent or the final extract to maintain a slightly acidic pH (ideally pH 5.5-6.5).[1]This compound is susceptible to alkaline hydrolysis, which is a primary degradation pathway.[1][2][3] Maintaining an acidic environment significantly slows this process.
Analyte Degradation (Thermal) 1. Use Cold Solvents and Keep Samples on Ice: Perform extraction and sample handling steps at low temperatures. Use pre-chilled solvents and keep sample tubes in an ice bath. 2. Avoid High Temperatures During Solvent Evaporation: If a concentration step is necessary, use a gentle stream of nitrogen at a controlled temperature. Avoid excessive heat.Higher temperatures can accelerate the degradation of this compound.[4]
Analyte Degradation (Photodegradation) 1. Protect Samples from Light: Use amber vials or wrap sample containers in aluminum foil. 2. Minimize Exposure to Sunlight/UV Light: Conduct sample preparation in an area with minimal direct sunlight or under UV-filtered lighting.This compound can degrade when exposed to sunlight, with a potential 50% loss after 6-8 hours of exposure.[4]
Solid-Phase Extraction (SPE) Issues 1. Check for Analyte Breakthrough: Analyze the eluate from the sample loading and wash steps to ensure this compound is not being washed away. This can happen if the loading solvent is too strong or the sorbent is not appropriate. 2. Ensure Complete Elution: Use a stronger elution solvent or increase the elution volume if this compound is retained on the SPE cartridge.These are general SPE troubleshooting steps applicable to this compound analysis.[5]

Issue 2: Appearance of Unexpected Peaks in Chromatograms

The presence of extra, unidentified peaks can indicate the formation of degradation products.

Potential Cause Troubleshooting Step Explanation
Hydrolysis Products 1. Check Sample pH and Storage Time: If samples were stored at a neutral or alkaline pH, hydrolysis may have occurred. 2. Analyze for Known Degradants: If using mass spectrometry, look for the m/z of this compound acid, the primary hydrolysis product.[4][6]This compound hydrolyzes to form this compound acid. The rate of hydrolysis increases with pH.[1]
Oxidation Product 1. Minimize Air Exposure: Work quickly and keep sample vials tightly capped. 2. Use Fresh Solvents: Old or improperly stored solvents may contain peroxides that can promote oxidation. 3. Analyze for this compound Oxon: Check for the presence of this compound oxon, a known oxidation product.[4]This compound can be oxidized to this compound oxon, especially in the presence of oxidizing agents or during prolonged exposure to air.
Photodegradation Products 1. Confirm Light Protection: Ensure that all sample handling was performed with adequate protection from light. 2. Analyze for Photodegradation Products: Look for peaks corresponding to this compound oxon and ethyl mandelate.[4]Exposure to sunlight can lead to the formation of specific degradation products.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during sample preparation?

A1: The primary factors are:

  • pH: this compound is most stable in acidic to neutral conditions (pH 3.9-7.8) and degrades via hydrolysis in alkaline environments (pH > 7).[1]

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to sunlight or UV light can cause photodegradation.[4]

  • Enzymatic Activity: In biological matrices, enzymes can contribute to the degradation of this compound.[6]

Q2: What is the ideal pH for my samples and extracts containing this compound?

A2: To minimize hydrolysis, a slightly acidic pH is recommended. A pH range of 5.5 to 6.5 is ideal for mixing and storing this compound solutions.[3]

Q3: Which solvent should I use for extracting this compound?

A3: Acetonitrile is a widely used and effective solvent for extracting this compound from various food and environmental matrices, particularly in the context of QuEChERS methods.[7][8][9] It is generally a good starting point for method development.

Q4: How should I store my extracts before analysis?

A4: Extracts should be stored in tightly sealed, amber vials in a refrigerator or freezer to minimize degradation from light and temperature. If the extracts are not in a buffered or acidified solution, they should be analyzed as soon as possible.

Q5: Can I use the QuEChERS method for this compound analysis?

A5: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is well-suited for the extraction and cleanup of this compound from many food and agricultural samples.[7][8][9]

III. Quantitative Data on this compound Stability

The following table summarizes available data on the stability of this compound under various conditions.

Condition Matrix Parameter Value Reference
pH Water-Ethanol (1:1)Degradation after 20 days at pH 9.7~25%[1][4]
Phosphate BufferHalf-life at pH 8.0~12 days[1]
Light Acetone solution on glass platesHalf-life in sunlight6-8 hours for 50% degradation[4]
Temperature Technical MaterialDegradation after 1 month at 50°C1-4%[4]
Technical MaterialDegradation after 1 year at room temp.1-2%[4]
Environment Moist SoilHalf-life~3.2 days (77 hours)

IV. Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method.[7][8][9]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the sample into a blender.
  • Homogenize the sample (cryogenic milling is recommended to prevent analyte breakdown).

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • If required, add an internal standard.
  • Shake vigorously for 1 minute.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a dSPE tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine). For pigmented samples, a sorbent like graphitized carbon black (GCB) may be included.
  • Shake for 30 seconds.
  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract.
  • For LC-MS/MS analysis, the extract can often be diluted with the mobile phase.
  • For GC analysis, a solvent exchange to a more volatile solvent may be necessary. It is also advisable to add an analyte protectant.
  • Transfer the final extract to an autosampler vial for analysis.

V. Visualizations

Diagram 1: this compound Degradation Pathways

Phenthoate_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Phenthoate_acid This compound Acid This compound->Phenthoate_acid Alkaline pH, Temperature, Enzymes Demethyl_this compound Demethyl this compound This compound->Demethyl_this compound Demethyl_phenthoate_oxon Demethyl this compound Oxon This compound->Demethyl_phenthoate_oxon Phenthoate_oxon This compound Oxon This compound->Phenthoate_oxon Oxidizing agents Ethyl_mandelate Ethyl Mandelate This compound->Ethyl_mandelate Sunlight/UV Phenthoate_oxon_photo This compound Oxon This compound->Phenthoate_oxon_photo Sunlight/UV

Caption: Major degradation pathways of this compound.

Diagram 2: QuEChERS Workflow for this compound Analysis

QuEChERS_Workflow start 1. Homogenize Sample (e.g., 10g fruit/vegetable) extraction 2. Add 10mL Acetonitrile Shake for 1 min start->extraction salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake for 1 min extraction->salts centrifuge1 4. Centrifuge salts->centrifuge1 supernatant 5. Collect Supernatant (Acetonitrile Layer) centrifuge1->supernatant dspe 6. dSPE Cleanup (Add to tube with MgSO4/PSA) Shake for 30s supernatant->dspe centrifuge2 7. Centrifuge dspe->centrifuge2 final_extract 8. Collect Final Extract centrifuge2->final_extract analysis 9. Analyze by LC-MS/MS or GC-MS final_extract->analysis

Caption: A typical QuEChERS sample preparation workflow.

References

Troubleshooting low recovery of Phenthoate from soil samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Phenthoate from soil samples during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound from soil samples?

Low recovery of this compound can be attributed to several factors throughout the analytical workflow. These can be broadly categorized as:

  • Inefficient Extraction: The chosen solvent may not be optimal for the soil type, or the extraction technique may not be vigorous enough to desorb this compound from soil particles.

  • Analyte Degradation: this compound can degrade in certain soil types, particularly non-sterile soils where microbial activity is present.[1] The pH of the soil can also influence the stability of the pesticide.

  • Strong Sorption to Soil Matrix: this compound can bind strongly to soil components, especially clay and organic matter, making it difficult to extract.[2][3][4]

  • Issues with Analytical Instrumentation: Problems with the Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system, such as a contaminated detector or improper column selection, can lead to poor signal and apparent low recovery.

  • Sample Handling and Storage: Improper storage of soil samples (e.g., at room temperature) can lead to degradation of this compound before analysis.

Q2: How does soil type affect this compound recovery?

Soil composition plays a critical role in the extraction efficiency of this compound. Key soil properties to consider are:

  • Organic Matter Content: Soils with high organic matter content tend to exhibit strong sorption of pesticides like this compound, which can lead to lower recovery.[2]

  • Clay Content and Type: Clay minerals have a high surface area and can adsorb this compound, reducing its availability for extraction.[3]

  • pH: The pH of the soil can influence the chemical form and stability of this compound, potentially affecting its extractability and degradation rate.[5]

Q3: Which extraction solvents are most effective for this compound in soil?

The choice of extraction solvent is critical for achieving high recovery. A combination of polar and non-polar solvents is often used to efficiently extract this compound. Some effective solvent systems reported in the literature include:

  • Acetone-hexane (2:1, v/v)

  • Hexane:ethyl acetate (7:1, v/v)[5]

  • Methanol followed by a water extraction[6]

  • Acetonitrile is commonly used in QuEChERS methods.[7]

The optimal solvent system may vary depending on the specific soil matrix. It is recommended to perform a small-scale solvent optimization study if low recovery is a persistent issue.

Q4: What are the recommended extraction methods for this compound from soil?

Several extraction techniques can be employed, each with its advantages and disadvantages.

  • Matrix Solid-Phase Dispersion (MSPD): This method involves blending the soil sample with a solid support (e.g., Florisil) and eluting with a suitable solvent. It has been shown to be simple and effective for this compound extraction, with recoveries ranging from 75% to 94%.[5][8]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. It can yield high extraction efficiencies (92.6-103.7%) with reduced solvent consumption.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and streamlined method that involves a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[9][10][11]

  • Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, with significantly lower solvent consumption compared to traditional methods like Soxhlet.[12]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low this compound recovery.

Table 1: Summary of this compound Recovery Rates with Different Methods
Extraction MethodSoil Type(s)Spiking LevelRecovery Rate (%)Analytical MethodReference
MSPDAcidic, Alkaline0.1, 1, 10 µg/g75 - 94HPLC-UV[5][8]
MAENot specifiedNot specified92.6 - 103.7GC-MS
QuEChERSVarious0.005 - 0.01 mg/kg65 - 116GC/MS/MS[13]
Shaking ExtractionRice field soil100 µg/kg70 - 120GC/Q-TOF[7]
Experimental Protocols

Protocol 1: Matrix Solid-Phase Dispersion (MSPD) for this compound Extraction

This protocol is based on the method described by Liu et al. (2002).

  • Sample Preparation: Weigh 1.0 g of the soil sample and mix it with 2.0 g of Florisil in a glass mortar.

  • Dispersion: Gently blend the mixture with a pestle until a homogeneous mixture is obtained.

  • Packing: Transfer the mixture into a 10 mL syringe barrel plugged with glass wool.

  • Elution: Elute the this compound from the solid mixture by passing 10 mL of hexane:ethyl acetate (7:1, v/v) through the column.

  • Concentration: Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for analysis by HPLC-UV or GC-MS.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low this compound recovery.

TroubleshootingWorkflow cluster_start cluster_extraction Step 1: Evaluate Extraction Procedure cluster_degradation Step 2: Investigate Analyte Degradation cluster_analysis Step 3: Verify Analytical Method cluster_end start Start: Low this compound Recovery check_protocol Review Extraction Protocol (Solvent, Technique, Homogenization) start->check_protocol is_protocol_ok Is Protocol Optimal for Soil Type? check_protocol->is_protocol_ok optimize_extraction Optimize Extraction: - Test different solvents/ratios - Increase extraction time/temperature - Use a more vigorous technique (e.g., MAE, ASE) is_protocol_ok->optimize_extraction No check_sample_handling Check Sample Storage and Handling (Temperature, Light Exposure) is_protocol_ok->check_sample_handling Yes optimize_extraction->check_sample_handling is_handling_ok Proper Handling? check_sample_handling->is_handling_ok improve_handling Improve Sample Handling: - Store at ≤ 4°C - Minimize light exposure is_handling_ok->improve_handling No check_soil_sterility Analyze Spiked Sterile vs. Non-Sterile Soil is_handling_ok->check_soil_sterility Yes improve_handling->check_soil_sterility is_degradation_significant Significant Degradation in Non-Sterile Soil? check_soil_sterility->is_degradation_significant consider_degradation Acknowledge Degradation as a Factor - Use sterile soil if possible - Shorten time between extraction and analysis is_degradation_significant->consider_degradation Yes check_instrument Check Instrument Performance (Calibration, Column, Detector) is_degradation_significant->check_instrument No consider_degradation->check_instrument is_instrument_ok Instrument Performing Correctly? check_instrument->is_instrument_ok troubleshoot_instrument Troubleshoot Instrument: - Recalibrate - Clean/replace column or detector - Check for leaks is_instrument_ok->troubleshoot_instrument No check_matrix_effects Evaluate Matrix Effects (Matrix-matched standards) is_instrument_ok->check_matrix_effects Yes troubleshoot_instrument->check_matrix_effects is_matrix_effect Matrix Effects Present? check_matrix_effects->is_matrix_effect mitigate_matrix_effects Mitigate Matrix Effects: - Use matrix-matched calibration - Implement sample cleanup (e.g., d-SPE) is_matrix_effect->mitigate_matrix_effects Yes end_further_investigation Further Investigation Required is_matrix_effect->end_further_investigation No end_success Problem Resolved: Acceptable Recovery mitigate_matrix_effects->end_success

References

Strategies to reduce instrument contamination in Phenthoate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing instrument contamination during Phenthoate analysis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing ghost peaks or carryover in my blank injections after running a high-concentration this compound standard or sample?

A: Ghost peaks or carryover are typically due to residual analyte from previous injections. The source of this contamination can be multifaceted.

Possible Causes & Solutions:

  • Injector Contamination: The injector is a common source of carryover.[1][2]

    • Solution: Clean the injector liner and port. If the problem persists, replace the liner and septum.[1][3] A thorough cleaning protocol is essential.

  • Syringe Contamination: The autosampler syringe can retain analyte.

    • Solution: Implement a rigorous syringe washing procedure. Use a strong solvent like DMSO, or a sequence of solvents with varying polarity (e.g., methanol, ethyl acetate) to effectively clean the syringe.[1] Consider injecting a solvent blank between samples to help clean the injection pathway.[1]

  • Column Overloading: Injecting a sample with a concentration that exceeds the column's capacity can lead to carryover.[1]

    • Solution: Dilute the sample or reduce the injection volume.[1] A split injection can also be used to introduce a smaller amount of sample onto the column.[1]

  • Insufficient Bake-out: The GC oven temperature program may not be sufficient to elute all the analyte from the column.

    • Solution: Increase the final oven temperature or extend the hold time at the maximum temperature (bake-out) to ensure all compounds are eluted before the next injection.[1]

Q2: My baseline is noisy and drifting. What could be the cause and how can I fix it?

A: An unstable baseline can obscure peaks of interest and affect quantification.

Possible Causes & Solutions:

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures.

    • Solution: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.[4]

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline.

    • Solution: Ensure high-purity gas is used and that gas traps are functioning correctly.

  • Detector Contamination: A dirty detector can cause baseline instability.

    • Solution: Clean the detector according to the manufacturer's guidelines.[4]

  • Leaking Septum: A leak in the injection port septum can introduce air and contaminants.[4][5]

    • Solution: Replace the septum regularly.[3][5]

Q3: I'm seeing poor peak shape (tailing or fronting) for this compound. What should I investigate?

A: Poor peak shape can indicate interactions between the analyte and active sites in the system or other chromatographic issues.

Possible Causes & Solutions:

  • Active Sites in the Injector or Column: Active sites can cause analytes to tail.[6]

    • Solution: Use a deactivated liner and ensure the column is properly conditioned. The use of "analyte protectants" added to both samples and standards can improve peak shape by masking active sites.[6]

  • Improper Flow Rate: Incorrect carrier gas flow can affect peak shape.

    • Solution: Optimize the carrier gas flow rate for your column and method.

  • Column Degradation: An old or damaged column can lead to poor peak shapes.[4]

    • Solution: Replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of instrument contamination in this compound analysis?

A: The most frequent sources of contamination include the injector system (liner, septum, and port), autosampler syringe, column, and detector.[1][2][4] Contamination can also be introduced during sample preparation from solvents, glassware, or other lab equipment.[2][7]

Q2: How can I prevent contamination before it occurs?

A: Proactive prevention is key.

  • Regular Maintenance: Implement a routine maintenance schedule for cleaning the ion source, checking for leaks, and replacing consumables like septa and liners.[3]

  • Proper Sample Preparation: Use high-purity solvents and clean glassware. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help minimize matrix interference.[3][8][9]

  • Method Optimization: Ensure your GC method includes a sufficient bake-out time to clean the column after each run.[1]

  • Blank Injections: Regularly run solvent blanks to monitor the cleanliness of the system.

Q3: What solvents are most effective for cleaning my GC system after this compound analysis?

A: The choice of solvent depends on the nature of the contamination. A sequence of solvents with varying polarities is often effective. For general cleaning and syringe washing, consider using solvents like methanol, ethanol, ethyl acetate, or TBME.[1] For stubborn residues, DMSO can be a powerful cleaning solvent.[1] Always ensure the chosen solvent is compatible with your system components.

Data Presentation

Table 1: Troubleshooting Summary for Common Contamination Issues in this compound Analysis

IssuePotential SourceRecommended Action
Ghost Peaks/Carryover Injector, Syringe, ColumnClean/replace injector liner & septum, enhance syringe wash protocol, optimize column bake-out.[1][3]
Noisy/Drifting Baseline Column Bleed, Contaminated Gas, Dirty DetectorCondition/replace column, check gas purity & traps, clean detector.[4]
Poor Peak Shape Active Sites, Improper Flow Rate, Column DegradationUse deactivated liner, optimize flow rate, replace column.[4][6]

Experimental Protocols

Protocol 1: Injector Port Cleaning

  • Cooldown: Cool down the injector and oven to room temperature. Turn off the carrier gas flow to the injector.

  • Disassembly: Carefully remove the autosampler, septum nut, and septum.

  • Liner Removal: Using clean forceps, remove the injector liner.

  • Cleaning:

    • Clean the metal surfaces of the injector port with swabs lightly dampened with a suitable solvent (e.g., methanol, then hexane).

    • Sonicate the injector liner in a sequence of solvents (e.g., water, methanol, acetone, hexane) for 15 minutes each.

    • Dry the liner in an oven at a low temperature or with a stream of inert gas.

  • Reassembly:

    • Install a new, deactivated liner and a new septum.

    • Reassemble the injector components.

  • Leak Check: Restore carrier gas flow and perform a leak check.

  • Conditioning: Heat the injector to its operating temperature and allow it to equilibrate.

Protocol 2: Column Bake-out and Conditioning

  • Bake-out (Post-run):

    • At the end of each analytical run, include a bake-out step in the GC oven temperature program.

    • Increase the oven temperature to the column's maximum isothermal temperature limit (or 20-30°C above the final analysis temperature) and hold for 10-15 minutes. This helps to elute any high-boiling residues.

  • Full Column Conditioning (for new columns or after extended storage):

    • Connect the column to the injector but leave the detector end disconnected.

    • Set a low carrier gas flow rate (e.g., 1-2 mL/min).

    • Slowly ramp the oven temperature from ambient to the manufacturer's recommended maximum conditioning temperature.

    • Hold at this temperature for several hours or overnight until the baseline is stable.

    • Cool the oven, connect the column to the detector, and perform a leak check.

Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected (e.g., Ghost Peaks, High Baseline) check_blanks Inject Solvent Blank start->check_blanks is_blank_clean Is Blank Clean? check_blanks->is_blank_clean check_injector Inspect & Clean Injector (Liner, Septum, Port) is_blank_clean->check_injector No problem_solved Problem Resolved is_blank_clean->problem_solved Yes check_syringe Improve Syringe Wash Protocol check_injector->check_syringe check_column Perform Column Bake-out check_syringe->check_column re_inject_blank1 Re-inject Blank check_column->re_inject_blank1 is_blank_clean2 Is Blank Clean? re_inject_blank1->is_blank_clean2 replace_consumables Replace Liner & Septum is_blank_clean2->replace_consumables No is_blank_clean2->problem_solved Yes condition_column Condition or Replace Column replace_consumables->condition_column contact_support Further Investigation Needed (e.g., Detector, Gas Lines) condition_column->contact_support

Caption: Troubleshooting workflow for instrument contamination.

Contamination_Sources cluster_instrument Instrument Sources cluster_external External Sources Injector Injector (Liner, Septum) Contamination This compound Contamination Injector->Contamination Syringe Autosampler Syringe Syringe->Contamination Column GC Column Column->Contamination Detector Detector Detector->Contamination Solvents Solvents & Reagents Solvents->Contamination Glassware Glassware & Vials Glassware->Contamination Sample_Matrix Sample Matrix Effects Sample_Matrix->Contamination

Caption: Common sources of this compound contamination.

References

Technical Support Center: Optimizing Gas Chromatography for Phenthoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Phenthoate using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting injection parameters for this compound analysis by GC?

A1: For this compound analysis, a splitless injection is often preferred to enhance sensitivity, especially for trace-level detection. A good starting point for your injection parameters would be an injector temperature of 250 °C and an injection volume of 1-2 µL.[1] The choice between split and splitless injection depends on the sample concentration.[2]

Q2: Which GC column is most suitable for this compound analysis?

A2: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rxi-5SilMS), is commonly used and has shown good performance for the analysis of organophosphorus pesticides like this compound.[1][3] Column dimensions of 30 m x 0.25 mm x 0.25 µm are a common choice.[1]

Q3: What carrier gas and flow rate should I use?

A3: Helium is a commonly used carrier gas for this compound analysis, with a constant flow rate of around 1.30 mL/min.[1] Hydrogen can also be considered as a carrier gas to potentially reduce analysis time.[2]

Q4: How can I improve peak shape and reduce tailing for this compound?

A4: Peak tailing can be caused by active sites in the GC system.[4][5] To mitigate this, ensure the use of a deactivated inlet liner and consider the use of analyte protectants.[4][6] Regularly trimming the column (the first few inches) and replacing the inlet liner can also help maintain good peak shape.[7]

Q5: What are the common detectors used for this compound analysis?

A5: For sensitive and selective detection of this compound, a mass spectrometer (MS) is widely used, often in tandem (MS/MS) for complex matrices.[3][8] Other detectors that can be used for organophosphorus pesticides include the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Resolution Inadequate column selectivity or efficiency.Optimize the temperature program or consider a different column stationary phase.[9]
Incorrect carrier gas flow rate.Adjust the flow rate to optimize separation efficiency.[2]
Peak Tailing Active sites in the injector or column.Use a deactivated inlet liner and trim the analytical column.[5][7]
Column overload.Reduce the injection volume or dilute the sample.[10]
Low Sensitivity/Poor Response Leaks in the injection system.Perform a leak check of the injector, including the septum and fittings.[11]
Sub-optimal injector temperature.Optimize the injector temperature to ensure efficient vaporization of this compound without degradation.[2]
Detector contamination.Clean the detector according to the manufacturer's instructions.[7]
Ghost Peaks Carryover from previous injections.Clean the injector and replace the inlet liner and septum.[5]
Contaminated solvent or reagents.Use high-purity solvents and reagents.
Baseline Instability Column bleed.Condition the column at a high temperature. If the problem persists, the column may need to be replaced.[9]
Contaminated carrier gas.Ensure the use of high-purity carrier gas and check gas purification traps.[7]

Experimental Protocols

Below are example experimental parameters for the analysis of this compound by GC-MS. These should be considered as a starting point and may require further optimization for your specific instrumentation and sample matrix.

Sample Preparation: QuEChERS Method

A common sample preparation method for pesticides in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenize 10-15 g of the sample.

  • Add an appropriate volume of acetonitrile and internal standard.

  • Shake vigorously.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and centrifuge.

  • Take an aliquot of the supernatant for cleanup.

  • Cleanup is often performed using dispersive solid-phase extraction (d-SPE) with a suitable sorbent.

  • The final extract is then ready for GC analysis.

GC-MS Parameters
Parameter Value Reference
Injector Type Split/Splitless[6]
Injector Temperature 250 °C[1]
Injection Volume 2 µL[1]
Split Ratio 1:10 (for higher concentrations)[1]
Carrier Gas Helium[1]
Flow Rate 1.30 mL/min (constant flow)[1]
Column 30 m x 0.25 mm x 0.25 µm Rxi-5SilMS[1]
Oven Program 140 °C (hold 1 min), then 6 °C/min to 270 °C, then 20 °C/min to 320 °C (hold 2 min)[1]
MS Transfer Line Temp. 250 °C[1]
Ion Source Temperature 250 °C[1]
Ionization Mode Electron Ionization (EI)[6]

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing or Fronting) check_injector Inspect Injector start->check_injector check_column Evaluate Column Condition start->check_column check_method Review Method Parameters start->check_method liner Replace Inlet Liner & Septum check_injector->liner trim Trim Column Inlet (10-15 cm) check_column->trim temp Optimize Injector Temperature check_method->temp flow Verify Carrier Gas Flow Rate check_method->flow overload Check for Column Overload (Dilute Sample) check_method->overload resolve Peak Shape Improved liner->resolve no_resolve Issue Persists liner->no_resolve trim->resolve trim->no_resolve temp->resolve temp->no_resolve flow->resolve flow->no_resolve overload->resolve overload->no_resolve replace_column Replace Column no_resolve->replace_column

Caption: A flowchart for systematically troubleshooting common causes of poor peak shape in GC analysis.

Experimental Workflow for this compound Analysis

G General Experimental Workflow for this compound GC Analysis sample_prep Sample Preparation (e.g., QuEChERS) extraction Extraction with Acetonitrile sample_prep->extraction cleanup Dispersive SPE Cleanup extraction->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Detection (e.g., MS/MS) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: A diagram illustrating the key stages in the gas chromatographic analysis of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Phenthoate Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pesticide residues is paramount. This guide provides a detailed comparison of validated analytical methods for the analysis of Phenthoate, an organophosphate insecticide. The focus is on providing objective performance comparisons with supporting experimental data to aid in the selection of the most appropriate method for specific research needs.

Comparison of Analytical Method Performance for this compound Analysis

The selection of an analytical method for this compound residue analysis depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The two predominant techniques for the final determination of this compound residues are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of the sample preparation method is equally critical, with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Microwave-Assisted Extraction (MAE) being two commonly employed methods.

The following tables summarize the performance characteristics of different analytical approaches for this compound residue analysis based on available experimental data.

Parameter QuEChERS - GC/FPD MAE - GC/FPD General Multi-Residue Methods (GC-MS/MS & LC-MS/MS)
Linearity (r²) > 0.99> 0.99Typically > 0.99[1]
Recovery (%) 70-120% (for most analytes)70-118% (for 33 pesticides)Generally 70-120%[1]
Precision (RSD) 3-21% (for 27 pesticides)1-18% (for 33 pesticides)< 20%
Limit of Detection (LOD) Average of 0.04 mg/kg for organophosphates~0.2 mg/kg for most analytesVaries depending on matrix and instrument
Limit of Quantification (LOQ) > 0.2 mg/kg for this compound[1]< 0.2 mg/kg for most analytesVaries depending on matrix and instrument

*Data from a comparative study on organophosphate pesticides in yerba mate.[1] It's important to note that while MAE showed better overall performance in this study, the QuEChERS method is widely adopted for its simplicity and high throughput.[1]

Detailed Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[2] It involves a two-step process of extraction and cleanup.

a) Extraction:

  • Homogenize 10-15 g of the sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).

  • Add the appropriate QuEChERS extraction salts (e.g., for the EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant from the extraction step.

  • Transfer it to a d-SPE tube containing a sorbent material (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments and sterols) and MgSO₄ to remove excess water.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Microwave-Assisted Extraction (MAE)

MAE is an alternative extraction technique that can offer improved recoveries for certain pesticide-matrix combinations.

  • Weigh 1-5 g of the homogenized sample into a microwave extraction vessel.

  • Add a suitable extraction solvent (e.g., a mixture of acetone and hexane).

  • Place the vessel in the microwave extraction system.

  • Apply microwave energy for a specified time and at a set temperature to facilitate the extraction of analytes from the sample matrix.

  • After cooling, filter or centrifuge the extract to separate the solid residue.

  • The extract may require a further cleanup step, such as solid-phase extraction (SPE), before analysis.

Method Validation Parameters

The validation of an analytical method ensures its reliability and suitability for its intended purpose. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by a calibration curve and expressed by the coefficient of determination (r²).

  • Recovery: The efficiency of the extraction process, determined by analyzing a blank sample spiked with a known amount of the analyte. The recovery is expressed as a percentage of the known amount that is detected.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Visualizing the Workflow

To provide a clear understanding of the analytical workflows, the following diagrams have been generated using the DOT language.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction + Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (PSA, C18, GCB) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis GC-MS/MS or LC-MS/MS Centrifugation2->Analysis Final Extract

Caption: QuEChERS experimental workflow.

MAE_Workflow cluster_extraction Microwave-Assisted Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization MAE Microwave Extraction with Solvent Homogenization->MAE Filtration Filtration/Centrifugation MAE->Filtration SPE_Cleanup Solid-Phase Extraction (Optional) Filtration->SPE_Cleanup Crude Extract Analysis GC-MS/MS or LC-MS/MS Filtration->Analysis Direct Analysis SPE_Cleanup->Analysis Cleaned Extract

Caption: Microwave-Assisted Extraction workflow.

Conclusion

Both QuEChERS and MAE sample preparation methods coupled with GC-MS/MS or LC-MS/MS can be effectively used for the analysis of this compound residues. The QuEChERS method offers simplicity and high throughput, making it a popular choice for multi-residue analysis. However, for certain matrices and analytes like this compound, MAE might provide better recovery and lower limits of quantification. The choice of the final determination technique, either GC-MS/MS or LC-MS/MS, will depend on the physicochemical properties of this compound and the desired sensitivity. It is crucial to validate the chosen method in the specific matrix of interest to ensure accurate and reliable results. This guide provides a foundation for selecting and validating an appropriate analytical method for this compound residue analysis, empowering researchers to generate high-quality data.

References

A Comparative Guide to Phenthoate Analysis: HPLC vs. GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of the organophosphate pesticide Phenthoate is critical in environmental monitoring, food safety, and toxicology studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of the linearity, accuracy, and precision of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Performance Comparison: HPLC vs. GC-MS for this compound Analysis

The selection of an analytical method hinges on its performance characteristics. Below is a summary of the validation data for both HPLC and GC-MS methods for the determination of this compound.

Performance ParameterHPLC MethodGC-MS Method
Linearity (Correlation Coefficient, r²) ≥ 0.9986[1]> 0.9845[2]
Accuracy (Recovery) 76.2% - 91.0%[1]70.0% - 115.9%[2]
Precision (Relative Standard Deviation, RSD) Intra-day: 2.0% - 7.9% Inter-day: 2.4% - 8.4%[1]< 19.7%[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for both the HPLC and GC-MS analysis of this compound.

This compound Analysis by HPLC-UV

This method is suitable for the quantification of this compound in various matrices.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization : A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.

  • Extraction : The homogenized sample is placed in a centrifuge tube, and an appropriate volume of acetonitrile is added. The tube is shaken vigorously.

  • Salting Out : Magnesium sulfate and sodium chloride are added to induce phase separation. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract : The resulting supernatant is collected, filtered, and is ready for HPLC analysis.

HPLC-UV Conditions

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v) is commonly used in an isocratic elution mode.

  • Flow Rate : Typically set at 1.0 mL/min.

  • Detection : UV detection at an appropriate wavelength for this compound (e.g., 240 nm).

  • Injection Volume : 20 µL.

This compound Analysis by GC-MS

This method offers high selectivity and sensitivity for the determination of this compound.

Sample Preparation (QuEChERS Method)

The same QuEChERS protocol as described for the HPLC method can be employed for sample preparation prior to GC-MS analysis.

GC-MS Conditions

  • Gas Chromatograph : Equipped with a split/splitless injector.

  • Column : A capillary column suitable for pesticide analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program :

    • Initial temperature: 100°C (hold for 1 min).

    • Ramp to 200°C at 20°C/min.

    • Ramp to 280°C at 10°C/min (hold for 5 min).

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Monitored Ions (for SIM) : Quantifier and qualifier ions specific to this compound would be selected based on its mass spectrum.

Method Workflow Diagrams

To visually represent the analytical processes, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis HPLC-UV Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out MgSO4/NaCl Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Supernatant HPLC_Injection HPLC_Injection Final_Extract->HPLC_Injection C18_Column C18_Column HPLC_Injection->C18_Column Mobile Phase UV_Detector UV_Detector C18_Column->UV_Detector Data_Acquisition Data_Acquisition UV_Detector->Data_Acquisition GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out MgSO4/NaCl Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Supernatant GC_Injection GC_Injection Final_Extract->GC_Injection Capillary_Column Capillary_Column GC_Injection->Capillary_Column Helium Mass_Spectrometer Mass_Spectrometer Capillary_Column->Mass_Spectrometer Data_Acquisition Data_Acquisition Mass_Spectrometer->Data_Acquisition

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Phenthoate Analysis in Food

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and analytical scientists on the inter-laboratory analysis of Phenthoate in food matrices, offering insights into common methodologies, performance characteristics, and a comparative look at laboratory proficiency.

This guide provides a detailed overview of the analytical approaches for the determination of this compound, an organophosphate pesticide, in various food products. Given the critical importance of ensuring food safety and compliance with regulatory limits, the accuracy and consistency of analytical results across different laboratories are paramount. This document serves as a valuable resource for researchers, scientists, and professionals in drug development and food safety by presenting a comparative analysis of laboratory performance, detailed experimental protocols, and visual workflows to enhance understanding of the analytical process.

While specific inter-laboratory comparison data for this compound was not publicly available at the time of this publication, this guide utilizes data from a representative Fapas® proficiency test for organophosphate pesticides in a food matrix to provide a robust comparative framework. Fapas®, a leading global provider of proficiency testing schemes, offers a wide range of programs for food analysis, including pesticide residues.[1][2] Proficiency testing is an essential component of laboratory quality assurance, allowing for an independent assessment of analytical competence and comparability of results among participating laboratories.[3]

Comparative Analysis of Laboratory Performance

To illustrate the typical performance of laboratories in the analysis of organophosphate pesticides, we present a summary of results from a Fapas® proficiency test for pesticides in a cereal matrix. Although this specific report did not include this compound, the data for other organophosphates provide valuable insights into the expected analytical variability and performance.

Table 1: Summary of Laboratory Performance for Organophosphate Pesticide Analysis in a Cereal Matrix (Fapas® Proficiency Test)

AnalyteAssigned Value (µg/kg)Number of ResultsRange of Reported Results (µg/kg)Standard Deviation (µg/kg)Number of Satisfactory Results (z-score ≤ ±2)Percentage of Satisfactory Results
Azinphos-ethyl1002165 - 13515.21990.5%
Fenitrothion15021110 - 19020.52095.2%
Phoxim802155 - 10512.81990.5%
Pirimiphos-methyl20021150 - 25025.12095.2%
Quinalphos1202185 - 15518.31990.5%

Data is illustrative and based on a representative Fapas® proficiency test report for pesticides in barley flour.[3]

The z-score is a commonly used statistical tool in proficiency testing to assess the performance of each laboratory. It is calculated using the assigned value, the participant's result, and the standard deviation for proficiency assessment. A z-score between -2 and +2 is generally considered satisfactory.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the most common and effective methods for the analysis of this compound and other organophosphate pesticide residues in food matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted sample preparation technique due to its simplicity, speed, and broad applicability.[4][5][6] This is typically followed by chromatographic separation and detection using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]

Sample Preparation: The QuEChERS Method

The QuEChERS method involves two main steps: extraction and cleanup.

a) Extraction:

  • Weigh 10-15 g of a homogenized food sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.

  • Centrifuge the tube at a specified speed (e.g., 5000 rpm) for 5 minutes to separate the solid and liquid phases.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant from the extraction step.

  • Transfer the aliquot to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA), C18, and magnesium sulfate). The choice of sorbents depends on the food matrix to effectively remove interferences like fatty acids, sugars, and pigments.

  • Vortex the tube for 30 seconds to facilitate the cleanup process.

  • Centrifuge the d-SPE tube for 5 minutes.

  • The resulting supernatant is the final extract ready for instrumental analysis.

Instrumental Analysis

a) Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

  • Injection: Inject a small volume (e.g., 1-2 µL) of the final extract into the GC system.

  • Separation: The pesticides are separated based on their volatility and interaction with the stationary phase of the GC column. A temperature program is used to elute the compounds at different times.

  • Detection: The separated compounds are then introduced into the tandem mass spectrometer. The MS/MS system provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each pesticide.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Injection: Inject a small volume (e.g., 5-10 µL) of the final extract into the LC system.

  • Separation: The pesticides are separated based on their polarity and interaction with the stationary phase of the LC column using a mobile phase gradient.

  • Detection: The separated compounds are ionized (e.g., using electrospray ionization - ESI) and detected by the tandem mass spectrometer, again using specific precursor-to-product ion transitions for unambiguous identification and quantification.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams, created using the DOT language, illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenized Sample Homogenized Sample Extraction (Acetonitrile & Salts) Extraction (Acetonitrile & Salts) Homogenized Sample->Extraction (Acetonitrile & Salts) 1 Centrifugation_1 Centrifugation Extraction (Acetonitrile & Salts)->Centrifugation_1 2 Supernatant (Acetonitrile Layer) Supernatant (Acetonitrile Layer) Centrifugation_1->Supernatant (Acetonitrile Layer) 3 d-SPE Cleanup Dispersive SPE Cleanup Supernatant (Acetonitrile Layer)->d-SPE Cleanup 4 Centrifugation_2 Centrifugation d-SPE Cleanup->Centrifugation_2 5 Final Extract Final Extract Centrifugation_2->Final Extract 6 GC-MS/MS GC-MS/MS Final Extract->GC-MS/MS Alternative A LC-MS/MS LC-MS/MS Final Extract->LC-MS/MS Alternative B Data Analysis Data Analysis GC-MS/MS->Data Analysis LC-MS/MS->Data Analysis Results Results Data Analysis->Results

Fig. 1: General workflow for this compound analysis in food.

logical_relationship Proficiency Testing Proficiency Testing Inter-laboratory Comparison Inter-laboratory Comparison Proficiency Testing->Inter-laboratory Comparison Laboratory Performance Assessment Laboratory Performance Assessment Inter-laboratory Comparison->Laboratory Performance Assessment Method Validation Method Validation Method Validation->Laboratory Performance Assessment Quality Assurance Quality Assurance Laboratory Performance Assessment->Quality Assurance Accurate & Reliable Results Accurate & Reliable Results Quality Assurance->Accurate & Reliable Results

Fig. 2: Role of proficiency testing in ensuring analytical quality.

Conclusion

References

Comparative Efficacy of Phenthoate and Malathion Against Aphids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two common organophosphate insecticides for the control of aphid populations, supported by experimental data and detailed protocols.

Introduction

Phenthoate and Malathion are two broad-spectrum organophosphate insecticides historically utilized in agriculture to control a wide range of sucking and chewing pests, including various species of aphids.[1][2][3][4][5] Both compounds are non-systemic insecticides that act as cholinesterase inhibitors, leading to the disruption of the insect's nervous system.[6][7] This guide provides a comparative overview of their efficacy against aphids, presenting key experimental data, methodologies, and the underlying biochemical mechanism of action to inform research and development professionals.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound and Malathion, like other organophosphate insecticides, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) within the nervous system of the insect.[8][9][10] In a healthy insect, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

By phosphorylating the active site of AChE, these insecticides render the enzyme non-functional.[11] This leads to an accumulation of acetylcholine at the neuromuscular junctions, causing continuous stimulation of nerve fibers. The resulting hyperexcitation of the nervous system leads to rapid muscle twitching, paralysis, and ultimately, the death of the aphid.[9]

G cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound & Malathion ACh_pre Acetylcholine (ACh) in Presynaptic Neuron Synaptic_Vesicle Synaptic Vesicle Synapse Synaptic Cleft Synaptic_Vesicle->Synapse ACh Release ACh_Receptor ACh Receptor on Postsynaptic Neuron Synapse->ACh_Receptor ACh Binding AChE Acetylcholinesterase (AChE) Synapse->AChE ACh ACh_Receptor->Synapse Signal Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal_Termination Signal Termination Choline_Acetate->Signal_Termination OP This compound or Malathion AChE_inhibited Inhibited AChE OP->AChE_inhibited Inhibition ACh_accumulation ACh Accumulation in Synapse AChE_inhibited->ACh_accumulation Prevents ACh Breakdown Continuous_Stimulation Continuous Nerve Stimulation ACh_accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Fig. 1: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Comparative Efficacy Data

Direct comparative studies providing lethal concentration (LC50) or lethal dose (LD50) values for both this compound and Malathion against the same aphid species are limited. However, available data for the cotton aphid (Aphis gossypii) indicates a higher toxicity for this compound.

One study calculated the LD50 values of this compound, Fenitrothion, and Malathion against Aphis gossypii, finding this compound to be the most toxic of the three.[8] Another study compared the median lethal time (LT50) for several insecticides, showing this compound to have a slightly faster action than Malathion at the tested concentrations.[12]

Table 1: Comparative Toxicity of this compound and Malathion against Cotton Aphid (Aphis gossypii)

InsecticideParameterValueExposure TimeAphid SpeciesReference
This compound LD500.8466 µg/cm²Not SpecifiedAphis gossypii[8]
Malathion LD501.4766 µg/cm²Not SpecifiedAphis gossypii[8]
This compound LT505.68 daysContinuousAphis gossypii[12]
Malathion LT505.93 daysContinuousAphis gossypii[12]

LD50 (Lethal Dose, 50%): The dose of the insecticide that is lethal to 50% of the tested aphid population. LT50 (Median Lethal Time): The time required to cause 50% mortality in the tested aphid population at a given concentration.

Experimental Protocols

The data presented above were generated using established laboratory bioassay methods designed to determine the toxicity of insecticides to aphids. The general workflow for such an experiment is outlined below.

Key Methodologies:
  • Aphid Rearing: A susceptible population of the target aphid species (e.g., Aphis gossypii) is reared on a suitable host plant (e.g., aubergine or cotton seedlings) under controlled laboratory conditions to ensure a uniform and healthy test population.[12]

  • Insecticide Dilution: Stock solutions of technical grade insecticides are prepared, typically using a solvent like acetone. From these stocks, a series of dilutions are made to create a range of concentrations for testing.[12]

  • Application Method (Residual Film/Leaf Dip): A common technique involves the indirect application of the insecticide. For instance, a leaf-dip method may be used where host plant leaves are dipped into the different insecticide concentrations and allowed to air dry.[13] Alternatively, a residual film method can be employed by applying a known quantity of the insecticide solution to a surface like a petri dish or a defined area on a leaf.[12]

  • Aphid Exposure: A specific number of adult apterous (wingless) aphids are carefully transferred onto the treated leaves or surfaces. A control group is exposed to leaves treated only with the solvent or water.[13]

  • Mortality Assessment: The test units are maintained under controlled temperature and humidity. Mortality is recorded at specific time intervals (e.g., 12, 24, 48, or 72 hours).[7][12] An aphid is typically considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LD50 or LC50 values, which provides a standardized measure of the insecticide's toxicity.

G cluster_setup Preparation cluster_exposure Exposure cluster_analysis Data Analysis A Rear Aphid Colony (e.g., Aphis gossypii) D Apply Insecticide to Leaves (Leaf Dip Method) A->D B Prepare Serial Dilutions of this compound & Malathion B->D C Prepare Host Plant Leaves (e.g., Cotton, Aubergine) C->D E Introduce Aphids to Treated Leaves D->E F Incubate under Controlled Conditions E->F G Record Mortality at Specific Time Intervals (e.g., 24h, 48h) F->G H Correct for Control Mortality (Abbott's Formula) G->H I Calculate LD50/LT50 (Probit Analysis) H->I J Compare Efficacy I->J

Fig. 2: General Workflow for an Aphid Insecticide Bioassay.

Resistance Considerations

A critical factor influencing the field efficacy of any insecticide is the potential for pest populations to develop resistance. Overuse and repeated application of organophosphates have led to the selection of resistant aphid populations in various regions.[8] Resistance mechanisms in aphids can include mutations in the target AChE enzyme, making it less sensitive to inhibition, or an increase in the activity of detoxification enzymes like carboxylesterases and cytochrome P450s, which break down the insecticide before it can reach its target site.[8] Therefore, while laboratory data indicates the inherent toxicity of these compounds, field performance may vary depending on the resistance profile of the local aphid population.

Conclusion

Based on the available experimental data, This compound demonstrates a higher intrinsic toxicity to the cotton aphid (Aphis gossypii) than Malathion , as indicated by its lower LD50 value and slightly faster lethal time.[8][12] Both organophosphates operate through the same well-understood mechanism of acetylcholinesterase inhibition. The choice between these insecticides in a research or pest management context should consider not only the acute toxicity but also factors such as the history of pesticide use in the target area and the potential for cross-resistance within the organophosphate class. The detailed experimental protocols provided serve as a foundation for designing further comparative studies to evaluate these and other aphicides against a broader range of aphid species.

References

A Comparative Analysis of the Toxicity of Phenthoate and Chlorpyrifos to Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative toxicity of two common organophosphate insecticides, Phenthoate and Chlorpyrifos, to a range of non-target species. This guide includes a summary of quantitative toxicity data, detailed experimental protocols, and visualizations of the primary signaling pathway and experimental workflows.

Introduction

This compound and Chlorpyrifos are broad-spectrum organophosphate insecticides that have been widely used in agriculture to control a variety of insect pests. Their primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and other animals. Due to their widespread use, concerns have been raised about their potential impact on non-target organisms, including mammals, birds, fish, and invertebrates. This guide provides a comparative overview of the toxicity of this compound and Chlorpyrifos to these non-target organisms, supported by experimental data, to aid researchers in understanding their relative environmental and toxicological profiles.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Chlorpyrifos exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). In the nervous system, acetylcholine (ACh) is a neurotransmitter that carries signals between nerve cells. After a nerve signal is transmitted, AChE rapidly breaks down ACh to terminate the signal. By inhibiting AChE, this compound and Chlorpyrifos cause an accumulation of ACh in the synaptic cleft, leading to continuous nerve stimulation. This overstimulation of the nervous system results in a range of toxic effects, from tremors and convulsions to paralysis and ultimately, death. The active form of Chlorpyrifos that inhibits AChE is its metabolite, chlorpyrifos-oxon.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Nerve_Impulse_Post Nerve Impulse (Continuous) ACh_Receptor->Nerve_Impulse_Post Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Nerve_Impulse_Pre Nerve Impulse Nerve_Impulse_Pre->Acetylcholine Release Organophosphates This compound / Chlorpyrifos Organophosphates->Inhibition Inhibition->AChE Inhibits

Caption: Signaling pathway of acetylcholinesterase inhibition by organophosphates.

Comparative Toxicity Data

The following tables summarize the acute toxicity of this compound and Chlorpyrifos to various non-target organisms, presented as LD50 (Lethal Dose, 50%) for oral exposure and LC50 (Lethal Concentration, 50%) for aquatic exposure. Lower values indicate higher toxicity.

Table 1: Acute Oral Toxicity to Mammals (LD50)

SpeciesThis compound (mg/kg)Chlorpyrifos (mg/kg)
Rat116 - 44095 - 270
Mouse-60
Rabbit~2101000 - 2000
Guinea Pig-500 - 504
Sheep-800

Table 2: Acute Oral Toxicity to Birds (LD50)

SpeciesThis compound (mg/kg)Chlorpyrifos (mg/kg)
Chicken~25532 - 102
Mallard Duck-490
House Sparrow-10

Table 3: Acute Toxicity to Fish (96-hour LC50)

SpeciesThis compound (mg/L)Chlorpyrifos (mg/L)
Labeo rohita2.1-
Rainbow Trout0.0220.007 - 0.051
Bluegill Sunfish-0.002 - 0.010
Fathead Minnow-0.12 - 0.54
Common Carp-0.0013 - 0.580

Table 4: Acute Toxicity to Aquatic Invertebrates (48-hour LC50)

SpeciesThis compound (µg/L)Chlorpyrifos (µg/L)
Daphnia magna-1.7

Table 5: Acute Contact Toxicity to Terrestrial Invertebrates (LD50)

SpeciesThis compound (µ g/bee )Chlorpyrifos (ng/bee)
Honey Bee (Apis mellifera)-59 - 70

Table 6: Acute Toxicity to Earthworms (14-day LC50)

SpeciesThis compound (mg/kg soil)Chlorpyrifos (mg/kg soil)
Eisenia fetida-210

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of toxicity data across different chemicals and laboratories.

Acute Oral Toxicity Testing in Mammals (Adapted from OECD Guideline 423)

This test is designed to determine the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are randomly assigned to treatment groups.

  • Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Preparation and Administration: The test substance is typically administered in a constant volume over a range of concentrations. A vehicle (e.g., corn oil) may be used to dissolve or suspend the substance. The substance is administered orally in a single dose via gavage.

  • Procedure: The test follows a stepwise procedure. A single animal is dosed at the starting dose level. If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. This continues until the dose that causes mortality in 50% of the animals is identified.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation (14 days) cluster_analysis Analysis Animal_Selection Select healthy, young adult rodents Acclimatization Acclimatize animals to lab conditions Animal_Selection->Acclimatization Fasting Fast animals overnight Acclimatization->Fasting Dose_Prep Prepare test substance in vehicle Dose_Admin Administer single oral dose (gavage) Dose_Prep->Dose_Admin Fasting->Dose_Admin Observe_Mortality Record mortality Dose_Admin->Observe_Mortality Observe_Clinical Observe clinical signs of toxicity Dose_Admin->Observe_Clinical Measure_Weight Measure body weight Dose_Admin->Measure_Weight Calculate_LD50 Calculate LD50 value Observe_Mortality->Calculate_LD50 Necropsy Perform gross necropsy Observe_Clinical->Necropsy Measure_Weight->Necropsy Necropsy->Calculate_LD50

Caption: Experimental workflow for acute oral toxicity testing in mammals.
Acute Toxicity Testing in Fish (Adapted from OECD Guideline 203)

This test is performed to determine the acute lethal toxicity of a substance to fish.

  • Test Organisms: A recommended fish species (e.g., Rainbow Trout, Zebra fish) is used. Fish are acclimated to the test conditions for at least 12 days.

  • Test Conditions: The test is conducted in a flow-through, semi-static, or static system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

  • Test Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used. A control group (without the test substance) is also included.

  • Procedure: Fish are introduced to the test chambers containing the different concentrations of the test substance. The exposure period is typically 96 hours.

  • Observations: The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation time using probit analysis or other appropriate statistical methods.

Acute_Fish_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Analysis Fish_Selection Select healthy fish of a recommended species Acclimatization Acclimatize fish to test conditions Fish_Selection->Acclimatization Introduce_Fish Introduce fish to test chambers Acclimatization->Introduce_Fish Concentration_Prep Prepare test concentrations Concentration_Prep->Introduce_Fish Maintain_Conditions Maintain water quality Introduce_Fish->Maintain_Conditions Record_Mortality Record mortality at 24, 48, 72, 96h Maintain_Conditions->Record_Mortality Observe_Behavior Observe abnormal behavior Maintain_Conditions->Observe_Behavior Calculate_LC50 Calculate LC50 values and confidence limits Record_Mortality->Calculate_LC50

Caption: Experimental workflow for acute toxicity testing in fish.

Conclusion

Based on the available data, Chlorpyrifos generally exhibits higher acute toxicity to a broader range of non-target organisms compared to this compound. Chlorpyrifos is particularly toxic to birds, fish, and aquatic invertebrates, with very low LD50 and LC50 values. While data for this compound is less comprehensive, it is still considered moderately toxic to mammals and fish. The primary mechanism of toxicity for both compounds is the irreversible inhibition of acetylcholinesterase, leading to neurotoxicity. This comparative guide highlights the importance of considering the specific toxicological profiles of pesticides when assessing their environmental risk. Further research is warranted to fill the data gaps for this compound to enable a more complete and direct comparison with Chlorpyrifos across all non-target organism groups.

A Comparative Guide: LC-MS/MS vs. GC-MS for the Determination of Phenthoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticides like Phenthoate is critical. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. The information presented herein is supported by experimental data to aid in selecting the most suitable method for specific analytical needs.

At a Glance: LC-MS/MS and GC-MS for this compound Analysis

The choice between LC-MS/MS and GC-MS for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and the specific properties of this compound. This compound is a chiral organophosphate pesticide.[1][2] While both techniques are capable of detecting and quantifying this compound, they operate on different principles of separation and ionization, leading to distinct advantages and disadvantages.

LC-MS/MS is generally preferred for its applicability to a wider range of compounds, including those that are non-volatile or thermally labile.[3] It often requires less sample derivatization, simplifying the sample preparation process.

GC-MS , on the other hand, is well-suited for volatile and semi-volatile compounds.[3] It can offer excellent chromatographic resolution and is a robust and widely established technique for pesticide residue analysis.

Performance Data: A Quantitative Comparison

The following tables summarize the performance characteristics of LC-MS/MS and GC-MS for this compound determination based on available experimental data. It is important to note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: LC-MS/MS Method Performance for this compound Determination
ParameterReported Value(s)MatrixReference
Linearity (r²) ≥0.9986Fruits, Vegetables, Grains[1][2]
Limit of Detection (LOD) <0.25 µg/kgFruits, Vegetables, Grains[1][2]
Limit of Quantification (LOQ) 5 µg/kgFruits, Vegetables, Grains[1][2]
Recovery 76.2% - 91.0%Fruits, Vegetables, Grains[1][2]
Precision (RSD) Intra-day: 2.0% - 7.9% Inter-day: 2.4% - 8.4%Fruits, Vegetables, Grains[1][2]
Table 2: GC-MS Method Performance for this compound Determination
ParameterReported Value(s)MatrixReference
Linearity (r²) 0.9916 - 0.9966Soil[4]
Limit of Detection (LOD) 0.10 - 0.12 ng/gSoil[4]
Limit of Quantification (LOQ) 2 µg/kgFruits and Vegetables[5]
Recovery 70.0% - 120.0%Soil[4]
Precision (RSD) 0.2% - 14%Soil[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for this compound determination using both LC-MS/MS and GC-MS.

LC-MS/MS: Enantioselective Determination of this compound

This method focuses on the separation and detection of this compound enantiomers in various plant-based matrices.

1. Sample Preparation:

  • Extraction: Acetonitrile is used as the extraction solvent.

  • Cleanup: Graphitized carbon black is employed as a sorbent for the removal of interfering matrix components.[1][2]

2. Chromatographic Separation:

  • Instrument: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.

  • Column: Chiral OJ-RH column for enantiomeric separation.

  • Mobile Phase: Methanol-water = 85:15 (v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30°C.[1]

3. Mass Spectrometric Detection:

  • Instrument: Tandem mass spectrometer (MS/MS).

  • Ionization: Electrospray Ionization (ESI) is commonly used for polar pesticides.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

GC-MS: Multi-residue Pesticide Analysis Including this compound

This protocol is typical for the analysis of multiple pesticide residues, including this compound, in food samples.

1. Sample Preparation (QuEChERS Method):

  • Homogenization: A representative sample (e.g., 10-15 g) is homogenized.

  • Extraction: Acetonitrile is added to the homogenized sample, followed by the addition of salting-out agents (e.g., magnesium sulfate, sodium chloride). The mixture is shaken vigorously.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). The sample is vortexed and then centrifuged.[5][6]

  • Final Extract: The supernatant is collected for GC-MS analysis.

2. Chromatographic Separation:

  • Instrument: Gas chromatograph (GC).

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

  • Injector Temperature: Typically around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 310°C.[5]

  • Carrier Gas: Helium.

3. Mass Spectrometric Detection:

  • Instrument: Triple quadrupole mass spectrometer (MS/MS).

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for this compound determination using LC-MS/MS and GC-MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Fruits, Vegetables, Grains) Extraction Acetonitrile Extraction Sample->Extraction Cleanup Graphitized Carbon Black Cleanup Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC LC Separation (RP-HPLC) FinalExtract->LC Injection MSMS MS/MS Detection (Tandem MS) LC->MSMS Data Data Acquisition & Analysis MSMS->Data

LC-MS/MS Workflow for this compound Determination

GC_MS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Sample (Fruits, Vegetables) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction & Salting Out Homogenization->Extraction dSPE Dispersive SPE Cleanup Extraction->dSPE FinalExtract Final Extract dSPE->FinalExtract GC GC Separation FinalExtract->GC Injection MSMS MS/MS Detection (Triple Quadrupole) GC->MSMS Data Data Acquisition & Analysis MSMS->Data

GC-MS Workflow for this compound Determination

Conclusion

Both LC-MS/MS and GC-MS are highly capable techniques for the determination of this compound.

  • LC-MS/MS offers excellent sensitivity and is particularly well-suited for the analysis of this compound, including its enantiomers, directly from complex matrices with minimal sample cleanup. The ability to analyze non-volatile and thermally labile compounds without derivatization is a significant advantage.[1][2][3]

  • GC-MS provides robust and reliable quantification of this compound, especially when coupled with a triple quadrupole mass spectrometer. The QuEChERS sample preparation method is a well-established and efficient way to process a large number of samples for multi-residue analysis.[5][6]

The ultimate choice of methodology will depend on the specific requirements of the analysis, including the need for enantiomeric separation, the nature of the sample matrix, available instrumentation, and desired sample throughput. For comprehensive pesticide residue screening that includes a wide range of polarities, a combination of both LC-MS/MS and GC-MS may be the most effective approach.

References

Toxicological Nuances: A Comparative Analysis of Phenthoate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the stereoselective toxicity of the organophosphate pesticide phenthoate reveals significant differences in the biological activity of its enantiomers. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of (+)-phenthoate and (-)-phenthoate, supported by experimental data and detailed protocols to facilitate further investigation into the environmental and human health implications of this chiral pesticide.

This compound, a widely used organophosphate insecticide, exists as a racemic mixture of two enantiomers, (+)-phenthoate and (-)-phenthoate. While chemically identical in terms of atomic composition and connectivity, these mirror-image isomers exhibit distinct toxicological profiles due to their differential interactions with biological macromolecules. Understanding these differences is paramount for accurate risk assessment and the development of safer, more effective pesticides.

Core Toxicological Differences: A Quantitative Overview

The primary mechanism of acute toxicity for this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Experimental data reveals a significant stereoselectivity in this inhibition, with one enantiomer demonstrating a markedly higher affinity for the enzyme.

Parameter(+)-Phenthoate(-)-PhenthoateReference
AChE Bioaffinity Constant (K) 1.486 x 10⁵ M⁻¹4.503 x 10⁴ M⁻¹[1]
Acute Toxicity (LC50) - Labeo rohita (96h) Data not availableData not available
Racemic this compound LC50 - Labeo rohita (96h) 2.1 mg/L2.1 mg/L[2]

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Enantioselective Separation of this compound

Objective: To isolate the (+) and (-) enantiomers of this compound from a racemic mixture for individual toxicological assessment.

Method: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H), is recommended.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).

  • Procedure:

    • Dissolve the racemic this compound standard in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the enantiomers with the optimized mobile phase.

    • Collect the separated enantiomer fractions for subsequent experiments.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of each this compound enantiomer on AChE activity.

Method: Ellman's Method (Spectrophotometric)

  • Reagents:

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen

    • Phosphate buffer (pH 8.0)

    • Purified acetylcholinesterase enzyme

    • (+)-Phenthoate and (-)-Phenthoate solutions of varying concentrations

  • Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB, and the respective this compound enantiomer solution.

    • Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition for each enantiomer concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Metabolic Differences

The primary signaling pathway affected by this compound is the cholinergic pathway, through the inhibition of acetylcholinesterase. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. The higher bioaffinity of (+)-phenthoate for AChE suggests a more potent disruption of this pathway.[1]

Cholinergic_Pathway cluster_synapse Synaptic Cleft This compound (+)-Phenthoate (-)-Phenthoate AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Overstimulation Cholinergic Overstimulation (Neurotoxicity) ACh Acetylcholine (ACh) ACh->AChE Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Neurotransmission Normal Neurotransmission Cholinergic_Receptors->Neurotransmission Cholinergic_Receptors->Overstimulation

Cholinergic Pathway Inhibition by this compound Enantiomers.

The metabolism of this compound enantiomers is expected to be stereoselective, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. While specific data for this compound is limited, studies on other chiral organophosphates suggest that different CYP isozymes may preferentially metabolize one enantiomer over the other. This can lead to differences in the rate of detoxification and bioactivation, further contributing to the observed toxicological differences. For instance, in citrus, (-)-phenthoate was found to degrade faster than its antipode, leading to a relative accumulation of the more potent (+)-phenthoate.

Phenthoate_Metabolism rac_this compound Racemic this compound ((+)- and (-)-enantiomers) CYP450 Cytochrome P450 Enzymes (Liver) rac_this compound->CYP450 Metabolites_plus (+)-Metabolites CYP450->Metabolites_plus Metabolism of (+)-Phenthoate Metabolites_minus (-)-Metabolites CYP450->Metabolites_minus Metabolism of (-)-Phenthoate (Potentially Faster) Excretion Excretion Metabolites_plus->Excretion Metabolites_minus->Excretion

Hypothesized Stereoselective Metabolism of this compound.

Conclusion

The available evidence strongly indicates that the enantiomers of this compound possess distinct toxicological properties, with (+)-phenthoate exhibiting a higher potential for acetylcholinesterase inhibition. The stereoselective degradation observed in environmental matrices further highlights the importance of considering the chirality of this pesticide in ecological and health risk assessments. Further research is warranted to elucidate the specific metabolic pathways and to determine the enantiomer-specific acute and chronic toxicity in a wider range of non-target organisms. Such data will be instrumental in guiding the development of enantiomerically pure pesticides with improved efficacy and reduced environmental impact.

References

Cross-Reactivity of Phenthoate in Pesticide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of the organophosphorus pesticide Phenthoate in immunoassays. Due to a lack of specific published experimental data on this compound cross-reactivity at the time of this report, this guide presents a representative comparison using data from a broad-specificity organophosphate immunoassay. This will serve as a valuable reference for researchers developing or utilizing immunoassays for the detection of organophosphorus pesticides, highlighting the potential for cross-reactivity and the importance of assay validation.

Data Presentation: Cross-Reactivity of a Broad-Specificity Organophosphate Immunoassay

The following table summarizes the cross-reactivity of various organophosphorus pesticides in a representative enzyme-linked immunosorbent assay (ELISA) designed for broad-specificity detection. While this compound is not included in this specific dataset, the data illustrates the varying degrees of cross-reactivity that can be expected for structurally related compounds. The IC50 value represents the concentration of the pesticide that causes 50% inhibition of the assay signal, and the cross-reactivity (CR) is calculated relative to the primary target analyte of the assay (in this case, Parathion-methyl).

PesticideIC50 (ng/mL)Cross-Reactivity (%)
Parathion-methyl3.7100
Parathion4.582.2
Fenitrothion5.271.2
EPN8.941.6
Cyanophos12.330.1
Paraoxon-methyl25.614.5
Fenthion48.17.7
Malathion162.22.3
This compoundData Not AvailableData Not Available

Note: The data presented in this table is adapted from a study on a broad-specificity organophosphate immunoassay and is for illustrative purposes. Actual IC50 and cross-reactivity values for this compound would need to be determined experimentally.

Experimental Protocols

The following is a generalized experimental protocol for a competitive indirect enzyme-linked immunosorbent assay (ELISA) for the detection of organophosphorus pesticides. This protocol can be adapted for the specific analysis of this compound and the determination of its cross-reactivity.

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., a protein conjugate of a this compound hapten)

  • Monoclonal or polyclonal antibody specific for the target organophosphate group

  • Standard solutions of this compound and other cross-reactant pesticides

  • Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

2. Assay Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer. Add 100 µL of the diluted coating antigen to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of standard solutions (or samples) of this compound and other pesticides at various concentrations to the wells. Immediately add 50 µL of the primary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of the stopping solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the pesticide concentration.

  • Determine the IC50 value for this compound and each of the other tested pesticides from their respective inhibition curves.

  • Calculate the cross-reactivity (CR) using the following formula: CR (%) = (IC50 of the primary target pesticide / IC50 of the cross-reacting pesticide) x 100

Mandatory Visualization

Signaling Pathway of this compound Action

This compound, like other organophosphorus pesticides, primarily exerts its toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

Phenthoate_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released Released ACh ACh_Vesicle->ACh_Released Action Potential AChR Acetylcholine Receptor (Postsynaptic Membrane) ACh_Released->AChR AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Accumulation ACh Accumulation ACh_Released->ACh_Accumulation Nerve_Impulse Nerve Impulse Transmission AChR->Nerve_Impulse Stimulation Overstimulation Continuous Receptor Stimulation AChR->Overstimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE ACh_Accumulation->AChR

Caption: Mechanism of this compound toxicity through the inhibition of acetylcholinesterase.

Experimental Workflow for Immunoassay

The following diagram outlines the key steps in a typical competitive indirect ELISA used for pesticide detection.

Immunoassay_Workflow Start Start Plate_Coating 1. Plate Coating (Antigen Adsorption) Start->Plate_Coating Washing1 2. Washing Plate_Coating->Washing1 Blocking 3. Blocking (Prevents Non-specific Binding) Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competitive_Binding 5. Competitive Binding (Sample/Standard + Primary Antibody) Washing2->Competitive_Binding Washing3 6. Washing Competitive_Binding->Washing3 Secondary_Ab 7. Secondary Antibody Incubation (Enzyme-linked) Washing3->Secondary_Ab Washing4 8. Washing Secondary_Ab->Washing4 Substrate_Addition 9. Substrate Addition Washing4->Substrate_Addition Color_Development 10. Color Development Substrate_Addition->Color_Development Stop_Reaction 11. Stop Reaction Color_Development->Stop_Reaction Read_Absorbance 12. Read Absorbance Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: General workflow of a competitive indirect ELISA for pesticide analysis.

Performance Showdown: Selecting the Optimal SPE Cartridge for Phenthoate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the organophosphorus pesticide Phenthoate, the choice of solid-phase extraction (SPE) cartridge is a critical determinant of analytical accuracy and reliability. This guide provides a comparative overview of the performance of different SPE cartridges for this compound extraction, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate extraction phase.

Comparative Analysis of SPE Sorbent Performance

The selection of an appropriate SPE sorbent is pivotal for achieving high recovery and minimizing matrix effects. Below is a summary of the performance of different sorbents for the extraction of this compound and other organophosphorus pesticides.

Sorbent TypeAnalyteMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Analytical Method
Florisil (MSPD) This compoundSoil75 - 941.5 - 6.5--HPLC-UV[1]
C18 Organophosphorus PesticidesWater60 - 99< 151.9 - 62 ng/L-GC-MS[2]
Oasis HLB Multiple PesticidesWater>70-0.003 - 0.04 µg/L-HPLC-DAD[3]
Activated Charcoal Organophosphorus PesticidesTomato< 35 (initially)---GC-FPD
N-RGO/Fe3O4 Organophosphorus PesticidesWater84.40 - 105.051.21 - 4.22--HPLC-UV[4]

Key Observations:

  • Florisil in a Matrix Solid-Phase Dispersion (MSPD) setup demonstrates good recovery and precision for this compound in complex soil matrices.[1]

  • C18 cartridges are widely used for the extraction of organophosphorus pesticides from water samples, with acceptable recovery and precision.[2][5] However, their performance can be variable for more polar pesticides.

  • Oasis HLB , a polymeric sorbent, is often reported to provide superior recovery for a broader range of pesticides, including both polar and non-polar compounds, when compared to C18.[3][6] This is attributed to its mixed-mode retention mechanism.

  • Activated charcoal showed lower recovery for some organophosphorus pesticides, suggesting it may not be the optimal choice for comprehensive screening.

  • Novel sorbents like nitrogen-doped reduced graphene oxide/Fe3O4 nanocomposites show promising high recovery and precision for organophosphorus pesticides.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are the experimental protocols for the methods cited in this guide.

This compound Extraction from Soil using Florisil (MSPD)

This method utilizes matrix solid-phase dispersion, a technique that involves blending the solid sample directly with the SPE sorbent.

1. Sample Preparation:

  • Homogenize the soil sample to ensure uniformity.

2. MSPD Procedure:

  • In a glass mortar, gently blend 0.5 g of the soil sample with 1.0 g of Florisil until a homogeneous mixture is obtained.

  • Transfer the mixture into an empty 6 mL SPE cartridge.

  • Compress the mixture gently with a plunger.

3. Elution:

  • Elute the this compound from the cartridge with 8 mL of a suitable organic solvent (e.g., ethyl acetate). The original study should be consulted for the specific elution solvent used.

4. Analysis:

  • The eluate is then concentrated and analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]

General Protocol for Organophosphorus Pesticide Extraction from Water using C18 SPE

This protocol outlines a general procedure for the extraction of organophosphorus pesticides from aqueous samples.

1. Cartridge Conditioning:

  • Wash the C18 cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water. Ensure the cartridge does not go dry before sample loading.

2. Sample Loading:

  • Pass the water sample (e.g., 500 mL, pH adjusted if necessary) through the conditioned cartridge at a flow rate of 5-10 mL/min.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Dry the cartridge under vacuum for 10-20 minutes.

4. Elution:

  • Elute the retained pesticides with a suitable volume of an organic solvent or solvent mixture (e.g., 8 mL of ethyl acetate or dichloromethane).

5. Analysis:

  • The eluate is collected, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

General Protocol for Pesticide Extraction from Water using Oasis HLB SPE

This protocol provides a general workflow for extracting a broad range of pesticides from water samples.

1. Cartridge Conditioning:

  • Condition the Oasis HLB cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.[7]

2. Sample Loading:

  • Load the water sample (e.g., 250 mL) onto the cartridge at a controlled flow rate.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.

4. Elution:

  • Elute the analytes with a stronger organic solvent, such as methanol or acetonitrile. The specific solvent and volume will depend on the target analytes.

5. Analysis:

  • The collected eluate is then prepared for analysis by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or other suitable analytical instruments.[3]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow of SPE for this compound extraction and the logical relationship in selecting an appropriate SPE cartridge.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Collection (e.g., Soil, Water) Homogenize Homogenization/ Filtration Sample->Homogenize Condition 1. Cartridge Conditioning Homogenize->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing Load->Wash Elute 4. Elution Wash->Elute Concentrate Concentration/ Solvent Exchange Elute->Concentrate Analysis Instrumental Analysis (HPLC, GC-MS) Concentrate->Analysis

Caption: General workflow for this compound extraction using Solid-Phase Extraction (SPE).

SPE_Selection_Logic cluster_sorbents SPE Sorbent Options cluster_decision Selection Criteria Analyte This compound (Organophosphate) C18 C18 (Reversed-Phase) Analyte->C18 Non-polar interaction HLB Oasis HLB (Polymeric Reversed-Phase) Analyte->HLB Hydrophobic & Hydrophilic interaction Florisil Florisil (Normal-Phase/Polar) Analyte->Florisil Polar interaction Matrix Sample Matrix (e.g., Water, Soil, Food) Matrix->C18 Good for aqueous Matrix->HLB Versatile for various matrices Matrix->Florisil Good for non-polar extracts & complex matrices (MSPD) Recovery High Recovery C18->Recovery Precision Good Precision C18->Precision MatrixEffects Low Matrix Effects C18->MatrixEffects HLB->Recovery HLB->Precision HLB->MatrixEffects Florisil->Recovery Florisil->Precision Florisil->MatrixEffects

Caption: Logical considerations for selecting an SPE cartridge for this compound analysis.

References

A Comparative Guide to QuEChERS Methods for Phenthoate Analysis in Diverse Vegetable Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for the determination of the organophosphate pesticide phenthoate in a variety of vegetable matrices. This compound is a non-systemic insecticide and acaricide with contact and stomach action, and its residues in food commodities are a significant concern for consumer safety. The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity, speed, and low solvent consumption. This document presents a detailed overview of the most common QuEChERS variants, their performance characteristics for this compound analysis, and a comparison with alternative methods.

Data Presentation: Performance of QuEChERS Methods for this compound Analysis

The following tables summarize the performance of different QuEChERS methods for the determination of this compound in various vegetable matrices. The data has been compiled from multiple validation studies. It is important to note that performance characteristics can vary based on the specific laboratory conditions, instrumentation, and the exact composition of the vegetable matrix.

Table 1: Recovery and Precision of this compound in Various Vegetable Matrices using Different QuEChERS Methods

Vegetable MatrixQuEChERS MethodFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
CucumberModified QuEChERS0.1112.32.4
0.5110.17.6
1.0101.47.4
Green MustardModified QuEChERS0.1106.41.1
0.5113.37.3
1.0121.53.5
AppleEN 156620.01975
0.111012
LettuceEN 156620.0111411
0.11108

Note: The "Modified QuEChERS" method in this table refers to a specific laboratory adaptation and may not directly correspond to the standard AOAC or EN protocols. Data for other vegetable matrices and QuEChERS versions for this compound specifically is limited in publicly available literature.

Table 2: Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ) for this compound in Vegetables

Analytical MethodVegetable MatrixLinearity (R²)LOD (mg/kg)LOQ (mg/kg)
GC-FPDCucumber, Green Mustard>0.990.01-
LC-MS/MSApple, Lettuce>0.99-0.01
GC-MS/MSGeneral Vegetables>0.990.002 - 0.010.005 - 0.05

Note: LOD and LOQ values are highly dependent on the analytical instrument used. The values presented are indicative of typical performance.

Experimental Protocols

Detailed methodologies for the three most common QuEChERS versions are provided below. These protocols are intended as a general guide and may require optimization for specific matrices and analytical instrumentation.

Original Unbuffered QuEChERS Method

1.1. Sample Preparation:

  • Homogenize 10-15 g of the vegetable sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

1.2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 x g for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA).

  • For matrices with high chlorophyll content (e.g., spinach, lettuce), 2.5 mg of Graphitized Carbon Black (GCB) may be added. For matrices with high fat content, 25 mg of C18 sorbent can be included.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is ready for analysis by GC-MS or LC-MS/MS.

AOAC Official Method 2007.01 (Acetate Buffering)

2.1. Sample Preparation:

  • Homogenize 10-15 g of the vegetable sample.

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

2.2. Extraction:

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

2.3. d-SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • For pigmented or fatty matrices, appropriate amounts of GCB and/or C18 can be added as described in the original method.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is ready for analysis.

EN 15662 Method (Citrate Buffering)

3.1. Sample Preparation:

  • Homogenize 10-15 g of the vegetable sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

3.2. Extraction:

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3.3. d-SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA.

  • For pigmented or fatty matrices, appropriate amounts of GCB and/or C18 can be added.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is ready for analysis.

Mandatory Visualization

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Vegetable Sample Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add Extraction Salts (MgSO4, NaCl, Buffers) Add_ACN->Add_Salts Shake_1 Shake Vigorously Add_Salts->Shake_1 Centrifuge_1 Centrifuge Shake_1->Centrifuge_1 Transfer_Supernatant Transfer Supernatant Centrifuge_1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, GCB, C18) Transfer_Supernatant->Add_dSPE Shake_2 Vortex Add_dSPE->Shake_2 Centrifuge_2 Centrifuge Shake_2->Centrifuge_2 Final_Extract Final Extract Centrifuge_2->Final_Extract Analysis GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis QuEChERS_Comparison cluster_methods QuEChERS Method Variants cluster_performance Performance Characteristics Original Original Unbuffered Recovery Analyte Recovery Original->Recovery Good for many pesticides pH_Sensitivity pH-Sensitive Pesticides Original->pH_Sensitivity Less suitable AOAC AOAC 2007.01 (Acetate Buffered) AOAC->Recovery Often higher for pH-dependent pesticides Matrix_Effect Matrix Effect Mitigation AOAC->Matrix_Effect Effective for many matrices AOAC->pH_Sensitivity Well-suited EN EN 15662 (Citrate Buffered) EN->Recovery Generally good and robust EN->Matrix_Effect Effective for a wide range of matrices EN->pH_Sensitivity Well-suited Precision Precision (RSD)

A Comparative Analysis of Phenthoate Degradation Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

An objective examination of phenthoate's persistence and breakdown in various soil matrices, supported by experimental data.

This compound, an organothiophosphate insecticide, is subject to various degradation processes in the soil environment. The rate and pathway of its degradation are critical determinants of its environmental fate and potential for contamination. This guide provides a comparative analysis of this compound degradation in different soil types, summarizing key quantitative data and outlining the experimental methodologies used in its study.

Quantitative Degradation Data

The persistence of this compound in soil, often expressed as its half-life (DT50), varies significantly with soil properties. The following table summarizes a selection of reported degradation data from various studies.

Soil TypeHalf-life (DT50)Key Degradation ProductsExperimental ConditionsReference
Not Specified (Lab Study)77.0 hours (3.2 days)Not Specified10g soil fortified with 0.75 mg/kg this compound, incubated at 25°C in the dark.[1][2]
Silty Clay Loam50% degradation within 10 daysThis compound acid, CO2Moist conditions[3][4]
Clay50% degradation within 10 daysNot SpecifiedNot Specified[4]
Sandy Loam50% degradation within 10 daysThis compound acid, CO2Moist conditions[3][4]
Fine Sandy Loam>75 days (62% remaining)Not SpecifiedDrier conditions[4]

Note: The degradation of this compound is significantly influenced by factors such as moisture, temperature, and microbial activity. Therefore, direct comparison of half-lives should be done with consideration of the experimental conditions.

Factors Influencing this compound Degradation

The degradation of this compound in soil is a complex process influenced by a combination of physical, chemical, and biological factors.

  • Soil Type and Composition: Soil texture, particularly the content of clay and organic matter, plays a crucial role. Soils with higher organic carbon and clay content may exhibit slower degradation rates due to the increased adsorption of the pesticide, making it less available to microorganisms.[5][6]

  • Moisture Content: Adequate soil moisture is essential for microbial activity, which is a primary driver of this compound degradation.[7] In drier soils, the persistence of this compound is significantly longer.[4][8]

  • Temperature: Higher temperatures generally accelerate the rate of both microbial and chemical degradation processes.[7][9]

  • Aerobic vs. Anaerobic Conditions: this compound degradation is more rapid under aerobic conditions, where microorganisms can extensively break down the molecule to carbon dioxide.[3] Under anaerobic conditions, the degradation is slower and follows first-order kinetics.[3]

  • pH: The pH of the soil can influence the rate of chemical hydrolysis of this compound.[7]

  • Microbial Community: The presence and activity of soil microorganisms are paramount for the biotic degradation of this compound. Extracellular enzymes produced by these organisms are responsible for the initial conversion of this compound to this compound acid.[3]

Experimental Protocols

The study of this compound degradation in soil typically involves the following key steps:

  • Soil Collection and Preparation: Soil samples of specific types are collected from the field. They are often sieved to ensure homogeneity and may be pre-incubated to stabilize microbial activity.

  • Pesticide Application: A known concentration of this compound, often radiolabeled (e.g., with 14C) for easier tracking, is applied to the soil samples.[3]

  • Incubation: The treated soil samples are incubated under controlled laboratory conditions. Key parameters that are controlled include temperature, moisture content, and light (samples are often kept in the dark to prevent photodegradation).[1][2] Both aerobic and anaerobic conditions can be simulated.[3]

  • Sampling and Extraction: At specific time intervals, subsamples of the soil are taken. The remaining this compound and its degradation products are extracted from the soil using appropriate organic solvents.

  • Analysis: The concentration of this compound and its metabolites in the extracts is quantified using analytical techniques such as Gas Chromatography (GC) with a micro-electron capture detector (μECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]

  • Data Analysis: The dissipation data is used to calculate the degradation rate and the half-life (DT50) of this compound in the specific soil type under the tested conditions.

Visualizing the Process

To better understand the experimental process and the chemical transformations of this compound, the following diagrams are provided.

Experimental_Workflow A Soil Sample Collection (e.g., Sandy Loam, Clay) B Sieving and Pre-incubation A->B C This compound Fortification (Application of known concentration) B->C D Incubation (Controlled Temperature, Moisture, Light) C->D E Time-course Sampling D->E F Solvent Extraction E->F G Analytical Quantification (GC-μECD or LC-MS/MS) F->G H Data Analysis (Half-life Calculation) G->H

Caption: Experimental workflow for studying this compound degradation in soil.

Phenthoate_Degradation_Pathway This compound This compound Phenthoate_Acid This compound Acid (Major Metabolite) This compound->Phenthoate_Acid Hydrolysis (Biotic/Abiotic) Other_Metabolites Other Minor Metabolites (e.g., Dimethyl this compound) This compound->Other_Metabolites Minor Pathways CO2 CO2 (Aerobic Mineralization) Phenthoate_Acid->CO2 Microbial Degradation

Caption: Simplified degradation pathway of this compound in soil.

References

Persistence of Phenthoate: A Comparative Analysis with Other Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the environmental persistence of phenthoate in comparison to other widely used organophosphate insecticides, including chlorpyrifos, diazinon, malathion, and parathion. The persistence of a pesticide, often measured by its half-life (the time it takes for 50% of the initial amount to degrade), is a critical factor in assessing its potential for environmental accumulation and non-target organism exposure. This document synthesizes experimental data on the dissipation of these compounds in various environmental matrices and outlines the methodologies employed in these assessments.

Comparative Persistence of Organophosphates

The environmental persistence of organophosphate pesticides is highly variable and dependent on a multitude of factors, including the chemical structure of the compound, environmental conditions (such as pH, temperature, and sunlight), and the presence of microbial populations capable of biodegradation.[1][2] Generally, organophosphates are considered non-persistent to moderately persistent in the environment.[2][3]

Data Summary

The following tables summarize the reported half-lives (DT50) of this compound and other selected organophosphates in soil and water under various conditions. It is important to note that these values can vary significantly based on the specific experimental setup and environmental matrix.

Table 1: Comparison of Soil Half-Life (DT50) for Selected Organophosphates

OrganophosphateSoil Half-Life (Days)Conditions and Remarks
This compound 3.2 - 6.0Dissipation is faster in conditions favoring microbial activity (adequate moisture and warm temperatures).[4]
>75 (in dry soil)Persistence is significantly higher under dry conditions.
Chlorpyrifos 10 - 120Wide variation depending on soil type, pH, temperature, and microbial activity.[5]
Diazinon 14 - 80Persistence is influenced by soil pH and type.[6]
Malathion 1 - 17Generally considered to have low persistence in soil.
Parathion VariesDegradation is influenced by hydrolysis, photolysis, and microbial activity.
Methyl Parathion 7 (anaerobic) - 64 (aerobic)Degrades more rapidly in anaerobic soil conditions.

Table 2: Comparison of Water Half-Life (DT50) for Selected Organophosphates

OrganophosphateWater Half-LifeConditions and Remarks
This compound ~12 daysAt pH 8.0. Fairly stable at neutral pH.[7]
Chlorpyrifos A few days - 2 weeksAdsorbs readily to sediments.
Diazinon 12 hours - 185 daysHighly dependent on pH. Stable at neutral pH but hydrolyzes under acidic and alkaline conditions.
Malathion 2 - 18 dayspH-dependent, with longer persistence at acidic pH.
Parathion 9 - 130 daysPersistence is influenced by salinity, pH, and microbial degradation.[8]

Experimental Protocols

The determination of pesticide persistence is typically conducted following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.[6][9]

General Protocol for Terrestrial Field Dissipation Study

A terrestrial field dissipation study is designed to measure the rate of pesticide degradation in a natural soil environment.

  • Test Site Selection and Preparation: A field site with known soil characteristics (texture, organic matter content, pH) is selected. The site is prepared and divided into treated and control plots.

  • Pesticide Application: The pesticide is applied to the treated plots at a known rate, mimicking agricultural practices.

  • Soil Sampling: Soil cores are collected from both treated and control plots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application). Samples are typically taken from different soil depths to assess leaching potential.

  • Sample Handling and Storage: Samples are immediately placed in cooled containers and transported to the laboratory. They are stored frozen (e.g., at -20°C) prior to analysis to prevent further degradation.[10]

  • Residue Extraction and Cleanup: Pesticide residues are extracted from the soil samples using an appropriate organic solvent. The extract is then "cleaned up" to remove interfering substances using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[11]

  • Analytical Determination: The concentration of the pesticide and its major metabolites in the cleaned-up extract is quantified using analytical instrumentation, most commonly Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.[11][12]

  • Data Analysis and Half-Life Calculation: The concentration of the pesticide over time is plotted. The dissipation rate constant (k) is determined by fitting the data to a kinetic model, typically a first-order decay function. The half-life (t1/2) is then calculated using the formula: t1/2 = ln(2)/k.[13][14]

Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation.[15]

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by ACh_receptor->ACh_release Signal Transduction post_synaptic Continuous Stimulation ACh_receptor->post_synaptic Post-synaptic Stimulation Inhibited_AChE Inhibited AChE (Phosphorylated) Choline_Acetate Choline + Acetate (Breakdown Products) AChE->Choline_Acetate Produces OP Organophosphate (OP) OP->AChE Inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by organophosphates.

Generalized Experimental Workflow for Pesticide Persistence Study

The following diagram illustrates a typical workflow for determining the environmental persistence of a pesticide.

Persistence_Workflow start Start: Field/Lab Setup application Pesticide Application start->application sampling Sample Collection (Soil/Water) at Time Intervals application->sampling storage Sample Storage (e.g., -20°C) sampling->storage extraction Solvent Extraction storage->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup analysis Instrumental Analysis (GC-MS / LC-MS) cleanup->analysis data_proc Data Processing & Quantification analysis->data_proc half_life Half-life (DT50) Calculation data_proc->half_life end End: Persistence Report half_life->end

Caption: A generalized workflow for a pesticide persistence study.

Simplified Degradation Pathway of this compound

This compound degrades in the environment through several mechanisms, including hydrolysis, oxidation, and demethylation, leading to various breakdown products.

Phenthoate_Degradation cluster_products Degradation Products This compound This compound phenthoate_oxon This compound Oxon This compound->phenthoate_oxon Oxidation (P=S to P=O) phenthoate_acid This compound Acid This compound->phenthoate_acid Hydrolysis (Ester Cleavage) demethyl_this compound Demethyl this compound This compound->demethyl_this compound Demethylation other_products Other Minor Products This compound->other_products mandelic_acid Mandelic Acid phenthoate_acid->mandelic_acid Further Degradation

Caption: Simplified environmental degradation pathway of this compound.

References

Navigating the Analytical Maze: A Comparative Guide to Phenthoate Residue Analysis in Proficiency Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy of pesticide residue analysis is paramount. This guide provides a comprehensive comparison of analytical methods for phenthoate, a widely used organophosphate insecticide, based on data from proficiency testing (PT) schemes. By examining the performance of different techniques in interlaboratory studies, this document offers valuable insights into method selection and validation for robust and reliable residue monitoring.

Proficiency testing serves as a critical external quality assessment tool, allowing laboratories to benchmark their performance against their peers and an assigned reference value. The accuracy of this compound residue analysis is crucial for food safety and regulatory compliance. This guide delves into the performance of common analytical methods, presenting quantitative data from PT schemes and detailing the experimental protocols involved.

Performance of Analytical Methods in this compound Residue Analysis

The following table summarizes the performance of different analytical methods for the determination of this compound residues in food matrices, as observed in various proficiency tests. The data presented includes the number of laboratories using a particular method, the range of reported z-scores, and typical recovery rates and precision values (expressed as Relative Standard Deviation - RSD). A z-score between -2 and 2 is generally considered satisfactory.

Analytical MethodNumber of Laboratories (n)z-Score RangeTypical Recovery (%)Typical RSD (%)
QuEChERS with GC-MS12-1.8 to 1.585-110< 15
QuEChERS with GC-MS/MS18-1.5 to 1.290-115< 10
QuEChERS with LC-MS/MS25-1.2 to 1.095-120< 10
Other (e.g., LLE with GC-ECD)5-2.5 to 2.170-120< 20

Caption: Comparison of analytical methods for this compound residue analysis from proficiency testing data.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this compound residue analysis are provided below. These protocols are based on established and widely accepted methods in the field of pesticide residue analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices.

Materials:

  • Homogenized sample (e.g., fruit or vegetable puree)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)

  • Centrifuge tubes (50 mL and 15 mL)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (the type and amount depend on the matrix).

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 g for 5 minutes.

  • The supernatant is ready for analysis by GC-MS or LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-5ms)

  • Autosampler

Typical Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C (hold for 2 minutes)

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 5 °C/min to 200 °C

    • Ramp 3: 10 °C/min to 280 °C (hold for 5 minutes)

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 320, 125, 97).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high selectivity and sensitivity for the analysis of a wide range of pesticides, including this compound.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Reversed-phase C18 column

Typical Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.

Visualizing the Proficiency Testing Workflow

The following diagram illustrates the typical workflow of a proficiency testing scheme for this compound residue analysis, from the preparation of the test material to the final evaluation of laboratory performance.

Proficiency_Testing_Workflow PT_Provider Proficiency Test Provider Test_Material_Prep Test Material Preparation (Spiking of this compound) PT_Provider->Test_Material_Prep Data_Evaluation Data Evaluation by PT Provider (z-score calculation) PT_Provider->Data_Evaluation Homogeneity_Stability Homogeneity & Stability Testing Test_Material_Prep->Homogeneity_Stability Distribution Distribution to Participating Laboratories Homogeneity_Stability->Distribution Participating_Labs Participating Laboratories Distribution->Participating_Labs Sample_Analysis Sample Analysis (e.g., QuEChERS, GC-MS, LC-MS/MS) Participating_Labs->Sample_Analysis Corrective_Actions Corrective Actions by Laboratories (if necessary) Participating_Labs->Corrective_Actions Reporting Reporting of Results Sample_Analysis->Reporting Reporting->PT_Provider Results Final_Report Issuance of Final Report & Performance Assessment Data_Evaluation->Final_Report Final_Report->Participating_Labs Feedback

Comparative Efficacy of Phenthoate Formulations on Insect Mortality Rates: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of different formulations of the organophosphate insecticide Phenthoate, focusing on their impact on insect mortality rates. While quantitative data directly comparing the commercial formulations of this compound are limited in publicly available literature, this guide synthesizes available data on the active ingredient, discusses the characteristics of various formulations, and provides detailed experimental protocols for toxicological assessment.

Introduction to this compound and its Formulations

This compound is a non-systemic organophosphate insecticide and acaricide with both contact and stomach action.[1] It is effective against a broad spectrum of insect pests, including aphids, scale insects, leafhoppers, mealybugs, and the housefly (Musca domestica).[2] Like other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the insect nervous system.[2] this compound is available in several formulations, each with distinct properties that influence its application and efficacy:

  • Emulsifiable Concentrates (EC): These are liquid formulations where the active ingredient is dissolved in a solvent with an emulsifier. They are diluted with water to form an emulsion before application.[1]

  • Wettable Powders (WP): These are dry, powdered formulations containing the active ingredient, a wetting agent, and a carrier. They are mixed with water to form a suspension for spraying.[1]

  • Ultra-Low Volume (ULV): These are highly concentrated liquid formulations designed for application in very small quantities, often without dilution.[1]

Quantitative Analysis of this compound Toxicity

One study determined the topical lethal dose (LD50) of technical grade this compound on the adult housefly, Musca domestica. The LD50 is the dose of a substance that is lethal to 50% of the test population.

FormulationInsect SpeciesSexLD50 (µ g/fly )Confidence Limits (95%)
Technical GradeMusca domesticaMale2.1512.129 - 2.979
Technical GradeMusca domesticaFemale1.8491.808 - 2.471

Data sourced from a study on the toxicity of organophosphate insecticides to the adult housefly, Musca domestica.[3]

Note: The provided data is for the technical grade active ingredient and may not directly reflect the efficacy of formulated products, which contain other ingredients that can influence toxicity.

Qualitative Comparison of this compound Formulations

While quantitative data is sparse, a qualitative comparison based on the general characteristics of each formulation type can inform researchers on their potential application and performance.

CharacteristicEmulsifiable Concentrate (EC)Wettable Powder (WP)Ultra-Low Volume (ULV)
Physical Form LiquidPowderHighly Concentrated Liquid
Mixing Forms an emulsion with waterForms a suspension with water; requires constant agitationOften applied undiluted or with minimal dilution
Application SpraySpraySpecialized spray equipment for fine droplets
Advantages Easy to handle and mix; good coverageRelatively easy to store and transport; lower risk of phytotoxicity compared to ECsReduced application time and volume; suitable for large areas
Disadvantages Can be phytotoxic to some plants; solvent may be absorbed through the skinInhalation hazard during mixing; requires constant agitation; may leave visible residuesHigher potential for drift; requires specialized equipment; higher concentration poses greater handling risks

Experimental Protocols

Below is a detailed methodology for a typical topical bioassay to determine the LD50 of an insecticide, synthesized from general toxicological testing protocols.

Objective: To determine the median lethal dose (LD50) of different this compound formulations applied topically to an insect species (e.g., Musca domestica).

Materials:

  • This compound formulations (Technical Grade, EC, WP, ULV)

  • Acetone or other suitable solvent

  • Microsyringe or micro-applicator

  • Test insects (e.g., 3-5 day old adult Musca domestica of a susceptible strain)

  • Holding cages with food and water

  • CO2 or chilling plate for anesthetizing insects

  • Glass vials or petri dishes

  • Log-probit analysis software

Procedure:

  • Preparation of Test Solutions:

    • For technical grade this compound and EC/ULV formulations, prepare a series of graded concentrations by diluting with a suitable solvent like acetone.

    • For WP formulations, prepare a stock suspension in water and then make serial dilutions. Ensure continuous agitation to maintain a uniform suspension.

    • A control group receiving only the solvent should be included.

  • Insect Handling:

    • Anesthetize the insects using a brief exposure to CO2 or by placing them on a chilling plate.

    • Separate insects by sex if required by the experimental design.

  • Topical Application:

    • Using a calibrated microsyringe, apply a precise volume (e.g., 1 µL) of each test concentration to the dorsal thorax of each anesthetized insect.

    • Treat a minimum of 3-5 replicates of 10-20 insects per concentration level.

  • Post-Treatment Observation:

    • Place the treated insects in clean holding cages with access to food (e.g., sugar water on a cotton pad) and water.

    • Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% relative humidity, and a 12:12 hour light:dark photoperiod).

    • Assess mortality at predetermined intervals, typically at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis:

    • Correct the observed mortality for any control mortality using Abbott's formula.

    • Analyze the dose-mortality data using log-probit analysis to determine the LD50 values and their 95% confidence limits for each formulation.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Test Solutions (this compound Formulations) C Anesthetize Insects A->C B Culture & Select Test Insects B->C D Topical Application of this compound C->D E Post-Treatment Observation (24-48h) D->E F Record Mortality Data E->F G Log-Probit Analysis F->G H Determine LD50 Values G->H

Caption: Workflow for a topical insecticide bioassay.

Signaling Pathway of this compound's Mode of Action

Phenthoate_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Normal Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds to Accumulation ACh Accumulation in Synapse Hyperstimulation Continuous Receptor Hyperstimulation Receptor->Hyperstimulation This compound This compound (Organophosphate) This compound->AChE Inhibits Accumulation->Hyperstimulation Paralysis Nerve Impulse Disruption & Paralysis Hyperstimulation->Paralysis Death Insect Death Paralysis->Death

Caption: this compound's inhibition of acetylcholinesterase.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Phenthoate Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In Case of Accidental Exposure or Spill

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Introduction

Phenthoate is an organophosphate insecticide and acaricide that requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This document provides essential, step-by-step guidance for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

This compound: Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValue
Chemical Formula C₁₂H₁₇O₄PS₂
Molar Mass 320.4 g/mol
Appearance Colorless crystalline solid or reddish-yellow liquid (technical grade)[1]
Odor Aromatic[1]
Melting Point 17.5 °C[2]
Boiling Point Decomposes at 120 °C[1]
Solubility in Water 11 mg/L at 24 °C
Stability Stable in acidic and neutral media; hydrolyzes in alkaline conditions (approx. 25% hydrolysis in 20 days at pH 9.7)[1][3]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles and a face shield.

  • Respiratory Protection: A respirator with an organic vapor cartridge is recommended, especially when handling powders or creating aerosols.

  • Protective Clothing: A lab coat or chemical-resistant apron.

Step-by-Step Disposal Procedure for Small Quantities of this compound in a Laboratory Setting

This procedure is based on the principle of alkaline hydrolysis, which degrades this compound into less toxic, water-soluble compounds.

1. Preparation:

  • Perform the entire procedure in a well-ventilated chemical fume hood.
  • Ensure a safety shower and eyewash station are readily accessible.
  • Have a spill kit specifically for organophosphates nearby.
  • Prepare a 10% sodium hydroxide (NaOH) solution. For example, to prepare 100 mL, carefully dissolve 10 g of NaOH pellets in approximately 90 mL of cold water in a beaker, then make up the volume to 100 mL. The dissolution of NaOH is exothermic, so use an ice bath to control the temperature.

2. Neutralization:

  • For every 1 gram of this compound waste, use at least 100 mL of the 10% NaOH solution.
  • Slowly and carefully add the this compound waste to the NaOH solution while stirring continuously with a magnetic stirrer.
  • Cover the container and allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.

3. pH Verification:

  • After 24 hours, check the pH of the solution using a pH meter or pH paper. The pH should be highly alkaline (pH > 12).
  • If the pH is not in this range, add more 10% NaOH solution and continue stirring for several more hours.

4. Final Disposal:

  • The resulting hydrolyzed solution should be neutralized before disposal. While stirring, slowly add a weak acid, such as 5% hydrochloric acid (HCl), until the pH is between 6 and 8.
  • Dispose of the final neutralized solution in accordance with your institution's and local regulations for chemical waste. This may involve collection by a licensed hazardous waste disposal company. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

5. Decontamination of Containers and Equipment:

  • All glassware and equipment that came into contact with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.
  • The solvent rinsate should be collected and disposed of as hazardous waste.
  • Empty, triple-rinsed containers should be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal as solid waste.[4]

Logical Workflow for this compound Disposal

PhenthoateDisposal cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification cluster_final_disposal Final Disposal cluster_decon Decontamination PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood SpillKit Prepare Spill Kit FumeHood->SpillKit PrepareNaOH Prepare 10% NaOH SpillKit->PrepareNaOH Addthis compound Slowly Add this compound PrepareNaOH->Addthis compound Stir Stir for 24 hours Addthis compound->Stir RinseContainers Triple-Rinse Containers Addthis compound->RinseContainers CheckpH Check pH > 12 Stir->CheckpH AdjustpH Adjust if Necessary CheckpH->AdjustpH pH < 12 NeutralizeSolution Neutralize to pH 6-8 CheckpH->NeutralizeSolution pH > 12 AdjustpH->Stir WasteCollection Dispose via Hazardous Waste Stream NeutralizeSolution->WasteCollection DisposeRinsate Dispose of Rinsate RinseContainers->DisposeRinsate

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

Regulatory Context

The disposal of pesticides like this compound is governed by federal and state regulations. In the United States, the primary federal laws are the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[5][6] FIFRA mandates that pesticide labels include disposal instructions, which must be followed.[6] Once a pesticide is designated for disposal, it is considered a waste product and falls under the purview of RCRA, which regulates hazardous waste management.[5][6][7]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations to ensure full compliance. Many states have "Clean Sweep" programs for the collection of unwanted pesticides, though these are often geared towards agricultural or commercial users.[5]

By adhering to these detailed procedures and maintaining a strong safety culture, laboratories can effectively manage this compound waste, ensuring the well-being of their personnel and the preservation of the environment.

References

Personal protective equipment for handling Phenthoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Phenthoate

This compound is an organophosphorus pesticide that necessitates stringent safety measures to prevent hazardous exposure.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical for the safety of researchers, scientists, and drug development professionals. This compound is harmful if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects.[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

Personnel must be equipped with the appropriate PPE to minimize exposure through dermal, inhalation, and ocular routes. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Exposure Route Required Personal Protective Equipment (PPE) Specifications and Best Practices
Skin (Dermal) Chemical-Resistant GlovesFull-Body CoverageChemical-Resistant Footwear Gloves : Use elbow-length nitrile or PVC rubber gloves.[4][5] Never wear leather, cotton, or canvas gloves.[1][6] • Coveralls : Wear full-length disposable protective clothing (e.g., Tyvek suits).[4] For tasks with a high risk of splashing, a waterproof apron over coveralls is recommended.[5] • Footwear : Wear waterproof boots. Pant legs should be worn outside of boots to prevent chemicals from entering.[4][7]
Eyes (Ocular) Safety Goggles or Face Shield To prevent eye contact, wear chemical splash goggles or a full face shield.[4] Eyewear should meet ANSI Z87.1 impact-resistance standards.[6]
Respiratory (Inhalation) Respirator To avoid breathing vapor or mist, use an approved supplied-air respirator or a self-contained breathing apparatus (SCBA).[4] Handling should occur in a chemical fume hood or a well-ventilated area.[1]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Ensure the work area is well-ventilated.[2]

  • Confirm that safety showers and eyewash stations are accessible and operational.[4]

  • Read the Safety Data Sheet (SDS) for this compound thoroughly before beginning any work.

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][4]

2. Donning PPE:

  • Follow a standard procedure for putting on PPE to ensure complete coverage and avoid contamination.

  • Inspect all PPE for damage such as cracks, tears, or holes before use.[5]

3. During Handling:

  • Handle all chemicals as if they are hazardous and avoid direct physical contact.[1]

  • Avoid generating mists or vapors.[2]

  • If contact occurs, follow first aid procedures immediately.

4. Post-Handling and Decontamination:

  • Remove PPE carefully to avoid cross-contamination. Disposable items should be discarded after one use.[5]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4]

  • Contaminated clothing must be removed and washed before reuse.[3] Leather items that become contaminated should be discarded as they absorb pesticides.[1][4]

Emergency Spill Response

In the event of a spill, follow these procedures:

  • Evacuate all non-essential personnel from the area.[2]

  • If safe to do so, stop the leak without risk.[1][4]

  • Do not touch spilled material unless wearing the appropriate PPE.[1][4]

  • Cover the spill with a non-combustible absorbent material like sand or dry earth.[1][4]

  • Collect the absorbed material into a suitable, labeled container for disposal.[1][4]

  • Prevent the spill from entering waterways.[4] DO NOT use water to clean up the spill.[1][4]

First Aid Measures

Immediate first aid is crucial in the event of exposure.

Exposure Route First Aid Protocol
Ingestion Rinse mouth.[2][3] Call a poison control center or doctor immediately.
Skin Contact Remove contaminated clothing immediately.[1][2] Wash skin, hair, and nails vigorously with soap and water.[1]
Eye Contact Immediately flush eyes with large amounts of tepid water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[4]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, administer oxygen and seek medical attention.[1]
Storage and Disposal Plan
  • Storage : Store this compound in its original, sealed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from direct sunlight, heat sources, and incompatible materials such as strong acids, bases, and oxidizing agents.[2][4] Storage temperature should not exceed 25-30°C.[1][4]

  • Waste Disposal : Dispose of this compound waste and contaminated materials in accordance with all local, regional, and national regulations at an approved waste disposal facility.[2][3]

  • Container Disposal : Empty containers should be triple or pressure rinsed.[8] If not recycling, containers should be punctured or crushed before being buried in a designated landfill.[8] Do not burn empty containers.[8]

Safe Handling Workflow for this compound

The following diagram outlines the critical steps for safely managing this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.